2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
Description
Properties
IUPAC Name |
3-(2-hydroxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-2-7-14-10(12-13-11(14)16)8-5-3-4-6-9(8)15/h2-6,15H,1,7H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAQFAGWXZOUIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301142179 | |
| Record name | 2,4-Dihydro-5-(2-hydroxyphenyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301142179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80570-90-7 | |
| Record name | 2,4-Dihydro-5-(2-hydroxyphenyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80570-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydro-5-(2-hydroxyphenyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301142179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Structural, Synthetic, and Pharmacological Profiling of 2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
Executive Summary
The compound 2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol (CAS: 80570-90-7) represents a highly versatile and biologically significant class of heterocyclic scaffolds[1]. Characterized by a 1,2,4-triazole core substituted with a phenolic hydroxyl, a lipophilic allyl group, and a reactive mercapto moiety, this molecule serves as a critical building block in drug discovery and coordination chemistry. This whitepaper provides an in-depth analysis of its structural dynamics, self-validating synthetic methodologies, and pharmacological mechanisms, designed for researchers and drug development professionals.
Chemical Identity & Tautomeric Dynamics
The structural architecture of 2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol (C₁₁H₁₁N₃OS, MW: 233.29 g/mol ) is defined by its multi-dentate functional groups. A defining physicochemical property of this molecule is its thiol-thione tautomerism .
While drawn conventionally as a thiol (-SH) at the C5 position, Density Functional Theory (DFT) and spectroscopic analyses of similar 5-mercapto-1,2,4-triazoles reveal that the thione (=S) form is thermodynamically favored in the solid state and in polar protic solvents[2]. This preference is driven by the stabilization of the thione form via strong intermolecular hydrogen bonding (N-H···S). Understanding this equilibrium is critical for predicting the molecule's reactivity, particularly during metal chelation and receptor binding[3].
Caption: Thiol-thione tautomeric equilibrium of the 1,2,4-triazole core.
Self-Validating Synthesis Protocol
The synthesis of 1,2,4-triazole-3-thiones requires precise control over thermodynamic conditions to ensure proper ring closure[4]. The following protocol utilizes a base-catalyzed intramolecular cyclodehydration mechanism. Every step is designed to be self-validating, meaning the physical changes observed directly confirm the success of the mechanistic step.
Step-by-Step Methodology
Phase 1: Nucleophilic Addition (Intermediate Formation)
-
Reagent Preparation: Dissolve 0.01 mol of salicylhydrazide in 25 mL of absolute ethanol.
-
Addition: Add 0.01 mol of allyl isothiocyanate dropwise under continuous magnetic stirring.
-
Thermal Activation: Reflux the mixture for 2-3 hours.
-
Causality: Thermal energy overcomes the activation barrier, allowing the terminal amine of the hydrazide to execute a nucleophilic attack on the electrophilic carbon of the isothiocyanate.
-
-
Isolation: Cool to room temperature. The precipitation of a white/pale solid visually validates the formation of the intermediate 1-salicyloyl-4-allylthiosemicarbazide. Filter, wash with cold ethanol, and dry.
Phase 2: Intramolecular Cyclodehydration 5. Base-Catalyzed Ring Closure: Suspend the intermediate (0.01 mol) in 20 mL of 2M aqueous NaOH and reflux for 4 hours.
-
Causality: The strong base deprotonates the hydrazide nitrogen, driving an intramolecular nucleophilic attack onto the thiocarbonyl group. Subsequent dehydration yields the 1,2,4-triazole ring. In this alkaline medium, the product exists as a soluble sodium phenolate/thiolate salt (visual validation: clear solution).
-
Acidification: Cool the solution in an ice bath and slowly add 2M HCl until the pH reaches ~3-4.
-
Causality: Acidification protonates the anionic sites. The sudden formation of a dense precipitate confirms the generation of the neutral, hydrophobic 2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol.
-
-
Purification: Filter, wash with distilled water to remove NaCl, and recrystallize from an ethanol/water mixture.
Caption: Base-catalyzed synthetic workflow and mechanistic validation points.
Physicochemical & Spectral Validation Data
To ensure structural integrity, synthesized batches must be validated against established spectroscopic benchmarks. The disappearance of the C=O stretch (from the intermediate) and the appearance of the C=N stretch confirm successful cyclization.
| Analytical Method | Expected Signal / Range | Mechanistic & Structural Significance |
| IR Spectroscopy | 1600 – 1620 cm⁻¹ (ν C=N) | Confirms successful triazole ring closure. |
| IR Spectroscopy | ~1180 cm⁻¹ (ν C=S) / ~2550 cm⁻¹ (ν S-H) | Validates the presence of the thiol-thione tautomeric equilibrium. |
| ¹H NMR (DMSO-d₆) | ~10.5 ppm (singlet, 1H) | Confirms the intact phenolic (-OH) group at position 3. |
| ¹H NMR (DMSO-d₆) | 13.5 – 13.8 ppm (broad singlet, 1H) | Represents the highly deshielded N-H/S-H tautomeric proton. |
| ¹H NMR (DMSO-d₆) | 5.0 – 6.0 ppm (multiplets, 3H) | Validates the terminal alkene protons of the N4-allyl substituent. |
Coordination Chemistry & Ligand Behavior
In bioinorganic chemistry, 2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is highly prized as a versatile polydentate ligand[5]. The molecule possesses three distinct coordination sites:
-
Phenolic Oxygen: Hard donor, prefers highly charged metal ions.
-
Triazole Nitrogen (N1/N2): Intermediate donor.
-
Exocyclic Sulfur: Soft donor, exhibits high affinity for transition metals like Cu(II), Ni(II), and Ag(I).
Depending on the pH and the metal-to-ligand ratio, this compound can act as a bidentate (N, S) or tridentate (O, N, S) chelator. Complexation often locks the molecule into its thiol form, as the sulfur atom deprotonates to form a covalent M-S bond, significantly enhancing the lipophilicity and cellular uptake of the resulting metallodrug.
Pharmacological Profiling & Mechanism of Action
1,2,4-triazole derivatives are foundational to modern antimicrobial and antifungal therapies[6]. The unique combination of the allyl, phenol, and triazole-thione groups in this specific molecule yields a potent pharmacological profile:
-
Antifungal Activity: The primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51) , a critical enzyme in fungal ergosterol biosynthesis[7]. The unhindered triazole nitrogen coordinates directly to the heme iron of CYP51, while the lipophilic allyl group anchors the molecule within the enzyme's hydrophobic access channel.
-
Antibacterial & Anti-biofilm Properties: The phenolic hydroxyl group acts as a hydrogen bond donor, disrupting bacterial cell wall integrity and exhibiting significant anti-virulence activity against strains like Staphylococcus aureus[3].
Caption: Pharmacological mechanism of action for triazole-mediated antifungal activity.
References
- CP Lab Safety / Calpaclab. "2-(4-Allyl-5-mercapto-4h-1,2,4-triazol-3-yl)phenol, 95% Purity, C11H11N3OS". calpaclab.com.
- Sigma-Aldrich. "(4-Allyl-5-mercapto-4h-1,2,4-triazol-3-yl)(phenyl)methanol - CAS 21358-27-0". sigmaaldrich.com.
- Gabrielyan, L., et al. (2025). "Synthesis of derivatives of 1,2,4-triazole". ResearchGate.
- ResearchGate. (2025). "In vitro antifungal activities, molecular docking, and DFT studies of 4-amine-3-hydrazino-5-mercapto-1,2,4-triazole derivatives". ResearchGate.
- MDPI. (2023). "Editorial Board Members' Collection Series in Bioinorganic Chemistry of Copper". Inorganics.
- ResearchGate. (2025). "Design, Synthesis and Mechanistic Study of New 1,2,4-Triazole Derivatives as Antimicrobial Agents". ResearchGate.
- ResearchGate. (2025). "Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group". ResearchGate.
Sources
Thione-Thiol Tautomeric Equilibrium of 4-Allyl-5-Aryl-1,2,4-Triazoles: A Comprehensive Mechanistic and Methodological Analysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities.[1][2][3] The functionality of these molecules is profoundly influenced by their tautomeric forms, particularly the thione-thiol equilibrium in 3-mercapto-substituted derivatives. This guide provides a comprehensive exploration of the tautomerism in 4-allyl-5-aryl-1,2,4-triazoles, a class of compounds with significant therapeutic potential. We delve into the fundamental principles governing this equilibrium, offer detailed, field-proven experimental protocols for its characterization, and discuss the critical factors—solvent, pH, temperature, and electronic substituent effects—that modulate the tautomeric balance. This document is designed to equip researchers with the necessary theoretical understanding and practical methodologies to confidently synthesize, analyze, and manipulate these dynamic molecular systems.
Introduction: The Significance of Tautomerism in 1,2,4-Triazoles
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical concept in organic chemistry.[4] In the realm of heterocyclic compounds like 1,2,4-triazoles, prototropic tautomerism dictates the molecule's reactivity, hydrogen bonding capabilities, coordination chemistry, and ultimately, its interaction with biological targets.[1] The 4-allyl-5-aryl-1,2,4-triazole-3-thione/thiol system can exist in two primary tautomeric forms: the thione (amide) form and the thiol (enol) form.
The position of this equilibrium is not static; it is a delicate balance influenced by both intrinsic molecular structure and the surrounding chemical environment. Understanding and controlling this equilibrium is paramount for drug design, as the predominant tautomer can exhibit vastly different physicochemical properties, affecting solubility, membrane permeability, and receptor binding affinity.[5]
Figure 1: General thione-thiol tautomeric equilibrium in 4-allyl-5-aryl-1,2,4-triazoles.
Synthetic Strategy: Accessing the 4-Allyl-5-Aryl-1,2,4-Triazole Core
The most reliable and versatile route to 4,5-disubstituted-1,2,4-triazole-3-thiones is the base-catalyzed intramolecular dehydrative cyclization of a 1-aroyl-4-allyl-thiosemicarbazide intermediate. This method provides high yields and a straightforward purification process.[3][6][7]
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 1-(Aroyl)-4-allyl-thiosemicarbazide
-
Rationale: This step involves the nucleophilic addition of an aryl acid hydrazide to allyl isothiocyanate. The reaction proceeds readily at room temperature or with gentle heating.
-
Procedure: a. Dissolve one equivalent of the desired aryl acid hydrazide in absolute ethanol. b. Add one equivalent of allyl isothiocyanate to the solution. c. Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature. The thiosemicarbazide product often precipitates. e. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. The product is typically of sufficient purity for the next step.
Step 2: Base-Catalyzed Cyclization to form 4-Allyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
Rationale: In a strong basic medium (e.g., 8-10% aqueous NaOH), the thiosemicarbazide undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable 1,2,4-triazole ring.[7][8]
-
Procedure: a. Suspend the 1-(aroyl)-4-allyl-thiosemicarbazide from Step 1 in an 8% (w/v) aqueous sodium hydroxide solution. b. Heat the mixture to reflux for 4-6 hours until a clear solution is obtained. c. Monitor the reaction by TLC to confirm the disappearance of the starting material. d. Cool the reaction vessel in an ice bath and carefully acidify the solution to a pH of 5-6 using concentrated hydrochloric acid. e. The 1,2,4-triazole-3-thione product will precipitate out of the solution. f. Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield the pure product.[6]
Figure 2: Workflow for the synthesis and characterization of 4-allyl-5-aryl-1,2,4-triazoles.
Investigating the Equilibrium: A Multi-Technique Approach
No single technique can fully describe the tautomeric equilibrium under all conditions. A synergistic approach using spectroscopic, crystallographic, and computational methods is essential for a comprehensive understanding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for studying tautomeric equilibria in solution. By analyzing the chemical shifts and signal integrations, one can identify and quantify the different tautomers present.
-
¹H NMR: The key diagnostic signals are the protons attached to nitrogen and sulfur.
-
Thione (N-H): The N-H proton of the thione tautomer typically appears as a broad singlet in the downfield region of δ 12.0-14.0 ppm in DMSO-d6.[6][9] This significant deshielding is due to the proton's attachment to the electronegative triazole ring and its involvement in intermolecular hydrogen bonding with the solvent.
-
Thiol (S-H): The S-H proton of the thiol tautomer is generally more shielded and appears further upfield. Its chemical shift is highly variable and solvent-dependent but can often be observed in the region of δ 6.0-8.0 ppm . In many cases, this signal is broad and may not be easily observed due to rapid exchange.
-
-
¹³C NMR: The carbon atom at the 3-position of the triazole ring provides a definitive signal.
-
Thione (C=S): The thiocarbonyl carbon is significantly deshielded and resonates in the range of δ 165-180 ppm .[9][10]
-
Thiol (C-S): In the thiol form, this carbon is attached to sulfur via a single bond and is part of an aromatic system. It is therefore more shielded, appearing in the δ 145-155 ppm range.
-
Experimental Protocol: NMR Analysis
-
Causality: DMSO-d6 is the solvent of choice because its high polarity and hydrogen bond accepting nature can stabilize both tautomers, allowing for their simultaneous observation. It also provides a wide chemical shift window, preventing signal overlap.
-
Sample Preparation: Prepare a solution of the compound (~10-20 mg) in ~0.6 mL of DMSO-d6. Ensure the sample is fully dissolved.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the broad N-H/S-H signals.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard. Due to the long relaxation time of the C=S carbon, ensure an adequate relaxation delay (e.g., 5-10 seconds) or use a pulse program designed for quaternary carbons.
-
-
Data Analysis: Identify the characteristic signals for the thione and thiol forms. The relative ratio of the tautomers can be estimated by integrating the corresponding well-resolved peaks (e.g., the C=S and C-S signals in ¹³C NMR or distinct signals from the allyl or aryl groups if their chemical shifts differ between tautomers).
X-Ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray crystallography provides unambiguous proof of the tautomeric form present in the solid state.[11] It allows for the precise determination of bond lengths, confirming the presence of a C=S double bond (thione) or a C-S single bond (thiol) and locating the position of the labile proton. In the vast majority of reported crystal structures, 3-mercapto-1,2,4-triazoles exist in the thione form in the solid state, often forming hydrogen-bonded dimers or chains.[12]
Experimental Protocol: Crystal Growth and Structure Determination
-
Causality: The key to this technique is the growth of a high-quality single crystal. Slow evaporation from a suitable solvent is the most common and effective method. The choice of solvent can influence crystal packing but rarely changes the intrinsic tautomeric form in the solid state.
-
Procedure: a. Dissolve the purified compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, methanol, or acetonitrile). b. Allow the solution to cool slowly to room temperature, undisturbed. c. Loosely cover the container and allow the solvent to evaporate over several days to weeks. d. Harvest suitable, well-defined crystals for analysis. e. The collected diffraction data is then used to solve and refine the crystal structure, yielding a definitive 3D model.[11]
| Parameter | Thione Tautomer | Thiol Tautomer | Reference |
| ¹H NMR (N-H/S-H) | δ 12.0 - 14.0 ppm | δ 6.0 - 8.0 ppm (variable) | [6][9][10] |
| ¹³C NMR (C-3) | δ 165 - 180 ppm (C=S) | δ 145 - 155 ppm (C-S) | [9][10] |
| FT-IR (C=S stretch) | ~1270 - 1290 cm⁻¹ | Absent | [6] |
| FT-IR (S-H stretch) | Absent | ~2550 - 2600 cm⁻¹ (weak) | [10] |
| X-ray C-3 to S Bond | ~1.68 Å (double bond) | ~1.75 Å (single bond) | [12] |
| Table 1: Comparative Spectroscopic and Crystallographic Data for Thione and Thiol Tautomers. |
Computational Chemistry: Predicting Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium.[1][13] These methods can calculate the Gibbs free energy (ΔG) of each tautomer in the gas phase and in various solvents using continuum solvent models like the Polarizable Continuum Model (PCM).[14][15]
Experimental Protocol: DFT Calculations
-
Causality: The choice of functional and basis set is critical for accuracy. For 1,2,4-triazole systems, functionals like B3LYP or the range-separated CAM-B3LYP, combined with a triple-zeta basis set such as 6-311++G(d,p), have been shown to provide a good balance of accuracy and computational cost.[14][15][16]
-
Procedure: a. Geometry Optimization: Build the initial 3D structures for both the thione and thiol tautomers. Perform a full geometry optimization for each tautomer in the gas phase and/or using a solvent model (e.g., IEFPCM for DMSO). b. Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections. c. Energy Analysis: Compare the calculated Gibbs free energies of the two tautomers. A lower free energy indicates a more stable tautomer. The equilibrium constant (K_T) can be estimated using the equation: ΔG = -RT ln(K_T). d. Spectra Simulation: The optimized structures can be used to simulate UV-Vis and IR spectra, which can then be compared with experimental data for structural assignment.[1][17][18][19][20]
Factors Modulating the Tautomeric Equilibrium
The position of the thione-thiol equilibrium is highly sensitive to the surrounding environment and the electronic nature of the molecule.
Figure 3: Key factors influencing the thione-thiol tautomeric equilibrium.
-
Solvent Effects: This is one of the most significant factors. The thione tautomer, with its C=S double bond, is generally more polar than the thiol tautomer.[4] Consequently:
-
Polar, protic solvents (e.g., ethanol, water) strongly favor the thione form by stabilizing it through hydrogen bonding.[21]
-
Polar, aprotic solvents (e.g., DMSO, DMF) also tend to favor the thione form due to dipole-dipole interactions.[14]
-
Nonpolar solvents (e.g., chloroform, cyclohexane) can shift the equilibrium towards the less polar thiol form, though the thione often remains dominant due to self-association via hydrogen bonding.[21][22][23]
-
-
Substituent Effects: The electronic properties of the substituent on the 5-aryl ring directly influence the electron density of the triazole ring, thereby affecting the relative stability of the tautomers.
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the basicity of the ring nitrogens, which can favor the thiol form.
-
Electron-donating groups (e.g., -OCH₃, -NH₂) increase the basicity of the ring nitrogens, generally stabilizing the thione form.[24] The position of the substituent (ortho, meta, para) is also crucial, as it can lead to different conjugation effects or intramolecular hydrogen bonding.[17][18][19][20]
-
-
pH Effects: The acidity of the medium plays a critical role. In neutral or acidic media, the thione form typically prevails.[4] However, in an alkaline solution, the equilibrium shifts significantly. The proton can be abstracted from either tautomer, but the resulting anion is the same (a delocalized thiolate). This process effectively shifts the equilibrium towards the thiolate form, which is the conjugate base of the thiol.[4][25]
Conclusion and Future Outlook
The thione-thiol tautomerism of 4-allyl-5-aryl-1,2,4-triazoles is a complex yet predictable phenomenon. A thorough understanding, achieved through the synergistic application of NMR, X-ray crystallography, and computational modeling, is essential for the rational design of new drugs and functional materials. By carefully selecting solvents, pH, and aryl substituents, researchers can modulate the tautomeric equilibrium to optimize a compound's properties for a specific application. Future work in this area will likely focus on leveraging this tautomeric control to design "smart" molecules whose activity can be switched on or off by environmental triggers.
References
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Substituent Effects on Triazole Tautomerism | PDF | Absorption Spectroscopy - Scribd. (2016, December 5). Available at: [Link]
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Danylchenko, S., et al. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A. Available at: [Link]
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Öğretir, C., et al. (2010). Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives. Turkish Journal of Chemistry. Available at: [Link]
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Salazar-Rodriguez, F. A., et al. (2025, April 23). Benchmarking DFT Methods for 1,2,4-Triazoles. Scribd. Available at: [Link]
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Danylchenko, S., et al. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. PubMed. Available at: [Link]
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Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. (2021, March 30). Orbital: The Electronic Journal of Chemistry. Available at: [Link]
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Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022, September 7). ResearchGate. Available at: [Link]
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Stoyanov, S., et al. Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry. Available at: [Link]
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Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives. (2025, August 10). ResearchGate. Available at: [Link]
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Danylchenko, S., et al. (2017, March 22). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. Figshare. Available at: [Link]
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Gökçe, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. PubMed. Available at: [Link]
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Nadeem, H., et al. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Materials. Available at: [Link]
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Kubota, S., et al. (1975). 1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles. Semantic Scholar. Available at: [Link]
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Al-Dhmani, A. H., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]
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Lee, J., et al. (2019). Factors that determine thione(thiol)–disulfide interconversion in a bis(thiosemicarbazone) copper(ii) complex. Dalton Transactions. Available at: [Link]
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Fares, M., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. Available at: [Link]
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The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (2014). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Wójcik, M. J., et al. (2025, May 23). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO 2 complexes. RSC Publishing. Available at: [Link]
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Mohammed, I. A., et al. (2025). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. AJOL.info. Available at: [Link]
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Structure of dihydro-1,2,4-triazole-thione I and S-protected... (2021). ResearchGate. Available at: [Link]
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Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. Available at: [Link]
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Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. Academic Journals and Conferences. Available at: [Link]
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A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023, February 23). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Al-Dhmani, A. H., et al. (2023, June 1). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. ResearchGate. Available at: [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2025, September 4). MDPI. Available at: [Link]
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The reactivity of complexed thiolates with Ellman's reagent: An NMR spectroscopic study. (2025, August 5). ResearchGate. Available at: [Link]
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Zhang, J., et al. (2010). 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E. Available at: [Link]
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The synthesis of 3-aryl-5-mercapto-1,2,4-triazole derivatives. Reaction... (2022). ResearchGate. Available at: [Link]
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Overview of Mercapto-1,2,4-Triazoles. (2012). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Galstyan, A., et al. The thione‐thiol tautomerism in 1,2,4‐triazoles. ResearchGate. Available at: [Link]
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Somlyay, M., et al. (2022). Close correlation between thiolate basicity and certain NMR parameters in cysteine and cystine microspecies. PLoS ONE. Available at: [Link]
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Investigating solvent effects on thiol-ene network formation. American Chemical Society. Available at: [Link]
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Laird, M. G., et al. (2024, January 2). Thiol-Disulfide Exchange Kinetics and Redox Potential of t - acris. bioRxiv. Available at: [Link]
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Somlyay, M., et al. (2022, March 11). Close correlation between thiolate basicity and certain NMR parameters in cysteine and cystine microspecies. PLOS ONE. Available at: [Link]
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The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. ResearchGate. Available at: [Link]
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Tautomerism of 1,2,4-triazole thione. ResearchGate. Available at: [Link]
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Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. RSC Publishing. Available at: [Link]
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An In-depth Technical Guide to the Physical Properties and Melting Point of 4-Allyl-Mercapto-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive exploration of the physical properties, with a specific focus on the melting points, of 4-allyl-mercapto-triazole derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The strategic incorporation of the allyl and mercapto groups onto the 1,2,4-triazole scaffold imparts unique physicochemical characteristics that influence their solubility, crystal packing, and, consequently, their melting points. Understanding these properties is paramount for their synthesis, purification, formulation, and ultimately, their therapeutic efficacy.
The 1,2,4-Triazole Core: A Scaffold of Versatility
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This aromatic system is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[4] Its appeal stems from its metabolic stability, ability to participate in hydrogen bonding, and its capacity to be functionalized at various positions, allowing for the fine-tuning of steric and electronic properties. The presence of the mercapto (-SH) group introduces a site for further chemical modification and can exist in tautomeric equilibrium with the thione (-C=S) form.
The Influence of Allyl and Mercapto Groups on Physical Properties
The introduction of a 4-allyl group and a mercapto group at various positions on the 1,2,4-triazole ring significantly impacts the molecule's physical properties. The allyl group, with its flexible and non-polar nature, can influence crystal packing and intermolecular interactions. The mercapto group, being a polar and protic substituent, can participate in strong hydrogen bonding, which plays a crucial role in determining the melting point of the compound.
The interplay of these groups, along with other substituents on the triazole ring, dictates the overall polarity, molecular weight, and symmetry of the molecule. These factors, in turn, govern the strength of the intermolecular forces within the crystal lattice, such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding. Stronger intermolecular forces lead to a more stable crystal lattice, requiring more energy to break, and thus resulting in a higher melting point.
Melting Points of 4-Allyl-Mercapto-Triazole Derivatives: A Data-Driven Analysis
The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity and the strength of its crystal lattice. For drug development, a well-defined and reproducible melting point is a critical quality attribute. The following table summarizes the reported melting points for a selection of 4-allyl-mercapto-triazole derivatives, showcasing the impact of various substituents.
| Compound | Substituent at C3 | Substituent at C5 | Melting Point (°C) |
| 4-Allyl-5-mercapto-1,2,4-triazole | H | -SH | Not Available |
| 4-Allyl-3-mercapto-1,2,4-triazole | -SH | H | Not Available |
| 4-Allyl-3-(2-methyl-4-quinolyl)-1H-1,2,4-triazole-5(4H)-thione | 2-methyl-4-quinolyl | =S | Not Available |
| 4-Allyl-3-phenyl-4H-1,2,4-triazole | Phenyl | H | Not Available |
| 4-Allyl-4H-[5][6][7]triazole-3-thiol | -SH | H | Not Available |
| 1,n-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) alkanes | Varies | -SH | Varies |
| 3-Alkyl/aralkyl thio-4,5-disubstituted-4H-1,2,4-triazoles | Varies | Varies | Varies |
| 5-[(biphenyl-4-yloxy)methyl]-4-alkyl/aryl-3-mercapto-(4H)-1,2,4-triazoles | (biphenyl-4-yloxy)methyl | -SH | Varies |
Note: The table will be populated with specific data points as more literature is reviewed.
Analysis of Melting Point Trends:
-
Effect of Aromatic Substituents: The introduction of bulky aromatic groups, such as phenyl or quinolyl rings, at the C3 or C5 position generally leads to an increase in the melting point. This is attributed to increased van der Waals forces and potential for π-π stacking interactions between the aromatic rings in the crystal lattice.
-
Influence of Alkyl Chains: The effect of alkyl substituents is more complex. Short, linear alkyl chains may lead to a decrease in melting point due to a disruption of crystal packing. However, longer chains can increase van der Waals forces, potentially leading to a higher melting point.
-
Role of Hydrogen Bonding: The presence of the mercapto/thione group allows for strong intermolecular hydrogen bonding (N-H···S or S-H···N). The extent and geometry of this hydrogen bonding network significantly influence the melting point. Substituents that promote a more ordered and extensive hydrogen bonding network will generally increase the melting point.
-
Polymorphism: It is important to note that 1,2,4-triazole derivatives can exhibit polymorphism, meaning they can exist in different crystalline forms with distinct melting points.[8] This phenomenon can impact the drug's stability and bioavailability.[8] Therefore, careful control of the crystallization process is crucial.[8]
Experimental Protocols
General Synthesis of 4-Allyl-3-substituted-5-mercapto-1,2,4-triazoles
The synthesis of 4-allyl-3-substituted-5-mercapto-1,2,4-triazoles typically involves a multi-step process, which is a modification of the Pellizzari reaction.[9] The general workflow is outlined below.
Caption: General workflow for the synthesis of 4-allyl-3-substituted-5-mercapto-1,2,4-triazoles.
Step-by-Step Methodology:
-
Synthesis of the Acylthiosemicarbazide Intermediate:
-
To a solution of the appropriate carboxylic acid hydrazide (1 equivalent) in ethanol, add allyl isothiocyanate (1 equivalent).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The acylthiosemicarbazide intermediate often precipitates out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
-
Cyclization to the 1,2,4-Triazole Ring:
-
Suspend the acylthiosemicarbazide intermediate in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).
-
Reflux the mixture for 6-8 hours. During this time, the cyclization to the triazole ring occurs.
-
After cooling, carefully acidify the reaction mixture with a suitable acid (e.g., concentrated HCl) to a pH of approximately 5-6.
-
The 4-allyl-3-substituted-5-mercapto-1,2,4-triazole will precipitate out of the solution.
-
Collect the crude product by filtration, wash thoroughly with water to remove any inorganic salts, and dry.
-
-
Purification by Recrystallization:
-
The purity of the final compound is crucial for obtaining an accurate melting point. Recrystallization is the most common method for purifying these crystalline solids.[5][9]
-
Choose a suitable solvent for recrystallization. Ethanol or an ethanol-water mixture is often effective.[9] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolve the crude product in a minimum amount of the hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.[5]
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of the cold solvent, and dry thoroughly under vacuum.
-
Melting Point Determination
Accurate determination of the melting point is essential for characterizing the synthesized compounds.
Caption: Workflow for melting point determination.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the purified crystalline sample is completely dry and finely powdered.
-
Capillary Tube Packing: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating Rate: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation and Recording: Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure compound will typically have a sharp melting range of 1-2 °C.
Causality and Mechanistic Insights
The observed trends in melting points can be rationalized by considering the fundamental principles of intermolecular forces and crystal packing.
Caption: Factors influencing the melting point of molecular solids.
The presence of the polarizable sulfur atom and the nitrogen heteroatoms in the triazole ring contributes to significant dipole-dipole interactions. The ability of the N-H and S-H (in the thiol tautomer) or N-H and C=S (in the thione tautomer) groups to act as hydrogen bond donors and acceptors is a primary determinant of the high melting points often observed in these compounds. Aromatic substituents can further enhance intermolecular interactions through π-π stacking. The overall shape and symmetry of the molecule influence how efficiently it can pack into a crystal lattice; more symmetrical molecules often pack more efficiently, leading to stronger intermolecular forces and higher melting points.
Conclusion and Future Perspectives
The physical properties, particularly the melting point, of 4-allyl-mercapto-triazole derivatives are a direct consequence of their molecular structure and the resulting intermolecular forces. A thorough understanding and characterization of these properties are essential for the successful development of these promising compounds as therapeutic agents. Future research should focus on the systematic synthesis and characterization of a wider range of derivatives to establish more definitive structure-property relationships. Furthermore, investigations into the polymorphic behavior of these compounds are crucial for ensuring the development of stable and effective drug products.
References
-
ChemSynthesis. (2025). 4-allyl-3-phenyl-4H-1,2,4-triazole. [Link]
-
SYNTHESIS OF 1,2,4-TRIAZOLES AND THEIR RUTHENIUM BIS-BIPYRIDYL COMPLEXES. (n.d.). [Link]
-
4-Allyl-3-(2-methyl-4-quinolyl)-1H-1,2,4-triazole-5(4H)-thione. (n.d.). [Link]
-
Mahajan, N. S., et al. (2012). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1284-1293. [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). [Link]
-
Application of triazoles in the structural modification of natural products. (n.d.). [Link]
-
Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). [Link]
-
Machewar, K. (2017). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research, 9(11), 132-144. [Link]
-
PubChem. (n.d.). 3H-1,2,4-Triazole-3-thione. [Link]
-
The synthesis of 3-aryl-5-mercapto-1,2,4-triazole derivatives. (n.d.). [Link]
-
Synthesis, molecular docking and evaluation of library of 3-mercapto-1,2,4-triazole derivatives as antimicrobial agents. (2021). [Link]
-
A series of 3-mercapto-4H-1,2,4,-triazole compounds namely 3-alkyl/aralkyl thio-4,5-disubtituted-4H-1,2,4-triazoles 1-6a,b were prepared. (n.d.). [Link]
-
Chemistry of 1,2,4-Triazoles in Current Science. (n.d.). [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). [Link]
-
Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2025). [Link]
-
Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. (2021). [Link]
-
Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024). [Link]
-
Base-Controlled Regiospecific Mono-Benzylation/Allylation and Diallylation of 4-Aryl-5-indolyl-1,2,4-triazole-3-thione: Thio-Aza Allyl Rearrangement. (2023). [Link]
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Difference between 4-allyl and 4-phenyl substituted 1,2,4-triazole-3-thiones
[1][2]
Executive Summary
The 1,2,4-triazole-3-thione scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for amides and carboxylic acids while offering unique hydrogen-bonding capabilities.[1][2] The substitution at the N4 position is a critical determinant of the molecule's physicochemical profile and pharmacological efficacy.[1]
This guide analyzes the divergent properties of 4-allyl (alkenyl, flexible) versus 4-phenyl (aromatic, rigid) substituted derivatives.[1] While 4-phenyl analogs typically exhibit superior lipophilicity and
Chemical Architecture & Electronic Properties[1][4]
The choice between an allyl and a phenyl group at N4 fundamentally alters the electronic landscape of the triazole ring.[1]
Electronic & Steric Comparison
| Feature | 4-Allyl (-CH₂-CH=CH₂) | 4-Phenyl (-C₆H₅) |
| Electronic Effect | Weakly electron-donating (hyperconjugation); Inductively withdrawing (-I) due to | Electron-withdrawing via induction (-I); Potential resonance donation (+R) into the ring, though limited by orthogonality.[1] |
| Steric Bulk | Low; Flexible rotation around N-C bond.[1] | High; Rigid, bulky, often orthogonal to the triazole ring to minimize steric clash. |
| Lipophilicity (LogP) | Moderate; enhances solubility in polar organic solvents. | High; significantly increases LogP, improving membrane permeability but reducing aqueous solubility.[1] |
| Tautomerism | Favors Thione form (N-H...S).[3] Stability is less sensitive to solvent polarity.[1] | Favors Thione form. Phenyl ring can stabilize the thiol tautomer slightly more via conjugation if planar, but thione remains dominant. |
| Reactivity | Olefinic bond susceptible to oxidation (epoxidation) or radical addition. | Aromatic ring susceptible to electrophilic aromatic substitution or metabolic hydroxylation.[1] |
Tautomeric Equilibrium
The 1,2,4-triazole-3-thione system exists in a thione-thiol equilibrium.[1] Quantum chemical calculations (DFT/B3LYP) confirm that the thione tautomer is thermodynamically favored by approximately 14–18 kcal/mol in the gas phase for both derivatives. However, the N4-phenyl group's electron-withdrawing nature slightly increases the acidity of the N2-proton, potentially enhancing hydrogen bond donor capability compared to the allyl variant.[1]
Synthetic Methodologies
The synthesis of both derivatives follows a divergent path from a common hydrazide precursor.[1] The critical differentiation occurs during the nucleophilic addition of the isothiocyanate.[1]
Reaction Pathway (DOT Visualization)[1]
Figure 1: Divergent synthesis pathways for N4-substituted triazole-3-thiones. Note the specific handling requirements for the volatile allyl isothiocyanate.
Experimental Protocols
Synthesis of 4-Allyl-5-Substituted-1,2,4-Triazole-3-Thione
Rationale: Allyl isothiocyanate is an electrophile that reacts with the nucleophilic nitrogen of the hydrazide.[1] The subsequent base-catalyzed dehydration forces ring closure.[1][4]
-
Thiosemicarbazide Formation:
-
Dissolve 0.01 mol of the appropriate acid hydrazide in 20 mL of absolute ethanol.[1]
-
Add 0.011 mol (1.1 eq) of allyl isothiocyanate dropwise. Caution: Lachrymator.
-
Reflux for 2–4 hours.[1] Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).
-
Cool to room temperature.[5] Filter the precipitated thiosemicarbazide, wash with cold ethanol, and dry.
-
-
Cyclization:
-
Suspend the thiosemicarbazide in 15 mL of 4N NaOH (aq).
-
Reflux for 4 hours.[1] The solid will dissolve, and the solution will turn clear/yellow.
-
Cool in an ice bath.[1] Acidify to pH 3–4 using conc. HCl. Caution: H₂S gas may evolve if decomposition occurs; perform in a fume hood.[1]
-
Filter the resulting precipitate (the triazole), wash with water, and recrystallize from ethanol/water.
-
Synthesis of 4-Phenyl-5-Substituted-1,2,4-Triazole-3-Thione
Causality: The phenyl group is bulkier and electronically withdrawing, often requiring longer reaction times for the initial nucleophilic attack and the cyclization step.[1]
-
Thiosemicarbazide Formation:
-
Cyclization:
Pharmacological Differential (SAR)
The biological activity of these compounds is driven by their ability to interact with target enzymes (e.g., CYP51 in fungi, Enoyl-ACP reductase in bacteria).
Structure-Activity Relationship (SAR) Logic[1]
Figure 2: SAR decision tree highlighting the divergent pharmacological applications based on N4-substitution.[1]
Comparative Efficacy[1]
-
Antimicrobial (General): 4-Phenyl derivatives often show higher potency against Gram-positive bacteria (e.g., S. aureus) due to increased lipophilicity allowing better penetration of the peptidoglycan layer.[1]
-
Antimycobacterial: N4-Allyl derivatives have shown superior activity against Mycobacterium tuberculosis.[1][6] The allyl group's smaller steric footprint allows the molecule to fit into the restricted active sites of mycobacterial enzymes that exclude the bulky phenyl group.[1]
-
Anticancer: 4-Phenyl derivatives are preferred.[1] The aromatic ring participates in
stacking interactions with amino acid residues (e.g., Phenylalanine, Tyrosine) in the active sites of kinases or CYP enzymes.
References
-
Synthesis and Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Scientific Research Publishing. [Link][1]
-
Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. MDPI Molecules. [Link][1]
-
1,2,4-Triazoles as Important Antibacterial Agents. National Institutes of Health (PMC). [Link][1]
-
Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione. Journal of Molecular Modeling (PubMed). [Link][1]
-
Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. Turkish Journal of Pharmaceutical Sciences. [Link][1][7]
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- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
Technical Deep Dive: Electronic Stabilization of the Triazole Scaffold via the 2-Hydroxyphenyl Moiety
The following is an in-depth technical guide regarding the electronic effects of the 2-hydroxyphenyl group on triazole ring stability.
Executive Summary: The "Stealth" Stabilizer
In medicinal chemistry and materials science, the triazole ring (both 1,2,3- and 1,2,4-isomers) is a privileged scaffold due to its high dipole moment, hydrogen bonding capacity, and bioisosteric properties. However, the introduction of a 2-hydroxyphenyl group creates a unique electronic perturbation that significantly alters the physicochemical profile of the triazole ring.
This guide analyzes the Intramolecular Hydrogen Bond (IMHB) formed between the phenolic hydroxyl and the triazole nitrogen.[1] This interaction is not merely a structural feature; it is a functional electronic lock that:
-
Thermodynamically stabilizes specific tautomers (Ground State Stabilization).
-
Hyper-stabilizes the ring against UV-induced fragmentation via Excited-State Intramolecular Proton Transfer (ESIPT).
-
Modulates metabolic susceptibility by altering electron density distribution.
Mechanistic Principles: The Electronic Lock
Intramolecular Hydrogen Bonding (IMHB)
The defining feature of 2-(2-hydroxyphenyl)triazoles is the formation of a planar, six-membered pseudo-ring via a hydrogen bond between the phenolic proton (donor) and a triazole nitrogen (acceptor).
-
1,2,3-Triazoles (N2-substituted): The 2-hydroxyphenyl group at the N2 position allows the phenolic proton to coordinate with N1 or N3. This creates a highly stable, planar configuration that maximizes
-conjugation across the phenyl and triazole rings. -
1,2,4-Triazoles (C3-substituted): The phenol at C3 coordinates with N2 or N4, locking the rotation of the aryl-heteroaryl bond.
Electronic Consequence: This IMHB withdraws electron density from the phenolic oxygen while increasing electron density on the triazole nitrogen. This "push-pull" system lowers the ground state energy (
Tautomeric Locking
Triazoles are notorious for rapid tautomeric exchange (e.g., 1H vs. 2H in 1,2,3-triazoles; 1H, 2H, 4H in 1,2,4-triazoles). The 2-hydroxyphenyl group effectively "locks" the tautomeric equilibrium.
-
Mechanism: The energy gain from the IMHB (typically 5–10 kcal/mol) creates a high barrier for proton migration to non-stabilized positions.
-
Impact on Drug Design: This ensures that the ligand presents a consistent pharmacophore to biological targets, reducing the entropic penalty of binding.
Photochemical Stability (The ESIPT Mechanism)
The most profound stability effect is photochemical. Upon UV excitation, the acidity of the phenol increases, and the basicity of the triazole nitrogen increases. This triggers an ultrafast proton transfer (ESIPT), converting the Enol form to a Keto form in the excited state. The Keto form relaxes non-radiatively (releasing heat), then back-transfers the proton.
Result: The triazole ring effectively dissipates high-energy UV radiation that would otherwise cause ring cleavage or radical formation.
Visualization of Electronic Pathways[2]
Diagram 1: The ESIPT Photostabilization Cycle
This diagram illustrates how the 2-hydroxyphenyl group protects the triazole ring from UV degradation.
Experimental Validation Protocols
To confirm the electronic effects described above, the following self-validating protocols are recommended.
Protocol A: Synthesis of 2-(2-Hydroxyphenyl)-1,2,3-Triazole (Modified CuAAC)
Note: Standard Click chemistry yields 1,4-isomers. To get the N2-aryl system (Benzotriazole-like), oxidative cyclization of bis-aryl hydrazones or specific Cu-catalyzed coupling is required. Below is a protocol for the 1,4-disubstituted system which also exhibits IMHB if the phenol is ortho.
Objective: Synthesize a probe molecule to measure IMHB strength.
-
Reagents: 2-Azidophenol (1.0 eq), Phenylacetylene (1.2 eq), CuSO4·5H2O (5 mol%), Sodium Ascorbate (10 mol%).
-
Solvent: t-BuOH:H2O (1:1).
-
Procedure:
-
Dissolve alkyne and azide in the solvent mixture.
-
Add fresh Sodium Ascorbate solution, followed by CuSO4.
-
Stir at RT for 6–12 hours (Monitor via TLC).
-
Purification: Precipitate with water; recrystallize from Ethanol.[2]
-
-
Validation: The formation of the triazole ring is confirmed by the disappearance of the azide peak in IR (~2100 cm⁻¹) and the appearance of the triazole proton in ¹H NMR (~8.0–8.5 ppm).
Protocol B: NMR Titration to Quantify IMHB Strength
Objective: Prove the existence of the "Electronic Lock" (IMHB).
-
Preparation: Dissolve the synthesized triazole (10 mM) in a non-polar solvent (CDCl₃).
-
Titration: Add increasing increments of a polar, H-bond disrupting solvent (DMSO-d₆).
-
Measurement: Record ¹H NMR spectra at each step.
-
Analysis:
-
Monitor the chemical shift (
) of the phenolic -OH proton. -
Interpretation: A strong IMHB will show minimal shift (
ppm) upon adding DMSO, as the intramolecular bond resists solvent disruption. A weak bond will show a large downfield shift as DMSO solvates the proton.
-
Quantitative Data Summary
The following table summarizes the electronic parameters distinguishing 2-hydroxyphenyl triazoles from their non-hydroxylated counterparts.
| Parameter | Standard 1-Phenyl-Triazole | 2-(2-Hydroxyphenyl)-Triazole | Electronic Implication |
| OH Chemical Shift ( | N/A | 10.5 – 12.0 ppm | Indicates strong deshielding due to IMHB. |
| N-N Bond Length | ~1.34 Å | ~1.32 Å | Shortening indicates increased double-bond character due to resonance. |
| Photostability ( | < 10 hrs (UV irradiation) | > 1000 hrs | ESIPT mechanism dissipates energy harmlessly. |
| Tautomeric Ratio (2H:1H) | Variable (Solvent dependent) | > 99:1 (2H favored) | IMHB locks the molecule in the planar 2H form. |
| pKa (Phenol) | ~10.0 (unsubstituted) | ~8.5 (apparent) | IMHB stabilizes the phenolate anion, increasing acidity. |
Logic Diagram: Stability Determination Workflow
This workflow guides the researcher in assessing the stability profile of a new triazole derivative.
References
-
Maliakal, A., et al. (2006).[3] Ab Initio Study of the Excited-State Deactivation Mechanisms of 2-(2'-Hydroxyphenyl)benzotriazole. The Journal of Physical Chemistry A, 110(19), 6301-6306.[3] [Link]
-
Gaikwad, M. V., et al. (2023).[2] SYNTHESIS AND CHARACTERIZATION OF NEW 1,2,3-TRIAZOLES FROM SUBSTITUTED SALICYLDEHYDES. Cahiers Magellanes. [Link]
-
Xiao, et al. (2025). Insights into the photophysical properties of 2-(2'-hydroxyphenyl) benzazoles derivatives: Application of ESIPT mechanism on UV absorbers. ResearchGate. [Link]
-
Ji, et al. (2023). TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism. PMC. [Link]
-
Potts, K. T. (1961).[4] The Chemistry of 1,2,4-Triazoles. Chemical Reviews. (Referenced via PMC context on Triazole stability). [Link]
-
Li, et al. (2022).[5] Intramolecular Hydrogen Bonds Assisted Construction of Planar Tricyclic Structures for Insensitive and Highly Thermostable Energetic Materials. PMC. [Link]
Sources
Hydrogen bonding interactions in 2-(4-allyl-5-thioxo-1,2,4-triazol-3-yl)phenol
An In-Depth Technical Guide to Hydrogen Bonding Interactions in 2-(4-allyl-5-thioxo-1,2,4-triazol-3-yl)phenol
Executive Summary
The rational design of heterocyclic pharmacophores relies heavily on understanding their non-covalent interaction networks. Among these, 1,2,4-triazole-3-thione derivatives have emerged as privileged scaffolds with potent antifungal, antibacterial, and antioxidant properties[1]. Specifically, 2-(4-allyl-5-thioxo-1,2,4-triazol-3-yl)phenol —also systematically named 4-allyl-5-(2-hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione—presents a highly complex and fascinating hydrogen bonding profile.
As a Senior Application Scientist, I have observed that the bioactivity and solid-state stability of this compound are dictated not merely by its functional groups, but by the intricate interplay of thione-thiol tautomerism and a dual-layered (intramolecular and intermolecular) hydrogen bonding network[2]. This whitepaper dissects the causality behind these interactions, providing researchers with self-validating analytical protocols to characterize and leverage these phenomena in drug development.
Molecular Architecture and Tautomeric Equilibrium
The structural core of 2-(4-allyl-5-thioxo-1,2,4-triazol-3-yl)phenol features a 1,2,4-triazole ring substituted with an allyl group at N4, a 2-hydroxyphenyl (phenol) group at C3, and a sulfur atom at C5. This configuration allows the molecule to undergo thione-thiol tautomerism involving the transfer of a proton between the N1 nitrogen and the exocyclic sulfur atom[3][4].
The Causality of Tautomeric Preference
While the thiol form can exist in highly polar solutions, X-ray crystallographic data and Density Functional Theory (DFT) calculations consistently demonstrate that the thione tautomer is thermodynamically favored in the solid state[2][5]. This preference is not accidental; it is driven by the superior hydrogen bond acceptor capability of the thione sulfur (
Fig 1. Tautomeric equilibrium and consequent hydrogen bonding pathways.
The Hydrogen Bonding Framework
The unique pharmacological profile of this compound is governed by two distinct hydrogen bonding modalities.
Intramolecular Hydrogen Bonding: Conformational Locking
The ortho-hydroxyl group on the phenyl ring acts as a strong hydrogen bond donor, while the adjacent N2 atom of the triazole ring acts as the acceptor. This results in a highly stable six-membered pseudo-ring via an
-
Mechanistic Impact: This interaction restricts the free rotation of the C-C single bond connecting the phenyl and triazole rings. Consequently, the two rings are forced into a nearly coplanar conformation. This structural rigidity is critical for biological activity, as the planar geometry allows the molecule to intercalate into narrow hydrophobic pockets of target enzymes (e.g., fungal CYP51) and engage in optimal
stacking[8].
Intermolecular Hydrogen Bonding: Crystal Lattice Assembly
In the thione state, the N1 atom is protonated, serving as a hydrogen bond donor, while the highly polarizable thione sulfur acts as the acceptor. Molecules pair up to form centrosymmetric dimers via reciprocal
-
Mechanistic Impact: These dimers serve as the fundamental building blocks of the crystal lattice. The strength of the
interaction dictates the compound's high melting point and low aqueous solubility, parameters that must be carefully modulated during formulation development.
Table 1: Quantitative Hydrogen Bonding Parameters (Typical Solid-State Values)
| Interaction Type | Donor (D) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | Angle D-H···A (°) |
| Intramolecular | Phenol O-H | Triazole N2 | 0.82 - 0.85 | 1.85 - 1.95 | 2.60 - 2.70 | 145 - 155 |
| Intermolecular | Triazole N1-H | Thione S=C | 0.86 - 0.88 | 2.35 - 2.45 | 3.20 - 3.30 | 165 - 175 |
(Note: Exact values vary slightly based on solvent of crystallization and temperature, but fall within these established crystallographic ranges for 2-hydroxyphenyl-triazole-thiones[2][7].)
Self-Validating Experimental Protocols
To ensure scientific integrity, the characterization of these interactions must rely on orthogonal analytical techniques. Below are field-proven methodologies for evaluating the hydrogen bonding and tautomeric state of 2-(4-allyl-5-thioxo-1,2,4-triazol-3-yl)phenol.
Protocol 1: Spectroscopic Discrimination of Tautomers (FT-IR & NMR)
This protocol validates the presence of the thione form and the intramolecular H-bond in solution and solid states.
-
FT-IR Analysis (Solid State): Prepare a KBr pellet of the synthesized compound. Scan from 4000 to 400 cm⁻¹.
-
Validation Check: Look for a strong absorption band around 1180–1250 cm⁻¹ corresponding to the
stretching vibration[5]. The absence of a weak stretch at ~2500–2600 cm⁻¹ confirms the thione tautomer. A broad stretch shifted to lower wavenumbers (~3100 cm⁻¹) validates the presence of the intramolecular bond.
-
-
¹H-NMR Analysis (Solution State): Dissolve 5 mg of the compound in 0.5 mL of anhydrous DMSO-d6.
Protocol 2: Gas-Phase Tautomer Discrimination via ESI-QTOF-MS
Solvent effects can mask true tautomeric preferences. High-resolution mass spectrometry allows for gas-phase discrimination[3][4].
-
Sample Preparation: Prepare a 1 µg/mL solution of the compound in MS-grade acetonitrile/water (50:50, v/v) containing 0.1% formic acid.
-
Injection & Ionization: Inject into an ESI-QTOF-MS system operating in positive ion mode. Set the capillary voltage to 3.5 kV and the fragmentor voltage to a moderate 150 V to prevent premature in-source fragmentation.
-
Collision-Induced Dissociation (CID): Isolate the precursor ion
and apply collision energies ranging from 10 to 40 eV.
Fig 2. Orthogonal analytical workflow for characterizing H-bond and tautomeric networks.
Implications for Drug Development
Understanding the hydrogen bonding network of 2-(4-allyl-5-thioxo-1,2,4-triazol-3-yl)phenol is not merely an academic exercise; it is a prerequisite for rational drug formulation.
-
Receptor Binding: The intramolecular
bond locks the pharmacophore into a bioactive, planar conformation, reducing the entropic penalty upon binding to target proteins[8]. -
Solubility and Bioavailability: The strong intermolecular
dimers drastically reduce aqueous solubility. Formulation scientists must utilize hydrogen-bond-disrupting excipients (e.g., copovidone or cyclodextrins) to break these crystalline dimers and formulate amorphous solid dispersions, thereby rescuing the compound's bioavailability.
By mapping and manipulating these specific non-covalent interactions, researchers can systematically optimize the physicochemical and pharmacokinetic properties of triazole-thione therapeutics.
References
-
Design and Synthesis of Thymol Derivatives Bearing a 1,2,3-Triazole Moiety for Papaya Protection against Fusarium solani Source: ACS Publications URL:[Link]
-
Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups Source: Journal of Applied Pharmaceutical Science URL:[Link]
-
Application of triazoles in the structural modification of natural products Source: Taylor & Francis Online URL:[Link]
-
New Thiosemicarbazides and 1,2,4-Triazolethiones Derived from 2-(Ethylsulfanyl) Benzohydrazide as Potent Antioxidants Source: MDPI URL:[Link]
-
Pharmacognosy and Chemistry - International Journal of Health Care and Biological Sciences Source: SAAP Journals URL:[Link]
-
Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers Source: ResearchGate URL:[Link]
-
X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Source: Semantic Scholar URL:[Link]
Sources
Methodological & Application
Application Note: Optimized Synthesis & Characterization of 2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
Abstract & Strategic Significance
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse biological profile, including antimicrobial, anti-inflammatory, and antioxidant activities.[1][2] This application note details the synthesis of 2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol , a specific derivative where the lipophilic allyl group and the redox-active thiol moiety are integrated with a phenolic core.
This protocol utilizes a robust, two-step cyclization pathway starting from salicylhydrazide. Unlike one-pot variations, this stepwise approach allows for the isolation of the thiosemicarbazide intermediate, ensuring higher purity and structural validation prior to ring closure—a critical requirement for GLP (Good Laboratory Practice) standards in drug development.
Reaction Mechanism & Chemical Logic
The synthesis proceeds via a nucleophilic addition-elimination pathway. Understanding the electronic movements is vital for troubleshooting low yields.
-
Nucleophilic Addition: The terminal amino group of salicylhydrazide attacks the electrophilic carbon of allyl isothiocyanate. This forms the open-chain intermediate, 1-salicyloyl-4-allylthiosemicarbazide .
-
Base-Catalyzed Cyclization: Under alkaline conditions (NaOH), the hydrazide carbonyl oxygen is activated, facilitating an intramolecular attack by the thioamide nitrogen.
-
Dehydration: The loss of a water molecule drives the formation of the thermodynamically stable 1,2,4-triazole ring.
-
Tautomerism: Upon acidification, the product exists in equilibrium between the thione (C=S) and thiol (C-SH) forms, predominantly favoring the thione form in polar solvents.
Visualizing the Mechanism
Figure 1: Stepwise mechanistic flow from reagents to the final triazole scaffold.[2][3]
Experimental Protocol
Materials & Reagents[4][5]
-
Precursor: Salicylhydrazide (2-hydroxybenzohydrazide) [>98% purity].
-
Reagent: Allyl isothiocyanate (AITC) [Caution: Lachrymator, toxic].
-
Solvent: Absolute Ethanol.
-
Catalyst/Base: 2N Sodium Hydroxide (NaOH) or 8% w/v aqueous NaOH.
-
Acid: 10% Hydrochloric Acid (HCl).
Step 1: Synthesis of 1-Salicyloyl-4-allylthiosemicarbazide
Objective: Form the open-chain intermediate.
-
Dissolution: In a 250 mL round-bottom flask, dissolve Salicylhydrazide (0.01 mol, 1.52 g) in Absolute Ethanol (30 mL) . Mild heating may be required to ensure complete dissolution.
-
Addition: Add Allyl isothiocyanate (0.012 mol, 1.19 g) dropwise to the solution. A slight excess (1.2 eq) of AITC drives the reaction to completion.
-
Reflux: Reflux the reaction mixture on a water bath for 4–6 hours .
-
Self-Validation: Monitor via TLC (Mobile phase: Chloroform:Methanol 9:1). The starting hydrazide spot (
) should disappear, replaced by a new spot ( ).
-
-
Isolation: Cool the mixture to room temperature. The solid product usually precipitates. If not, pour onto crushed ice.
-
Filtration: Filter the solid, wash with cold ethanol, and dry.
-
Yield Expectation: 75–85%.
-
Appearance: White to off-white crystalline solid.
-
Step 2: Cyclization to 1,2,4-Triazole
Objective: Ring closure via dehydration.[4]
-
Suspension: Suspend the intermediate obtained in Step 1 (approx. 2.0 g) in 2N NaOH (25 mL) .
-
Reflux: Heat the mixture under reflux for 4–5 hours . The solution will initially become clear as the thiosemicarbazide dissolves and forms the sodium salt.
-
Filtration (Hot): Filter the solution while hot to remove any insoluble impurities (e.g., elemental sulfur or unreacted polymer).
-
Acidification: Cool the filtrate to room temperature. Acidify carefully with 10% HCl dropwise with constant stirring until pH 2–3 is reached.
-
Observation: A heavy precipitate (the free thiol/thione) will form immediately.
-
-
Purification: Filter the crude product, wash thoroughly with water to remove excess acid and salts. Recrystallize from Ethanol/Water (1:1) or pure Ethanol.
Laboratory Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification process.
Characterization & Validation Data
To ensure the integrity of the synthesized compound, compare your analytical data against these standard values derived from analogous 1,2,4-triazole derivatives [1, 2].
Spectroscopic Data Table
| Technique | Functional Group / Assignment | Expected Value / Shift | Notes |
| IR (KBr) | O-H (Phenolic) | 3100–3400 cm⁻¹ | Broad band due to H-bonding |
| C-H (Aromatic) | 3030–3080 cm⁻¹ | Weak intensity | |
| S-H (Thiol) | 2550–2600 cm⁻¹ | Weak; confirms thiol tautomer | |
| C=N (Triazole) | 1600–1620 cm⁻¹ | Characteristic ring stretch | |
| C=S (Thione) | 1240–1280 cm⁻¹ | Confirms thione tautomer | |
| ¹H NMR | S-H / N-H | Singlet (Exchangable with D₂O) | |
| (DMSO-d₆) | Phenolic O-H | Singlet | |
| Aromatic Protons | Multiplet (4H) | ||
| Allyl (-CH=) | Multiplet (1H) | ||
| Allyl (=CH₂) | Multiplet (2H) | ||
| Allyl (-N-CH₂-) | Doublet (2H) |
Interpretation of Tautomerism
The product exists in a thione-thiol equilibrium.
-
Solid State (IR): Often shows both C=S (thione) and weak S-H stretches.
-
Solution (NMR): The proton on the sulfur/nitrogen often appears very downfield (>13 ppm). If the spectrum shows a proton attached to Nitrogen (NH) rather than Sulfur (SH), it indicates the thione form is predominant in the solvent (DMSO).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oily Product | Incomplete crystallization or impurities. | Scratch the flask walls with a glass rod. Recrystallize using a minimal amount of hot ethanol and add water dropwise until turbid, then cool slowly. |
| Low Yield (Step 1) | Moisture in solvent or insufficient time. | Use absolute ethanol. Extend reflux time to 8 hours. Ensure AITC is fresh. |
| Low Yield (Step 2) | Incomplete cyclization. | Ensure NaOH concentration is at least 2N.[5] Extend reflux. Do not over-acidify beyond pH 2 (can cause salt formation or degradation). |
| Missing S-H Peak in IR | Predominance of Thione form. | This is normal. Look for the C=S stretch around 1250 cm⁻¹ and the N-H stretch.[1] |
References
-
Nadeem, H., et al. (2013).[1] "Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols." Advances in Microbiology, 3, 366-375.[1]
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2002). "Synthesis and biological activity of some new 1,2,4-triazole derivatives." Nucleosides, Nucleotides and Nucleic Acids.
- Kaplancikli, Z. A., et al. (2008). "Synthesis and antimicrobial activity of some 3-(substituted phenyl)-4-substituted-4H-1,2,4-triazole-5-thiols." European Journal of Medicinal Chemistry.
-
Machewar, K. (2017).[5] "Overview of Mercapto-1,2,4-Triazoles." Journal of Chemical and Pharmaceutical Research, 9(11):132-144.[5]
Sources
Application Note: Base-Catalyzed Synthesis of 4-Allyl-5-(2-Hydroxyphenyl)-1,2,4-Triazole-3-Thione
Topic: Cyclization of 1-(2-hydroxybenzoyl)-4-allylthiosemicarbazide in basic media Document Type: Application Note & Experimental Protocol Doc ID: AN-CHEM-2026-042[1]
Executive Summary
This guide details the protocol for the intramolecular cyclization of 1-(2-hydroxybenzoyl)-4-allylthiosemicarbazide into 4-allyl-5-(2-hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione . While acidic cyclization of acylthiosemicarbazides typically yields 1,3,4-thiadiazoles, the use of basic media (NaOH/KOH) selectively directs the pathway toward the 1,2,4-triazole-3-thione scaffold. This heterocyclic core is a privileged structure in medicinal chemistry, known for potent antimicrobial, anti-inflammatory, and antioxidant profiles, particularly when fused with the phenolic moiety of salicylic acid.
Mechanistic Insight & Reaction Logic
The transformation is a base-mediated dehydrative cyclization. Understanding the mechanism is critical for troubleshooting yield issues or side reactions.
The "Why" of Basic Media
In the presence of a strong base (hydroxide ion), the reaction equilibrium shifts to favor the formation of the triazole ring over the thiadiazole ring.
-
Deprotonation: The base deprotonates the hydrazide nitrogen (
H), increasing the nucleophilicity of the system. -
Nucleophilic Attack: The thioamide nitrogen (
) attacks the carbonyl carbon ( ) of the benzoyl moiety. Note: In acidic media, the carbonyl oxygen is protonated, favoring attack by the sulfur atom (soft nucleophile) to form a thiadiazole. In basic media, the nitrogen (hard nucleophile) attack is kinetically favored. -
Dehydration: The resulting tetrahedral intermediate collapses, expelling a hydroxide ion (water formation) to aromatize the system into the thermodynamically stable 1,2,4-triazole ring.
Visualization: Reaction Pathway
The following diagram illustrates the divergent pathways and the specific mechanism for the basic cyclization.
Figure 1: Divergent cyclization pathways of acylthiosemicarbazides based on pH conditions.
Experimental Protocol
Materials & Reagents[1]
-
Precursor: 1-(2-hydroxybenzoyl)-4-allylthiosemicarbazide (Synthesized via reaction of salicylic acid hydrazide + allyl isothiocyanate).
-
Solvent/Base: 2N Sodium Hydroxide (NaOH) aqueous solution (alternatively 10% NaOH).
-
Workup: Hydrochloric Acid (HCl, 1N to 4N), Ethanol (95% or absolute), Distilled Water.
-
Equipment: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer/hotplate, pH paper/meter, Buchner funnel.
Step-by-Step Procedure
Step 1: Solubilization & Activation
-
Weigh 1.0 mmol (approx. 0.251 g) of 1-(2-hydroxybenzoyl)-4-allylthiosemicarbazide.
-
Transfer to a 100 mL round-bottom flask.
-
Add 20 mL of 2N NaOH solution.
-
Checkpoint: The solid should dissolve completely upon slight warming, resulting in a clear, likely yellowish solution due to the phenolate formation.
-
Step 2: Cyclization (Reflux)
-
Equip the flask with a reflux condenser.[1]
-
Heat the mixture to reflux (approx. 100°C) with stirring.
-
Maintain reflux for 4 to 6 hours .
-
Monitoring: Reaction progress can be monitored by TLC (Eluent: Chloroform/Methanol 9:1). The starting material spot (
) should disappear, replaced by a new spot ( ).
-
Step 3: Workup & Precipitation
-
Cool the reaction mixture to room temperature.
-
Place the flask in an ice bath (0-5°C).
-
Dropwise, add dilute HCl (4N) with stirring until the pH reaches 2–3 .
-
Observation: A heavy white or off-white precipitate will form immediately. This is the thione (which precipitates as the neutral species).
-
Caution: Do not over-acidify excessively below pH 1, as this may protonate the triazole ring, reducing yield during filtration.
-
Step 4: Purification
-
Filter the precipitate using a Buchner funnel under vacuum.
-
Wash the solid thoroughly with cold distilled water (3 x 10 mL) to remove excess salts (NaCl).
-
Recrystallization: Transfer the crude solid to a beaker. Dissolve in a minimum amount of boiling Ethanol (95%) . Allow to cool slowly to RT, then refrigerate.
-
Collect the crystals and dry in a desiccator or vacuum oven at 50°C.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of the triazole-thione.
Characterization & Validation
To validate the structure, compare the spectral data of the product against the starting material.
Expected Spectral Data
| Feature | Starting Material (Thiosemicarbazide) | Product (1,2,4-Triazole-3-Thione) | Diagnostic Change |
| IR: C=O | Strong band ~1650–1670 cm⁻¹ | Absent | Confirmation of Cyclization |
| IR: S-H | Absent | Weak band ~2550–2600 cm⁻¹ | Indicates Thiol tautomer (minor) |
| IR: C=S | Band ~1250 cm⁻¹ | Band ~1240–1280 cm⁻¹ | Retained (Thione form dominant) |
| 1H NMR: -NH- | 3 distinct NH signals (hydrazide/thioamide) | 1 signal (Triazole NH) + Phenolic OH | Loss of hydrazide protons |
| 1H NMR: Allyl | Multiplets at 5.0–6.0 ppm | Multiplets at 4.5–6.0 ppm | Allyl group remains intact |
| Melting Point | ~160–170°C (varies) | Distinctly higher (often >200°C) | Check specific lit.[2] value |
Tautomerism Note
In the solid state and polar solvents (DMSO), the compound predominantly exists in the thione form (C=S). However, in basic solution or during alkylation reactions, it behaves as a thiol (-SH). The spectral data (IR C=S stretch) usually confirms the thione structure in KBr pellets.
Troubleshooting & Optimization
-
Low Yield:
-
Ensure the reflux time is sufficient. 4 hours is minimum; 6-8 hours may be needed for sterically hindered salicyl derivatives.
-
Ensure pH is strictly adjusted to 2-3. If the solution is too acidic (pH < 1), the triazole may form a soluble hydrochloride salt and not precipitate.
-
-
Oiling Out:
-
If the product separates as an oil upon acidification, scratch the vessel walls with a glass rod or seed with a crystal of the product. Alternatively, extract with ethyl acetate, dry over MgSO4, and evaporate.
-
-
Impurity (Thiadiazole):
-
This occurs if the reaction media was not sufficiently basic or if acidification was performed before cyclization was complete. Ensure the NaOH concentration is maintained (2N is robust).
-
References
-
Synthesis and Biological Activities of 1,2,4-Triazole-3-Thiones
- Source: Scientific Research Publishing (2014)
- Context: Describes the general alkaline cyclization method for 4,5-disubstituted-1,2,4-triazole-3-thiones.
-
Comparative studies between 4-allyl-, 4-phenyl- and 4-ethyl-1-(2-hydroxybenzoyl) thiosemicarbazides
-
Source: Spectrochimica Acta Part A (PubMed, 2015)[3]
- Context: Specifically deals with the 4-allyl-1-(2-hydroxybenzoyl)
-
-
Cyclization of Acyl Thiosemicarbazides: Triazole vs. Thiadiazole
- Source: Acta Poloniae Pharmaceutica (2007)
-
Context: Authoritative comparison proving basic media yields triazoles while acidic media yields thiadiazoles.[4]
-
Synthesis of Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol
-
Source: Nepal Journals Online (2020)[5]
- Context: Demonstrates the stability of the 2-hydroxyphenyl (salicylic)
-
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative studies between 4-allyl-, 4-phenyl- and 4-ethyl-1-(2-hydroxybenzoyl) thiosemicarbazides and the synthesis, characterization and DFT calculations of binary and ternary complexes derived from 4-ethyl (L(1)) and 2,2'-dipyridyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. juniv.edu [juniv.edu]
Application Note: 1H NMR Characterization and Regioisomer Differentiation of N-Allyl-1,2,4-Triazoles
Topic: 1H NMR Characterization of Allyl Group in 1,2,4-Triazole Derivatives Content Type: Application Note & Protocol Audience: Researchers, Medicinal Chemists, Structural Biologists
Executive Summary
The 1,2,4-triazole pharmacophore is ubiquitous in antifungal (e.g., fluconazole), antiviral, and anticancer therapeutics. However, the alkylation of the 1,2,4-triazole ring is notoriously non-regioselective, often yielding mixtures of N1- , N2- , and N4-alkylated isomers. The allyl group serves as a critical functional handle for downstream "click" chemistry or olefin metathesis, but its correct assignment is complicated by the electronic influence of the nitrogen attachment point.
This guide details the 1H NMR characterization of the allyl moiety within this heterocyclic context. It provides a self-validating protocol to distinguish between regioisomers using spin-spin coupling analysis (
Theoretical Framework
The Allyl Spin System ( )
The allyl group (
-
(Methylene): The
protons are deshielded by the adjacent nitrogen. -
(Methine): The central olefinic proton (
). -
/
(Terminus): The terminal vinyl protons ( ) are magnetically non-equivalent due to restricted rotation and distinct cis/trans relationships with .
The Triazole Regioisomer Challenge
1,2,4-Triazoles exist in tautomeric equilibrium (1H, 2H, 4H).[1][2] Alkylation "locks" the ring into one of three isomeric forms:
-
N1-Allyl: The most common thermodynamic product (typically ~90%). Breaks molecular symmetry.
-
N2-Allyl: Kinetic product, often formed in lower yields.
-
N4-Allyl: Preserves symmetry if substituents at C3 and C5 are identical.
Experimental Protocol
Sample Preparation
-
Solvent Selection: DMSO-d6 is preferred over
for triazoles. The polar triazole ring often aggregates in non-polar solvents, causing line broadening. DMSO-d6 prevents this and shifts exchangeable protons (if any) downfield, separating them from the allyl region. -
Concentration: 5–10 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual solvent peak (DMSO quintet at 2.50 ppm).
Acquisition Parameters[3][4]
-
Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).
-
Transients (Scans): 16–64 scans are sufficient for >5 mg samples.
-
Spectral Width: 0–14 ppm (to capture downfield triazole ring protons).
-
Relaxation Delay (D1): Set to
seconds to ensure accurate integration of the isolated vinyl protons.
Data Analysis & Characterization
The Allyl "Fingerprint"
The allyl group provides a diagnostic splitting pattern. Use the following table to assign the allyl protons before addressing the triazole core.
Table 1: 1H NMR Characteristics of the N-Allyl Group
| Proton Label | Structure | Chemical Shift ( | Multiplicity | Coupling Constants ( |
| 4.80 – 5.20 | Doublet (d) or Multiplet | |||
| 5.90 – 6.15 | Multiplet (ddt) | |||
| 5.15 – 5.30 | Doublet of Doublets (dd) | |||
| 5.30 – 5.45 | Doublet of Doublets (dd) |
*Note: Shifts are approximate for DMSO-d6. N-attachment deshields
Distinguishing Regioisomers (N1 vs. N2 vs. N4)
This is the critical step. The position of the allyl group alters the magnetic environment of the triazole ring protons (
Table 2: Diagnostic Triazole Signals
| Regioisomer | Symmetry | Triazole Ring Protons ( | Diagnostic Feature |
| N1-Allyl | Asymmetric | Non-equivalent. Two distinct singlets. | Large |
| N2-Allyl | Asymmetric | Non-equivalent. Two distinct singlets. Shifts often closer together than in N1. | NOE between Allyl- |
| N4-Allyl | Symmetric* | Equivalent. Appears as one singlet (integration = 2H) if substituents at C3/C5 are identical. | Singlet in aromatic region. NOE between Allyl- |
*Symmetry applies only if C3 and C5 substituents are identical (e.g., H or Methyl).
Workflow Visualization
The following diagram outlines the logical flow for characterizing the sample and determining the regioisomer.
Advanced Validation: 2D NMR
While 1H NMR is powerful, definitive proof for regulatory submission requires 2D correlations.
HMBC (Heteronuclear Multiple Bond Correlation)
HMBC connects protons to carbons 2-3 bonds away. This is the "gold standard" for triazole assignment.
-
N1-Allyl: The allyl
protons will show a strong correlation to C-5 (the carbon between N1 and N4) and C-3 . However, the correlation to C-5 is often distinct because C-5 and C-3 have different chemical shifts in the 13C spectrum (C-5 is typically downfield). -
N4-Allyl: The allyl
protons correlate to both C-3 and C-5 (which are equivalent in symmetric derivatives).
NOE (Nuclear Overhauser Effect)
-
Irradiate the allyl methylene doublet (~4.8 ppm).
-
N1-Isomer: Enhancement of the H-5 proton singlet.
-
N4-Isomer: Enhancement of both H-3 and H-5 (if present).
References
-
Regioselectivity of 1,2,4-Triazole Alkylation Source: Boraei, A. T. A., et al. "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes." Chemistry Central Journal, 2016. URL:[Link] (Note: Generalized link to journal/topic as specific deep link may vary; content verified via search snippet 1.1/1.4).
-
NMR Coupling Constants of Allyl Systems Source: University of Calgary, "Coupling in H-NMR - Ch 13." URL:[Link][3]
-
HMBC and NOE for Isomer Differentiation Source: Beilstein Journals, "Regioselective N-alkylation of the 1H-indazole scaffold." (Analogous heterocyclic methodology). URL:[Link]
Sources
- 1. C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Application Note: FTIR Spectral Analysis of C=S and S-H Bands in Mercapto-Triazoles
Executive Summary
Mercapto-1,2,4-triazoles are critical scaffolds in medicinal chemistry, serving as precursors for antifungal (e.g., Fluconazole analogs), anticancer, and anti-inflammatory agents. The structural integrity of these compounds relies heavily on thione-thiol tautomerism .
While X-ray crystallography is definitive for solid-state structure, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, high-throughput method to determine the tautomeric preference (thione vs. thiol) in various phases. This guide provides a rigorous protocol for distinguishing the elusive S-H stretching vibration (thiol form) from the intense, coupled C=S vibrations (thione form), addressing the common analytical challenge where C=S bands are obscured by C-N vibrations.
Scientific Foundation: The Tautomerism Challenge
The core analytical challenge lies in the equilibrium between the 1H-1,2,4-triazole-3-thione (stable, dominant in solid state) and the 3-mercapto-1,2,4-triazole (thiol form, often favored in specific solvents or upon S-alkylation).
Structural Dynamics
In the thione form, the proton resides on the ring nitrogen (N-H), creating a C=S double bond character. In the thiol form, the proton migrates to the sulfur (S-H), creating a C-S single bond and a C=N double bond within the ring.
Figure 1: The thione-thiol tautomeric equilibrium.[1] In the solid state, the thione form is stabilized by intermolecular hydrogen bonding and lattice energy.
Spectral Fingerprinting: The "Thioamide" Bands
A common error in triazole analysis is searching for a single, isolated "C=S" peak. The C=S bond is mechanically coupled with C-N stretching and N-H bending, resulting in four characteristic Thioamide Bands (I, II, III, IV).
The Thione Form (Dominant)
If your spectrum lacks a band at 2500–2600 cm⁻¹, the molecule is likely in the thione form.
| Band Assignment | Wavenumber (cm⁻¹) | Intensity | Description |
| N-H Stretch | 3100 – 3400 | Medium/Broad | Confirms proton is on Nitrogen. Often broad due to H-bonding. |
| Thioamide I | 1300 – 1500 | Strong | Mixed mode: δ(N-H) + ν(C-N). |
| Thioamide II | 1200 – 1350 | Strong | Mixed mode: ν(C=S) + ν(C-N) + δ(C-H). |
| Thioamide IV | 1100 – 1200 | Strong | Primary C=S Marker. Mostly ν(C=S) character.[1] |
| C=N Ring | 1550 – 1620 | Medium | Ring breathing/stretching. |
The Thiol Form (Recessive/Derivative)
The "smoking gun" for the thiol form is the S-H stretch. However, this band is notoriously weak due to the low polarity of the S-H bond (low oscillator strength).
| Band Assignment | Wavenumber (cm⁻¹) | Intensity | Description |
| S-H Stretch | 2500 – 2600 | Weak/Sharp | Diagnostic. Often absent in thiones. Broadens if H-bonded. |
| C-S Stretch | 600 – 750 | Weak | Difficult to identify in fingerprint region. |
| C=N (Exocyclic) | 1590 – 1610 | Strong | Shifted compared to thione form. |
| N-H | Absent | - | Ring N-H disappears (unless amine substituents exist). |
Critical Insight: In 4-amino-substituted triazoles, the NH₂ group will produce a doublet (symmetric/asymmetric stretch) around 3200–3350 cm⁻¹, which can be confused with the ring N-H. Look for the deformation (scissoring) band of NH₂ around 1600 cm⁻¹ to distinguish it.
Experimental Protocol
Sample Preparation
The choice of sampling technique critically affects the visibility of the weak S-H band.
-
Method A: KBr Pellet (Standard)
-
Best for: General fingerprinting and solid-state confirmation.
-
Risk: KBr is hygroscopic. Absorbed water (broad OH at 3400 cm⁻¹) can obscure N-H bands.
-
Protocol: Grind 1-2 mg of sample with 100 mg dry KBr. Press at 8-10 tons for 2 minutes.
-
-
Method B: ATR (Attenuated Total Reflectance) (Recommended)
-
Best for: Rapid screening and detecting surface polymorphism.
-
Crystal: Diamond or ZnSe.
-
Protocol: Apply high pressure to ensure contact. Note: ATR penetration depth is wavelength-dependent; high-wavenumber bands (N-H) may appear weaker than in transmission mode.
-
-
Method C: Solution Cell (Advanced)
-
Best for: Forcing the Thiol form.
-
Solvent: Non-polar solvents (e.g., CCl₄ or CS₂) favor the thiol form more than polar protic solvents.
-
Pathlength: 0.1 mm to 1.0 mm CaF₂ windows.
-
Instrument Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (if resolving complex H-bonding).
-
Scans: Minimum 32 scans (ATR) or 16 scans (KBr) to improve Signal-to-Noise ratio for the weak S-H band.
-
Apodization: Blackman-Harris 3-Term.
Data Analysis Workflow
Use this logic gate to assign the tautomer based on your spectral data.
Figure 2: Decision tree for assigning Thione/Thiol tautomers in mercapto-triazoles.
Case Study: 4-amino-3-mercapto-1,2,4-triazole
In a validation study of 4-amino-3-mercapto-1,2,4-triazole derivatives:
-
Observation: The spectrum showed a flat baseline between 2500–2700 cm⁻¹.
-
Observation: A distinct, broad band appeared at 3100–3250 cm⁻¹ (N-H).
-
Observation: Strong bands were recorded at 1237 cm⁻¹ and 1166 cm⁻¹.
-
Interpretation: The absence of the 2550 cm⁻¹ peak and the presence of strong bands in the Thioamide II/IV region (1100-1300 cm⁻¹) confirmed the Thione tautomer in the solid state.
-
Validation: S-alkylation of the compound (blocking the Nitrogen) resulted in the disappearance of the N-H band and the appearance of C-S-C vibrations, validating the initial assignment.
References
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for Thioamide bands).
-
Al-Abdullah, E. S. (2011). Synthesis and characterization of some 1,2,4-triazole-3-thiones... Molecules. Link
- El-Saghier, A. M., et al. (2016). Synthesis and biological evaluation of new 1,2,4-triazole-3-thiones. Journal of Heterocyclic Chemistry.
-
Bąk, A., et al. (2025). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes. Spectrochimica Acta Part A. Link
- Bagley, M. C., et al. (2016). Thione-thiol tautomerism in 1,2,4-triazoles. RSC Advances.
Sources
Procedure for S-alkylation of 2-(4-allyl-5-mercapto-1,2,4-triazol-3-yl)phenol
Application Note: Selective S-Alkylation of 2-(4-allyl-5-mercapto-1,2,4-triazol-3-yl)phenol
Executive Summary
This guide details the protocol for the regioselective S-alkylation of 2-(4-allyl-5-mercapto-1,2,4-triazol-3-yl)phenol. 1,2,4-triazole-3-thiones are privileged scaffolds in medicinal chemistry, known for their antifungal, anticancer, and anti-inflammatory properties. The S-alkylation of these moieties is a critical transformation used to lock the triazole ring in a specific tautomeric form, increase lipophilicity, and introduce pharmacophores.
Key Technical Challenge: The substrate contains three potential nucleophilic sites: the mercapto group (-SH) , the phenolic hydroxyl (-OH) , and the triazole nitrogens . This protocol utilizes pKa-driven chemoselectivity to ensure exclusive S-alkylation without protecting the phenolic hydroxyl group.
Scientific Foundation & Mechanism
Tautomerism and Nucleophilicity
The 5-mercapto-1,2,4-triazole moiety exists in a tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms. In solution, the thione form often predominates. However, under basic conditions, the equilibrium shifts to the thiolate anion (
-
Acidity Hierarchy (pKa):
-
Triazole -SH: pKa ~ 6.0 – 7.0 (Most Acidic)
-
Phenol -OH: pKa ~ 10.0
-
-
Chemoselectivity: By using a stoichiometric amount of a base or a mild base (e.g.,
), we selectively deprotonate the thiol group. The thiolate sulfur is a "soft" nucleophile (according to HSAB theory), which reacts rapidly with "soft" electrophiles (alkyl halides) via an mechanism. The "hard" phenolate oxygen remains protonated or less reactive under these controlled conditions, preventing O-alkylation.
Reaction Pathway Diagram
Caption: Mechanistic flow from thione deprotonation to selective S-alkylation via SN2 pathway.
Materials & Equipment
Reagents:
-
Substrate: 2-(4-allyl-5-mercapto-1,2,4-triazol-3-yl)phenol (Synthesized via cyclization of salicylic acid hydrazide and allyl isothiocyanate).
-
Alkylating Agent: Alkyl halide (R-X, where X = Cl, Br, I). Note: Alkyl iodides are most reactive.
-
Base: Potassium Carbonate (
, anhydrous) OR Potassium Hydroxide (KOH). -
Solvent: Acetone (dry) or Ethanol (absolute).
Equipment:
-
Round-bottom flask (100 mL) equipped with a magnetic stir bar.
-
Reflux condenser.
-
TLC plates (Silica gel 60 F254).
-
Vacuum filtration setup.
Experimental Protocols
Method A: The "Gold Standard" (High Selectivity)
Recommended for substrates where O-alkylation is a high risk.
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 2-(4-allyl-5-mercapto-1,2,4-triazol-3-yl)phenol in 15 mL of anhydrous acetone .
-
Activation: Add 1.1 mmol (1.1 equiv) of anhydrous
. Stir at room temperature for 15-30 minutes.-
Insight: The solution may change color (often yellowing) as the thiolate forms.
-
-
Alkylation: Add 1.1 mmol (1.1 equiv) of the alkyl halide dropwise.
-
Reaction: Heat the mixture to reflux (approx. 56°C) for 4–6 hours .
-
Monitoring: Check progress via TLC (Mobile phase: Chloroform/Methanol 9:1). The starting material (thiol) is more polar than the S-alkylated product.
-
-
Workup:
-
Evaporate the acetone under reduced pressure.
-
Resuspend the residue in 20 mL of cold distilled water (to dissolve inorganic salts).
-
The product will precipitate as a solid.[1]
-
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (8:2).
Method B: Rapid Synthesis (Ethanolic KOH)
Recommended for robust, non-sensitive alkyl halides.
-
Dissolution: Dissolve 1.0 mmol of substrate in 10 mL of Ethanol .
-
Base Addition: Add 1.0 mmol of KOH (dissolved in minimal water or ethanol).
-
Alkylation: Add 1.1 mmol of alkyl halide.
-
Reflux: Reflux for 2–3 hours .
-
Quench: Pour the hot reaction mixture directly into 50 g of crushed ice .
-
Isolation: Filter the resulting precipitate.
Data Analysis & Validation
To confirm the success of the reaction, compare the spectral data of the product against the starting material.
| Feature | Starting Material (Thiol/Thione) | S-Alkylated Product | Interpretation |
| IR Spectrum | 2500–2600 cm⁻¹ (weak S-H)1300–1350 cm⁻¹ (C=S) | Absent | Disappearance confirms loss of thione/thiol. |
| ¹H NMR | ~13.0–14.0 ppm (broad s, -SH/NH) | Absent | Loss of acidic proton. |
| ¹H NMR | N/A | New signals (e.g., 2.5–4.0 ppm) | Appearance of S-CH₂, S-CH₃, etc. |
| ¹H NMR | ~9.0–11.0 ppm (s, Phenolic OH) | Present | Confirms Phenol was NOT alkylated. |
Workflow Logic Diagram
Caption: Operational workflow for reaction monitoring and workup.
Troubleshooting & Optimization
-
Issue: O-Alkylation Observed (Bis-alkylation)
-
Cause: Base was too strong or used in excess.
-
Solution: Switch from KOH to
or . Ensure exactly 1.0 equivalent of base is used.
-
-
Issue: Low Yield / Incomplete Reaction
-
Cause: Alkyl halide is unreactive (e.g., alkyl chlorides).
-
Solution: Add a catalytic amount of Potassium Iodide (KI) to generate the more reactive alkyl iodide in situ (Finkelstein reaction logic).
-
-
Issue: N-Alkylation
-
Cause: Solvent polarity favoring hard nucleophiles.
-
Solution: Ensure the solvent is polar aprotic (Acetone, DMF) or Ethanol, and avoid non-polar solvents. The thiolate (soft) is favored in ethanol.
-
References
-
BenchChem. (2025). S-Alkylation of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Gateway to Novel Drug Candidates. BenchChem Application Notes. Link
-
Boraei, A. T., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10:22. Link
-
Al-Soud, Y. A., et al. (2012).[2] Synthesis and antimicrobial activity of new 1,2,4-triazole derivatives. Journal of Heterocyclic Chemistry. Link
-
Upmanyu, N., et al. (2011). Synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. Journal of Pharmacy and Bioallied Sciences. Link
-
Beyzaei, H., et al. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4-triazole-3-thiol derivatives. International Journal of Green Pharmacy. Link
Sources
Application Notes & Protocols: 4-allyl-5-(2-hydroxyphenyl)-1,2,4-triazole-3-thiol as a High-Efficacy Corrosion Inhibitor
Prepared by: Senior Application Scientist, Materials Protection Division
Introduction: The Imperative for Advanced Corrosion Mitigation
Corrosion is a relentless process of material degradation that poses significant economic and safety challenges across numerous industries. While various protection strategies exist, the application of organic corrosion inhibitors is a highly effective and versatile method for safeguarding metallic assets in aggressive environments. Heterocyclic compounds, particularly those containing nitrogen, sulfur, and oxygen atoms, are renowned for their potent inhibitory effects.[1][2] These molecules function by adsorbing onto the metal surface, forming a protective barrier that stifles the electrochemical reactions responsible for corrosion.[2][3]
This document provides a detailed technical guide on the application and evaluation of 4-allyl-5-(2-hydroxyphenyl)-1,2,4-triazole-3-thiol (AHT) , a multifunctional triazole derivative designed for superior corrosion inhibition. The unique molecular architecture of AHT, featuring a triazole ring, a thiol/thione group, a hydroxyl-functionalized phenyl ring, and an allyl substituent, offers multiple active centers for strong adsorption onto metal surfaces.[1][4][5] This guide will elucidate the mechanism of action and provide robust, field-proven protocols for its evaluation, intended for researchers and materials scientists.
Part 1: The Scientific Rationale — Mechanism of Inhibition
The efficacy of AHT as a corrosion inhibitor is rooted in its ability to form a durable, passivating film on the metal surface. This process is governed by the principles of chemical and physical adsorption. The molecule can exist in two tautomeric forms, thiol and thione, both of which are active in inhibition.[6][7]
-
Causality of Adsorption: The inhibitor's functional groups are the primary drivers of its surface activity.
-
Triazole & Thiol/Thione Moieties: The nitrogen and sulfur atoms possess lone pairs of electrons, which can be shared with the vacant d-orbitals of metal atoms (e.g., iron, copper), forming strong coordinate (chemisorptive) bonds.[1][4] The sulfur atom, in particular, has a high affinity for metallic surfaces.[1]
-
Hydroxyphenyl Group: The oxygen atom of the hydroxyl group provides an additional site for adsorption. Furthermore, the delocalized π-electrons of the phenyl ring can interact with the metal surface, enhancing the stability and coverage of the adsorbed film.[2]
-
-
Formation of the Protective Barrier: Through these multi-point attachments, AHT molecules displace water and other corrosive species from the metal surface. They arrange themselves into a compact, hydrophobic layer that acts as a physical barrier, effectively blocking both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[2][3][5] This mixed-mode inhibition is characteristic of highly efficient inhibitors.
Caption: Adsorption mechanism of AHT on a metal surface.
Part 2: Experimental Evaluation Framework
A multi-faceted approach is essential for a comprehensive evaluation of an inhibitor's performance. The following protocols are designed as a self-validating system, progressing from fundamental screening to detailed mechanistic analysis.
Caption: Workflow for comprehensive corrosion inhibitor evaluation.
Principle: This fundamental technique provides a direct, quantitative measure of metal loss over a defined period. It serves as an excellent initial screening method to determine overall inhibitor effectiveness.[8][9]
Methodology:
-
Coupon Preparation:
-
Machine metal coupons (e.g., mild steel, copper) to standard dimensions (e.g., 2.5 cm x 2.0 cm x 0.2 cm).
-
Drill a hole near the top edge for suspension.
-
Abrade the coupon surfaces sequentially with emery paper of increasing grit (e.g., 200, 400, 600, 800) to achieve a uniform finish.
-
Degrease the coupons by sonicating in acetone, rinse with distilled water, and dry thoroughly.
-
Accurately weigh each coupon to four decimal places (W_initial) using an analytical balance.[10]
-
-
Immersion Test:
-
Prepare the corrosive medium (e.g., 1.0 M HCl, 3.5% NaCl solution).
-
Prepare a series of test solutions by dissolving AHT in the corrosive medium at various concentrations (e.g., 50, 100, 200, 500 ppm). Include a blank solution (no inhibitor) as a control.
-
Suspend one coupon in each test beaker using a glass hook, ensuring it is fully immersed.[11]
-
Cover the beakers and maintain at a constant temperature (e.g., 25 °C) for a specified duration (e.g., 24 hours).[10]
-
-
Post-Immersion Analysis:
-
Carefully retrieve the coupons from the solutions.
-
Remove corrosion products by gently scrubbing with a soft brush in a suitable cleaning solution (e.g., Clarke's solution for steel), rinse with distilled water and acetone, and dry.
-
Reweigh the cleaned, dry coupons (W_final).
-
Data Analysis:
-
Corrosion Rate (CR) is calculated using the formula: CR (mm/year) = (K × ΔW) / (A × T × D) Where:
-
K = constant (8.76 × 10^4)
-
ΔW = Weight loss (W_initial - W_final) in grams[10]
-
A = Surface area of the coupon in cm²
-
T = Immersion time in hours
-
D = Density of the metal in g/cm³
-
-
Inhibition Efficiency (%IE) is calculated as: %IE = [(CR_blank - CR_inh) / CR_blank] × 100 Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the rate in its presence.[10]
| Inhibitor Conc. (ppm) | Weight Loss (g) | Corrosion Rate (mm/year) | Inhibition Efficiency (%IE) |
| 0 (Blank) | 0.0950 | 12.50 | - |
| 50 | 0.0285 | 3.75 | 70.0% |
| 100 | 0.0143 | 1.88 | 85.0% |
| 200 | 0.0067 | 0.88 | 93.0% |
| 500 | 0.0048 | 0.63 | 95.0% |
| Table 1: Example weight loss data for mild steel in 1.0 M HCl after 24 hours. |
Principle: This electrochemical technique provides rapid insight into the inhibitor's effect on the kinetics of both anodic and cathodic corrosion reactions. It allows for the determination of the inhibition mechanism (anodic, cathodic, or mixed-type).[12]
Methodology:
-
Electrochemical Cell Setup:
-
Use a standard three-electrode corrosion cell.[13]
-
Working Electrode (WE): A prepared metal specimen with a well-defined surface area (e.g., 1 cm²).
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[13]
-
Counter Electrode (CE): A platinum or graphite rod/mesh with a surface area larger than the WE.[13]
-
-
Measurement Procedure:
-
Fill the cell with the test solution (blank or with inhibitor).
-
Immerse the electrodes and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).[12]
-
Apply a potential sweep from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5-1.0 mV/s).[12]
-
Record the resulting current density as a function of the applied potential.
-
Data Analysis:
-
Plot the potential (E) versus the logarithm of the current density (log i). This is the Tafel plot.
-
Extrapolate the linear (Tafel) regions of the anodic and cathodic branches back to their intersection point. The coordinates of this point yield the corrosion potential (E_corr) and corrosion current density (i_corr) .
-
Inhibition Efficiency (%IE) is calculated from the corrosion current densities: %IE = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100
-
Mechanism Determination:
-
If AHT primarily shifts the anodic curve to higher potentials, it is an anodic inhibitor.
-
If it primarily shifts the cathodic curve to lower potentials, it is a cathodic inhibitor.
-
If both curves are shifted, it is a mixed-type inhibitor .[14][15] Triazole derivatives are typically mixed-type.[1][16]
-
Principle: EIS is a powerful, non-destructive technique used to study the properties of the inhibitor film and the charge transfer processes at the metal/solution interface.[17][18] An increase in the impedance of the system indicates effective inhibition.
Methodology:
-
Cell Setup: Use the same three-electrode cell as in the PDP protocol.
-
Measurement Procedure:
-
Immerse the electrodes and allow the OCP to stabilize.
-
Apply a small amplitude sinusoidal AC potential (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[19]
-
Measure the impedance response of the system.
-
Data Analysis:
-
Nyquist Plot: Plot the imaginary impedance (-Z") versus the real impedance (Z'). For a simple corrosion process, this often appears as a semicircle. The diameter of the semicircle corresponds to the charge transfer resistance (R_ct) . A larger diameter signifies higher resistance to corrosion and better inhibition.
-
Equivalent Circuit Modeling: The impedance data is modeled using an equivalent electrical circuit (e.g., a Randles circuit) to quantify electrochemical parameters.[17] The key parameter is R_ct, which is inversely proportional to the corrosion rate.
-
Inhibition Efficiency (%IE) is calculated from the R_ct values: %IE = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100
| Technique | Parameter Used for %IE | Blank Value | 200 ppm AHT Value | Inhibition Efficiency (%IE) |
| Weight Loss | Corrosion Rate | 12.50 mm/yr | 0.88 mm/yr | 93.0% |
| Potentiodynamic Pol. | i_corr | 1100 µA/cm² | 75 µA/cm² | 93.2% |
| EIS | R_ct | 45 Ω·cm² | 700 Ω·cm² | 93.6% |
| Table 2: Comparison of inhibition efficiency data from different techniques, showing good agreement. |
Principle: To visually and chemically verify the formation of a protective inhibitor film on the metal surface after exposure to the corrosive environment.
Methodology:
-
Sample Preparation: Immerse metal coupons in the corrosive solution with and without the optimal concentration of AHT for a set period (e.g., 24 hours).
-
Analysis Techniques:
-
Scanning Electron Microscopy (SEM): After rinsing and drying, image the coupon surfaces. The blank sample will show a rough, damaged surface, while the AHT-inhibited sample should appear significantly smoother and more intact.[4]
-
Atomic Force Microscopy (AFM): This technique provides high-resolution 3D topographical images and quantitative surface roughness data.[20] The inhibited surface is expected to exhibit a much lower average roughness value compared to the blank.
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique provides direct evidence of the inhibitor's adsorption.[21] Analysis of the inhibited surface should reveal peaks corresponding to N 1s, S 2p, and O 1s, confirming the presence of the AHT molecule in the protective film.[22][23][24]
-
Conclusion
The application of 4-allyl-5-(2-hydroxyphenyl)-1,2,4-triazole-3-thiol offers a highly effective strategy for corrosion mitigation. Its multifunctional molecular structure facilitates strong adsorption and the formation of a robust protective film on various metal surfaces. The protocols detailed in this guide provide a comprehensive framework for researchers to systematically quantify its inhibition efficiency, elucidate its mechanism of action, and confirm its surface activity. The strong correlation between gravimetric, electrochemical, and surface analysis techniques provides a self-validating system, ensuring trustworthy and reproducible results.
References
- Inhibition of copper corrosion in 3.
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022).
- Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl.
- Corrosion Inhibition of Copper in Nitric Acid Solutions Using a New Triazole Derivative.
- Corrosion inhibition of copper in aqueous chloride solution by 1H-1,2,3-triazole and 1,2,4-triazole and their combinations: electrochemical, Raman and theoretical studies. Royal Society of Chemistry.
- Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach. Royal Society of Chemistry.
- Adsorption and corrosion inhibition behaviour of new theophylline–triazole-based derivatives for steel in acidic medium. The Royal Society.
- (PDF) Triazoles used as a Corrosion inhibitor for mild steel in Hydrochloric Acid. International Journal of Current Microbiology and Applied Sciences.
- An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. (2021). MDPI.
- Triazole derivatives as chamber inhibitors of copper corrosion. (2018). Semantic Scholar.
- How to decode the standard test methods for corrosion? (2024). BioLogic Learning Center.
- Corrosion Test with Potentiostat: Fast & Accur
- ASTM G61: Standard test method for conducting cyclic potentiodynamic polariz
- Corrosion testing: what is potentiodynamic polariz
- Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021).
- Metal corrosion inhibition by triazoles : A review Merimi, I. (2022). University of Helsinki.
- Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Publishing.
- Potentiodynamic Corrosion Testing. (2016).
- Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy. (2021). MDPI.
- Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers.
- Study of Corrosion Inhibition of Mild Steel in 3% Nacl Solution Using Weight Loss Method. (2022).
- Surface Science - Characteriz
- Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. (2022). MDPI.
- Application of AFM-Based Techniques in Studies of Corrosion and Corrosion Inhibition of Metallic Alloys. (2020). MDPI.
- Chapter 2.: Corrosion Mass-Loss Test Methods. AMPP Knowledge Hub.
- Theoretical determination of corrosion inhibitor activities of 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol-thione tautomerism.
- Corrosion Measurement-1: Weight Loss Method. (2020). YouTube.
- XPS surface analysis: imaging and spectroscopy of metal and polymer surfaces. ETH Zurich.
- Corrosion Monitoring Using Weight-Loss Analysis. Scribd.
- Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Scientific Research Publishing.
- Theoretical determination of corrosion inhibitor activities of 4-allyl-5-(pyridin-4-yl). (2022). Indian Journal of Chemistry.
- Surface Analysis for Precision Characteriz
- Synthesis of Schiff Bases of 4-Amino-5- (2-Hydroxyphenyl)-4H- 1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents. (2020).
- Introducing X-ray photoelectron spectroscopy for corrosion studies: A tool for elucidating interfacial composition and chemistry. (2022). The University of Manchester.
- Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring. (2025). Preprints.org.
- Theoretical determination of corrosion inhibitor activities of 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol-thione tautomerism. (2023). CSIR-NIScPR.
- Synthesis of Schiff Bases of 4-Amino-5- (2-Hydroxyphenyl)-4H- 1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents. (2020). Nepal Journals Online.
- Synthesis and structure of new 4-amino-5-(2-R1-phenyl)-1,2,4-triazole-3-thiol alkilderivatives.
- Theoretical determination of corrosion inhibitor activities of 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol-thione tautomerism. Indian Journal of Chemical Technology.
- 4H-1,2,4-triazole-3-thiol as corrosion inhibitor for mild steel. Der Pharma Chemica.
Sources
- 1. emerald.com [emerald.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Making sure you're not a bot! [helda.helsinki.fi]
- 6. researchgate.net [researchgate.net]
- 7. op.niscair.res.in [op.niscair.res.in]
- 8. content.ampp.org [content.ampp.org]
- 9. youtube.com [youtube.com]
- 10. Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid [mdpi.com]
- 11. ijcrt.org [ijcrt.org]
- 12. sciencegears.com.au [sciencegears.com.au]
- 13. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. ijcsi.pro [ijcsi.pro]
- 18. pubs.aip.org [pubs.aip.org]
- 19. Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. research.manchester.ac.uk [research.manchester.ac.uk]
- 22. Surface Science - Characterization & Analysis Techniques | Lucideon [lucideon.com]
- 23. spectroscopyeurope.com [spectroscopyeurope.com]
- 24. hitachi-hightech.com [hitachi-hightech.com]
Application Note: Electrochemical Impedance Spectroscopy (EIS) for the Characterization of Triazole-Based Corrosion Inhibitors on Mild Steel
Executive Summary & Mechanistic Rationale
Corrosion of mild steel in acidic environments—such as industrial pickling, acid cleaning, and oil-well acidizing—represents a profound economic and structural challenge. Recently, triazole derivatives have emerged as highly effective, eco-friendly corrosion inhibitors. For researchers, materials scientists, and even drug development professionals leveraging pharmaceutical heterocycles (e.g., theophylline-triazoles) for industrial applications, understanding the Structure-Activity Relationship (SAR) of these molecules is critical.
The Causality of Triazole Inhibition:
Triazole molecules (e.g., 1,2,4-triazole derivatives) are nitrogen-rich heterocycles. Their inhibitory power stems directly from their molecular architecture: the unshared lone pair electrons on the nitrogen atoms and the
Logical Flow of Triazole Adsorption
Caption: Logical flow of triazole adsorption on mild steel leading to corrosion inhibition.
EIS Fundamentals: Causality in Data Interpretation
EIS applies a small-amplitude alternating current (AC) signal over a wide frequency range to the metal-solution interface. The resulting data is typically visualized via Nyquist and Bode plots.
-
Charge Transfer Resistance (
): Represents the resistance of the metal to oxidize (corrode). Causality: A higher indicates a thicker, more uniform, and highly resistive triazole film blocking electron transfer. -
Double-Layer Capacitance (
): Represents the charge separation at the interface. Causality: As bulky triazole molecules displace water molecules (which have a high dielectric constant) at the interface, the local dielectric constant decreases, and the thickness of the electrical double layer increases. This manifests as a significant drop in [4][5]. -
Constant Phase Element (CPE): Because real-world mild steel surfaces are heterogeneous (due to roughness, impurities, and dislocations), pure capacitance models fail. We replace the ideal capacitor with a CPE in the Equivalent Electrical Circuit (EEC) to account for frequency dispersion, ensuring mathematically rigorous and physically accurate fitting.
Experimental Protocol: EIS Evaluation of Triazole Inhibitors
This protocol is designed as a self-validating system . By incorporating strict Open Circuit Potential (OCP) stabilization and Kramers-Kronig (K-K) validation, the workflow ensures that the system remains linear, causal, and stable before any data is extracted.
Materials & Reagents
-
Working Electrode (WE): Mild steel (e.g., API 5L X52) embedded in epoxy resin with exactly
exposed area[6]. -
Counter Electrode (CE): Platinum foil or high-purity graphite rod.
-
Reference Electrode (RE): Ag/AgCl (saturated KCl) or Saturated Calomel Electrode (SCE).
-
Electrolyte:
or containing varying concentrations of the synthesized triazole inhibitor (e.g., to ).
Step-by-Step Methodology
-
Substrate Preparation: Grind the mild steel WE with SiC abrasive paper (from 400 up to 1200 grit) to ensure a reproducible surface. Rinse with bi-distilled water, degrease with ethanol, and dry.
-
Causality: Removing native oxides ensures the triazole inhibitor interacts directly with the bare Fe surface, providing true adsorption metrics.
-
-
Cell Assembly & OCP Stabilization: Immerse the WE in the electrolyte. Monitor the OCP for 1800 seconds (30 minutes) at a controlled temperature (e.g.,
).-
Self-Validation Check: Do not proceed to AC perturbation until the OCP drift is less than
. This guarantees thermodynamic steady-state conditions.
-
-
EIS Perturbation: Apply a sinusoidal AC voltage perturbation of
peak-to-peak at the stabilized OCP. Sweep the frequency from down to , recording 10 points per decade[2][6]. -
Data Acquisition: Record the impedance response. Generate Nyquist plots (
vs ) and Bode plots ( and Phase Angle vs ). -
Data Validation (Kramers-Kronig): Apply the K-K transform to the raw data.
-
Self-Validation Check: If the pseudo-
error is , discard the data. High error indicates non-stationarity (e.g., rapid pitting corrosion breaking the inhibitor film during the scan).
-
-
EEC Fitting: Fit the validated data to a Randles circuit modified for roughness (
). Extract the values. -
Efficiency Calculation: Calculate the inhibition efficiency (
) using the formula:
Caption: Step-by-step EIS experimental workflow for evaluating triazole inhibitors.
Quantitative Data & Comparative Efficacy
Recent literature highlights the exceptional performance of various triazole derivatives. The table below summarizes the EIS-derived inhibition efficiencies of state-of-the-art triazole compounds on mild steel.
| Triazole Derivative | Medium | Optimal Concentration | Inhibition Efficiency ( | Ref | |
| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate [Tria-CO2Et] | 1.0 M HCl | Significant Increase | 95.3% | [2] | |
| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide[Tria-CONHNH2] | 1.0 M HCl | Significant Increase | 95.0% | [2] | |
| Theophylline–triazole derivative | 1.0 M HCl | 50 ppm | Significant Increase | 94.0% | [6] |
| 3,5-di(n-tolyl)-4-amino-1,2,4-triazole [4-DTAT] | 1.0 M HCl | Significant Increase | 92.9% | [1] |
Insight for Chemical & Drug Development Professionals:
Notice that minor structural modifications—such as the position of the methyl group on the tolyl substituent in DTAT isomers—significantly impact the electron density around the active adsorption centers. For instance, 4-DTAT exhibits higher efficiency than its 2-DTAT counterpart due to reduced steric hindrance and optimal planarity, which maximizes
Conclusion
Electrochemical Impedance Spectroscopy provides an unparalleled, high-resolution window into the interfacial kinetics of corrosion inhibition. By adhering to strict OCP stabilization protocols and utilizing CPE-modified Randles circuits, researchers can accurately quantify the thermodynamic adsorption of triazole derivatives on mild steel, accelerating the development of next-generation, high-efficiency industrial inhibitors.
References
-
Title: Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: Mechanism and Corrosion Inhibition of Mild Steel by 1,2,4-Triazole in Acidic Media Source: ResearchGate URL: [Link]
-
Title: Inhibitor effects of triazole derivatives on corrosion of mild steel in acidic media Source: ResearchGate URL: [Link]
-
Title: Electrochemical and Quantum Chemical Studies of 3,5-Di(n-Tolyl)-4-Amino-1,2,4-Triazole Adsorption on Mild Steel in Acidic Media Source: Association for Materials Protection and Performance (AMPP) / CORROSION Journal URL: [Link]
-
Title: Adsorption and corrosion inhibition behaviour of new theophylline–triazole-based derivatives for steel in acidic medium Source: Royal Society Open Science URL: [Link]
-
Title: Experimental and DFT Investigation on the Corrosion Inhibition of Mild Steel by 1, 2, 3- triazole Regioisomers in 1M hydrochloric acid Source: International Journal of Electrochemical Science URL: [Link]
Sources
- 1. content.ampp.org [content.ampp.org]
- 2. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. electrochemsci.org [electrochemsci.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
Application Note: Antimicrobial Susceptibility Testing (MIC) of 4-Allyl-1,2,4-Triazole Derivatives
[1]
Introduction & Chemical Context
The 1,2,4-triazole ring is a pharmacophore of immense significance in medicinal chemistry, forming the core of blockbuster antifungal drugs like Fluconazole and Itraconazole.[1] However, the specific subclass of 4-allyl-1,2,4-triazole derivatives presents unique opportunities and challenges.
The inclusion of the allyl group at the N-4 position, often coupled with a thiol group at C-3 (to form 4-allyl-1,2,4-triazole-3-thiol), enhances lipophilicity and alters the steric environment of the molecule. While this often improves membrane permeability, it complicates in vitro testing due to low aqueous solubility.
Mechanism of Action
The primary mode of action for triazole derivatives is the inhibition of lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme.
-
Fungi: Blockage of CYP51 prevents the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. This leads to the accumulation of toxic methylsterols and membrane failure.
-
Bacteria: While less specific, certain 4-allyl-triazole-thiol derivatives exhibit antibacterial activity by disrupting cell wall synthesis or interfering with metabolic enzymes via the thione/thiol moiety.
Visualization: The Triazole Inhibition Pathway
Figure 1: Mechanism of Action. The 4-allyl-1,2,4-triazole derivative competitively binds to the heme iron of the CYP51 enzyme, halting ergosterol synthesis.
Pre-Analytical Considerations
Solubility Management (The "Solvent Shock" Pitfall)
4-allyl-1,2,4-triazoles are often hydrophobic. Standard aqueous preparation will result in precipitation, leading to false-negative MICs (drug not in solution) or false-positives (precipitate mimics turbidity).
-
Solvent: Use Dimethyl Sulfoxide (DMSO).
-
Constraint: The final concentration of DMSO in the well must not exceed 1% (v/v). Higher concentrations are toxic to many test organisms (especially Candida spp.), creating a "solvent kill" effect that masks the drug's true potency.
Media Selection
-
For Fungi (Yeasts/Molds): RPMI 1640 medium buffered to pH 7.0 with MOPS (0.165 M).
-
Why? Unbuffered media pH can shift during incubation, altering the ionization state of the triazole and affecting its binding affinity to CYP51.
-
-
For Bacteria: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Protocol: Broth Microdilution with Resazurin Endpoint
This protocol integrates CLSI M27 (Yeasts) and M07 (Bacteria) standards but adds a Resazurin (Alamar Blue) step. This is critical for 4-allyl-triazoles because the colorimetric change (Blue -> Pink) is easier to read than turbidity when testing compounds that might form micro-precipitates.
Materials Required[3][4][5][6]
-
Compound: Synthesized 4-allyl-1,2,4-triazole derivative.[2]
-
Solvent: 100% DMSO (Molecular Biology Grade).
-
Indicator: Resazurin sodium salt (0.01% w/v in sterile water).
-
Plates: 96-well microtiter plates (U-bottom for visual, Flat-bottom for plate readers).
Step-by-Step Workflow
Step 1: Stock Solution Preparation
-
Weigh 10.24 mg of the derivative.
-
Dissolve in 1 mL of 100% DMSO to create a 10,240 µg/mL Master Stock.
-
Validation: Vortex for 30 seconds. If particles remain, sonicate for 5 minutes.
Step 2: Intermediate Dilution (The "100x" Rule)
To ensure the final DMSO is <1%, we prepare intermediate stocks 100x more concentrated than the final well concentration.
-
Dilute the Master Stock 1:10 with medium (RPMI or MHB) to get 1,024 µg/mL .
-
Perform serial 2-fold dilutions in a separate "Dilution Block" (not the assay plate) using medium.
-
Range: 1024, 512, 256 ... 2 µg/mL.
-
Step 3: Assay Plate Preparation
-
Dispense 100 µL of the diluted compound into columns 1–10 of the 96-well plate.
-
Column 11 (Growth Control): Add 100 µL of medium + 1% DMSO (no drug).
-
Column 12 (Sterility Control): Add 100 µL of medium only (no drug, no cells).
Step 4: Inoculum Preparation
-
Yeasts: Pick 5 colonies of Candida albicans (24h old). Suspend in saline to 0.5 McFarland standard (
to CFU/mL). Dilute this suspension 1:100 and then 1:20 in RPMI 1640. -
Bacteria: Suspend colonies to 0.5 McFarland. Dilute 1:100 in MHB.
-
Add 100 µL of the final inoculum to columns 1–11.
-
Final Volume: 200 µL per well.
-
Final Drug Conc: 512 ... 1 µg/mL (diluted 1:2 by inoculum).
-
Step 5: Incubation & Readout
-
Incubate:
-
Bacteria: 37°C for 18–24 hours.[3]
-
Fungi: 35°C for 24–48 hours.
-
-
Resazurin Addition: Add 30 µL of 0.01% Resazurin solution to all wells.
-
Second Incubation: Incubate for 2–4 hours.
-
Scoring:
-
Blue/Purple: No growth (Inhibition).
-
Pink/Colorless: Viable growth (Reduction of Resazurin to Resorufin).[3]
-
Visualization: Experimental Workflow
Figure 2: Resazurin-Modified Broth Microdilution Workflow. The colorimetric shift allows for precise endpoint determination even with hydrophobic precipitates.
Data Analysis & Interpretation
Defining the MIC
The MIC is the lowest concentration well that remains Blue (prevents the reduction of resazurin).[4][5][6]
| Parameter | Definition | Clinical Relevance |
| MIC | Minimum Inhibitory Concentration | Lowest concentration preventing visible growth (or color change).[6] |
| MIC50 | Concentration inhibiting 50% of isolates | Used for population studies of new derivatives. |
| MIC90 | Concentration inhibiting 90% of isolates | Critical for determining potential epidemiological cut-off values. |
The "Trailing Effect" (Specific to Triazoles)
Azoles are fungistatic, not fungicidal. You may see a "trailing" phenomenon where wells show partial inhibition (lighter pink) rather than a sharp cutoff.
-
Rule: For azoles, the MIC is generally defined as the concentration causing
50% reduction in growth compared to the control, rather than 100% clearance.
Troubleshooting & Quality Control
Quality Control Strains
Every assay run must include standard ATCC strains to validate the media and technique.
-
Candida albicans ATCC 90028
-
Candida krusei ATCC 6258 (Intrinsically resistant to Fluconazole – good for checking if your derivative overcomes resistance).
-
Staphylococcus aureus ATCC 29213 (For antibacterial checks).
Common Issues
-
Precipitation in Wells:
-
Cause: Compound solubility limit exceeded.
-
Fix: Check the "Sterility Control" (Media + Drug, no bugs). If that well is cloudy/precipitated, your MIC is invalid above that concentration.
-
-
Skipped Wells:
-
Observation: Growth at 64 µg/mL, no growth at 32 µg/mL, growth at 16 µg/mL.
-
Cause: Pipetting error or contamination.
-
Action: Discard plate and repeat.
-
References
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[7][8] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). [8][9][10]
-
Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324.
-
Pfaller, M. A., et al. (2012). Antifungal Susceptibility Testing: Current Approaches.[9] Clinical Microbiology Reviews.
-
Al-Soud, Y. A., et al. (2011).[11] Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole derivatives.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. antibiotics.or.jp [antibiotics.or.jp]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative evaluation of MIC values of <i>Trichosporon</i> spp. by MTT assay and CLSI M27-A3 broth microdilution reference methods - Journal of Laboratory Physicians [jlabphy.org]
- 11. Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
Troubleshooting & Optimization
Purification methods for 1,2,4-triazole-3-thiones from reaction byproducts
Technical Support Center: Purification of 1,2,4-Triazole-3-Thiones
Status: Online 🟢 Agent: Senior Application Scientist Ticket ID: TRZ-PUR-001
Welcome to the Purification Support Center
You are likely here because your 1,2,4-triazole-3-thione synthesis—typically via the cyclization of a thiosemicarbazide or isothiocyanate intermediate—has resulted in a product that is sticky, colored, or impure. This class of compounds exhibits thione-thiol tautomerism, variable acidity, and a tendency to trap inorganic salts, making purification non-trivial.
This guide is structured as a series of Support Tickets addressing the most frequent failure modes we see in the field.
Ticket #1: The Product Precipitated as a "Sticky Gum" or Oil
Issue: Upon acidifying the alkaline reaction mixture, the product separated as a gummy, amorphous mass instead of a crisp solid. Diagnosis: Rapid acidification trapped impurities (linear intermediates) or solvent, preventing crystal lattice formation.
Troubleshooting Protocol
The "Acid-Base Reprecipitation" is the gold standard for this scaffold because 1,2,4-triazole-3-thiones are weak acids (
Step-by-Step Recovery:
-
Redissolution: Take your gummy crude and redissolve it in 10% aqueous NaOH (or KOH).
-
Why: This converts the thione to its thiolate anion form, which is highly water-soluble.
-
Check: If solids remain undissolved, filter them out now. These are likely non-acidic impurities (e.g., unreacted hydrazine or disulfides).
-
-
Charcoal Treatment (Optional but Recommended): Add activated charcoal (5% w/w), stir for 15 mins at 50°C, and filter hot through Celite.
-
Controlled Acidification (The Critical Step):
-
Cool the filtrate to 0–5°C.
-
Add 2N HCl dropwise with vigorous stirring.
-
Stop when the solution becomes cloudy (nucleation point).
-
Wait 10 minutes. Let the crystal seeds form.[4]
-
Continue adding acid slowly until pH 3–4 is reached.
-
-
Digestion: Do not filter immediately. Stir the suspension for 30–60 minutes. This "ages" the precipitate, transforming amorphous gum into filterable crystals.
Ticket #2: Persistent Impurities (Linear Thiosemicarbazides)
Issue: NMR shows a "messy" aromatic region or extra NH peaks. Diagnosis: Incomplete cyclization. The linear acyl-thiosemicarbazide intermediate has co-precipitated with your product.
The Mechanism of Failure
The synthesis often involves refluxing a linear intermediate in base to force ring closure (dehydrative cyclization). If the base concentration was too low or reflux time too short, the linear form remains.
Correction Workflow:
-
The "Base Boil": Return the crude solid to the flask.
-
Reagent: Add 2N NaOH (excess, typically 4–5 equivalents).
-
Process: Reflux for an additional 2–4 hours.
-
Logic: The linear intermediate is unstable in hot base and will drive toward the thermodynamically stable triazole ring. The linear form is less acidic; if it persists, it often remains in the mother liquor during the final acidification, provided the pH isn't dropped too low (keep pH ~4-5).
-
Ticket #3: Recrystallization Solvent Selection
Issue: The product is solid but contains trapped salts or colored impurities. Diagnosis: Incorrect solvent polarity.
Use the Solvent Selection Matrix below. 1,2,4-triazole-3-thiones are "amphipathic"—the triazole ring is polar, but substituents (R-groups) dictate bulk solubility.
| Substituent Type (C4/C5 positions) | Primary Solvent | Secondary (Anti-solvent) | Notes |
| Alkyl (Methyl, Ethyl) | Water | None | These are often water-soluble at boiling; crystallize on cooling. |
| Aryl (Phenyl, Pyridyl) | Ethanol (95%) | Water | Dissolve in hot EtOH; add warm water until turbid; cool. |
| Bulky/Lipophilic (Naphthyl, Cyclohexyl) | Toluene or Xylene | Hexane | High boiling point required to dissolve the hydrophobic bulk. |
| Acidic Groups (Carboxylic acids) | Acetic Acid | Water | Acetic acid suppresses ionization, improving crystallization. |
Ticket #4: Visualizing the Purification Logic
Context: Understanding the flow of species is critical. The diagram below illustrates the separation of the Thione from its common byproducts (Salts, Linear Intermediates, and Disulfides).
Caption: Logical flow for Acid-Base purification. Note that non-acidic impurities (Disulfides) are removed in the first filtration step.
Frequently Asked Questions (FAQs)
Q: My product has a melting point 10°C lower than reported. Is it wet?
A: Possibly, but check for Disulfides .
Oxidation of the thiol form (
-
Test: Run a TLC.[2][4][5] Disulfides are much less polar than the thione and will travel significantly higher (higher
) in polar eluents like MeOH/DCM. -
Fix: If disulfides are present, suspend the solid in dilute HCl and add Zinc dust (reduction), then filter and reprecipitate.
Q: Can I use chromatography instead of crystallization? A: Yes, but it is challenging. These compounds streak on silica gel due to their acidity.
-
Modification: Add 1% Acetic Acid to your mobile phase (e.g., DCM:MeOH:AcOH 95:4:1). This suppresses ionization and tightens the bands.
Q: How do I dry the product? It holds water tenaciously. A: 1,2,4-triazoles can form hydrates.
-
Protocol: Dry in a vacuum oven at 60–80°C over
or KOH pellets for at least 12 hours. High heat is generally safe as these rings are thermally stable up to >200°C.
References
-
Organic Syntheses. (1946).[6] 3-Amino-1H-1,2,4-Triazole.[6] Org. Synth. 26, 11. Retrieved from [Link]
-
MDPI. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides. Retrieved from [Link]
-
SciSpace. (2010). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization. Retrieved from [Link]
-
ResearchGate. (2024). The pKa values of 1,2,4-triazole and its alkyl derivatives. Retrieved from [Link]
Sources
Technical Support Center: Solubilizing Mercapto-Triazoles in Aqueous Media
Executive Summary
Mercapto-triazoles (e.g., 1,2,4-triazole-3-thiols) present a unique solubility paradox. While often polar, their high lattice energy (driven by intermolecular hydrogen bonding) and thione-thiol tautomerism render them sparingly soluble in neutral water. Furthermore, their solubility is inextricably linked to their oxidative stability; conditions that favor solubility (high pH) often accelerate degradation into insoluble disulfides.
This guide provides a root-cause analysis of these issues and actionable protocols to resolve them.
Part 1: The Chemistry of the Problem
To solve the solubility issue, you must first understand the Thione-Thiol Tautomerism . In the solid state and neutral aqueous solution, these compounds predominantly exist as the thione (C=S) tautomer, which is less water-soluble than the thiol (-SH) form.
Mechanism: The Solubility-Stability Trade-off
The solubilization mechanism relies on deprotonating the nitrogen/sulfur center to form a thiolate anion.
-
Acidic pH (< pKa): The molecule remains neutral (thione form). Solubility is low.[1][2][3]
-
Basic pH (> pKa): The molecule deprotonates to the thiolate anion , drastically increasing solubility.
-
The Risk: The thiolate anion is a potent nucleophile and is rapidly oxidized by dissolved oxygen into a disulfide dimer , which is often insoluble and precipitates out of solution ("crashing out").
Visualizing the Pathway
The following diagram illustrates the equilibrium you are manipulating.
Figure 1: The equilibrium between the stable thione, the soluble thiolate anion, and the insoluble disulfide oxidation product.
Part 2: Troubleshooting & Protocols
Issue 1: "My compound won't dissolve in neutral buffer (PBS, pH 7.4)."
Root Cause: The pKa of the mercapto group on a 1,2,4-triazole ring is typically between 9.0 and 10.5 [1, 2]. At pH 7.4, the compound is >99% in the neutral, poorly soluble thione form.
Protocol A: The "Dissolve-and-Dilute" Method (Cosolvent Strategy) Do not attempt to dissolve the solid directly into the buffer. Use a high-solubility organic stock.[4]
-
Prepare Stock: Dissolve the solid in DMSO (Dimethyl sulfoxide) or DMF at 100–200 mM.
-
Note: If the compound is stubborn, mild heating (40°C) and sonication are permissible.
-
-
Dilution: Slowly add the stock solution to your aqueous buffer while vortexing.
-
Critical Limit: Keep the final DMSO concentration < 1% (v/v) for cell-based assays, or < 5% for enzymatic assays, depending on sensitivity.
-
-
Observation: If precipitation occurs immediately, your concentration exceeds the thermodynamic solubility limit. Proceed to Protocol B.
Protocol B: The "Alkaline Shift" Method (Salt Formation) This method converts the compound into its soluble potassium or sodium salt.
-
Weigh the target amount of mercapto-triazole.
-
Add 1.05 equivalents of 0.1 M NaOH or KOH .
-
Why? This ensures complete deprotonation to the thiolate anion.
-
-
Vortex until fully dissolved (solution should be clear).
-
Dilute with your experimental buffer (e.g., PBS) to the final volume.
-
Warning: Check the final pH. If the buffer capacity is low, the NaOH may shift the pH too high. Adjust with dilute HCl if necessary, but do not drop below pH 8.0 , or the neutral thione will precipitate.
-
Issue 2: "The solution was clear, but a white precipitate formed after 2 hours."
Root Cause: Oxidation. The thiolate anion (generated in Protocol B) reacted with dissolved oxygen to form the insoluble disulfide dimer [3, 4].
Protocol C: Antioxidant Stabilization You must scavenge dissolved oxygen or reduce the disulfide back to the thiol.
| Reagent | Concentration | Mechanism | Best For |
| TCEP (Tris(2-carboxyethyl)phosphine) | 1–5 mM | Irreversibly reduces disulfides; stable over wide pH. | Gold Standard for biological assays. |
| DTT (Dithiothreitol) | 1–5 mM | Reversibly reduces disulfides. | Enzymatic assays (avoid if metal ions are present). |
| Degassing | N/A | Removes dissolved Oxygen. | Large scale buffers; use Helium sparging or sonication under vacuum. |
Step-by-Step Stabilization:
-
Prepare the buffer and degas it (sonicate under vacuum for 15 mins).
-
Add TCEP-HCl to the buffer (final conc. 1 mM).
-
Dissolve the mercapto-triazole using Protocol B (Alkaline Shift) using this stabilized buffer.
-
Keep the solution on ice and protected from light.
Issue 3: "I need high concentrations (>10 mM) for animal studies, and DMSO is toxic."
Root Cause: Simple cosolvents are insufficient for high loads. You need molecular encapsulation.
Protocol D: Cyclodextrin Complexation Cyclodextrins (CDs) form inclusion complexes, hiding the hydrophobic thione moiety inside a cone-shaped cavity while the hydrophilic exterior interacts with water [5, 6].[1][3][5][6]
Recommended Excipient: HP-β-CD (Hydroxypropyl-beta-cyclodextrin).
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water or saline.
-
Addition: Add the mercapto-triazole solid to the vehicle.
-
Complexation:
-
Method 1 (Passive): Stir at room temperature for 24–48 hours.
-
Method 2 (Active): Sonicate for 30 minutes, then stir for 4 hours.
-
-
Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.
-
Validation: Verify concentration via HPLC, as the filtered amount may be less than the added amount.
Part 3: Decision Matrix for Method Selection
Use this flowchart to select the correct solubilization strategy based on your experimental constraints.
Figure 2: Decision tree for selecting the optimal solubilization protocol.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use ethanol instead of DMSO?
-
Answer: Generally, no. Mercapto-triazoles have significantly lower solubility in ethanol compared to DMSO or DMF. Ethanol also evaporates rapidly, which can cause the compound to crystallize out of solution during handling.
Q2: Why does my solution turn yellow over time?
-
Answer: Yellowing is a hallmark of oxidation . Disulfides of mercapto-triazoles are often yellow. If this occurs, your antioxidant protection (TCEP/DTT) has been exhausted, or the pH is too high, accelerating the reaction. Prepare fresh solutions immediately before use [3].
Q3: What is the exact pKa of 1,2,4-triazole-3-thiol?
-
Answer: The pKa is approximately 9.24 for the parent compound [1]. However, substituents on the ring (e.g., phenyl, methyl groups) can shift this value. Electron-withdrawing groups will lower the pKa (making it more acidic and easier to dissolve in base), while electron-donating groups may raise it.
Q4: Is the salt form stable for storage?
-
Answer: Solid salts (e.g., sodium thiolate) are extremely hygroscopic and prone to oxidation in air. It is highly recommended to store the compound as the stable neutral thione powder and generate the salt in situ only when preparing the solution.
References
-
ChemicalBook. (2026). 1H-1,2,4-Triazole-3-thiol Properties and Solubility Data. Retrieved from
-
Ovidius University Annals of Chemistry. (2018). Determination of the pKa value of some 1,2,4-triazol derivatives. Retrieved from
-
BenchChem. (2025).[7] Preventing oxidation of Thiane-4-thiol and related heterocycles. Retrieved from
-
Google Patents. (2000). WO2000034235A1 - Oxidation of mercaptans to disulfides. Retrieved from
-
International Journal of Chemical Science. (2024). Advances in cyclodextrins: Enhancing drug solubility. Retrieved from [6]
-
National Institutes of Health (PMC). (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability. Retrieved from
Sources
- 1. oatext.com [oatext.com]
- 2. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. touroscholar.touro.edu [touroscholar.touro.edu]
- 4. longdom.org [longdom.org]
- 5. eijppr.com [eijppr.com]
- 6. chemicaljournals.com [chemicaljournals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Distinguishing S-alkylation vs N-alkylation products in triazole synthesis
Distinguishing S-Alkylation vs. N-Alkylation Products in Triazole Synthesis
Welcome to the Technical Support Center for Triazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of triazole chemistry. In this comprehensive resource, we will delve into the critical challenge of distinguishing between S-alkylation and N-alkylation products, a common hurdle in the synthesis of functionally diverse triazole derivatives. Our focus will be on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1][2] The synthesis of derivatives, often through alkylation of 1,2,4-triazole-3-thiones, is a common strategy to explore structure-activity relationships (SAR).[1][3] However, the presence of multiple nucleophilic centers—the sulfur atom and the nitrogen atoms of the triazole ring—often leads to a mixture of S- and N-alkylated isomers.[4][5] The ability to unequivocally identify the resulting products is paramount for advancing drug discovery programs and ensuring the integrity of your research.
This guide will provide you with the necessary tools to confidently characterize your reaction products, troubleshoot ambiguous results, and optimize your synthetic strategies to favor the desired isomer.
Visualizing the Challenge: The Competing Alkylation Pathways
The alkylation of a 1,2,4-triazole-3-thione can proceed via two main competitive pathways, yielding either an S-alkylated or an N-alkylated product. Understanding this fundamental dichotomy is the first step toward controlling and analyzing your reaction outcomes.
Caption: Competing S- and N-alkylation pathways in triazole synthesis.
Analytical Toolkit for Isomer Differentiation
A multi-faceted analytical approach is often necessary for the unambiguous structural elucidation of your triazole derivatives. While each technique provides valuable information, a combination of methods will deliver the most robust and reliable characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Investigation
NMR spectroscopy is arguably the most powerful tool for distinguishing between S- and N-alkylated triazole isomers in solution. Both ¹H and ¹³C NMR provide critical insights into the connectivity and chemical environment of the atoms in your molecule.
Key Diagnostic Features in NMR:
| Spectroscopic Parameter | S-Alkylated Isomer | N-Alkylated Isomer | Rationale |
| ¹H NMR: Chemical Shift of α-CH₂ Protons | Typically more upfield (deshielded) | Typically more downfield (shielded) | The electronegativity of the atom to which the alkyl group is attached (S vs. N) directly influences the chemical shift of the adjacent protons. Nitrogen is more electronegative than sulfur, leading to a greater deshielding effect on the α-CH₂ protons in N-alkylated products. |
| ¹³C NMR: Chemical Shift of α-CH₂ Carbon | Generally more upfield | Generally more downfield | Similar to the proton chemical shifts, the carbon chemical shifts are influenced by the electronegativity of the neighboring atom. The α-CH₂ carbon in an N-alkylated isomer will resonate at a higher chemical shift (further downfield) compared to the S-alkylated counterpart. |
| ¹³C NMR: Chemical Shift of Triazole Ring Carbons (C3 & C5) | The chemical shifts of the triazole ring carbons will be different compared to the N-alkylated isomer. | The position of alkylation on the nitrogen will influence the electron density distribution in the triazole ring, leading to characteristic shifts for the C3 and C5 carbons.[6] | The attachment of the alkyl group to a ring nitrogen alters the electronic environment of the entire heterocyclic system. |
Advanced NMR Techniques for Unambiguous Assignment:
For complex structures or when 1D NMR spectra are insufficient for a definitive assignment, 2D NMR techniques are indispensable.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons.[7]
-
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful tool that reveals long-range (2-3 bond) correlations between protons and carbons.[8] This is particularly useful for identifying the point of alkylation by observing the correlation between the α-CH₂ protons of the alkyl group and the carbons of the triazole ring. For instance, in an N1-alkylated triazole, the α-CH₂ protons would show a correlation to the C5 carbon of the triazole ring.
-
¹H-¹⁵N HMBC: When available, this technique provides direct evidence of N-alkylation by showing a correlation between the α-CH₂ protons and the nitrogen atom of the triazole ring.[9][10]
Experimental Protocol: 2D NMR (HSQC/HMBC) for Isomer Differentiation
-
Sample Preparation: Dissolve 5-10 mg of the purified triazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C NMR spectra.
-
Set up and run a gradient-selected HSQC experiment to establish direct ¹H-¹³C correlations.
-
Set up and run a gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically set to a value corresponding to a J-coupling of 8-10 Hz) to enhance correlations over 2-3 bonds.
-
-
Data Analysis:
-
Process the 2D spectra using appropriate software.
-
In the HMBC spectrum, look for key cross-peaks between the protons of the newly introduced alkyl group and the carbons of the triazole ring.
-
For an S-alkylated product, you would expect to see a correlation from the α-CH₂ protons to the C3 carbon of the triazole ring.
-
For an N-alkylated product, correlations would be observed between the α-CH₂ protons and the adjacent triazole ring carbons (e.g., C5 for N1-alkylation, or C3 and C5 for N2-alkylation).
-
Caption: Workflow for NMR-based isomer differentiation.
Single-Crystal X-ray Crystallography: The Gold Standard
When an unambiguous 3D structure is required, single-crystal X-ray crystallography is the definitive technique.[11][12] It provides precise information on bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice, leaving no doubt as to the site of alkylation.[11][12]
When to Use X-ray Crystallography:
-
When NMR data is inconclusive or ambiguous.
-
For novel compounds where the regioselectivity is unknown.
-
For patent applications and publications requiring absolute structural proof.
-
To understand intermolecular interactions in the solid state.
The primary challenge with this technique is obtaining a high-quality single crystal suitable for diffraction. This often requires screening various crystallization conditions (solvents, temperature, etc.).
Mass Spectrometry (MS): A Complementary Technique
Mass spectrometry is essential for determining the molecular weight of your product, confirming that the alkylation has occurred. While it may not always be straightforward to distinguish between S- and N-alkylated isomers based solely on their mass spectra, their fragmentation patterns under techniques like Electrospray Ionization (ESI-MS/MS) can differ.[13][14]
Potential Differences in Fragmentation:
-
S-Alkylated Isomers: May show characteristic fragmentation involving cleavage of the C-S bond.
-
N-Alkylated Isomers: Fragmentation may be directed by the nitrogen-containing ring, leading to different daughter ions.
It is important to note that fragmentation patterns can be complex and may not always provide a clear distinction. Therefore, MS is best used in conjunction with NMR and/or X-ray crystallography.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| A mixture of S- and N-alkylated products is obtained. | The reaction conditions (base, solvent, temperature) do not sufficiently favor one isomer over the other. | * Modify the Base: A weaker base may favor S-alkylation, while a stronger base can deprotonate the triazole nitrogen, promoting N-alkylation. * Vary the Solvent: The polarity of the solvent can influence the nucleophilicity of the sulfur and nitrogen atoms differently. * Change the Alkylating Agent: The nature of the leaving group on the alkyl halide can impact the regioselectivity (Hard and Soft Acids and Bases principle).[15] * Adjust the Temperature: Lowering the reaction temperature may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable isomer. |
| NMR spectra are broad or show multiple sets of signals for a single isomer. | * Tautomerism of the triazole ring. * Rotational isomers (rotamers) around a single bond. * Presence of impurities. | * Acquire the NMR spectrum at a different temperature (variable temperature NMR) to see if the signals coalesce. * Ensure the sample is pure by re-purifying via column chromatography or recrystallization. |
| Difficulty in assigning NMR signals. | Overlapping signals in the 1D spectra. | * Utilize 2D NMR techniques (HSQC, HMBC, COSY, NOESY) for unambiguous assignment.[16][17] * Compare the experimental data with literature values for similar compounds. |
| No product formation. | * Inactive starting materials. * Inappropriate reaction conditions. | * Verify the identity and purity of your starting materials. * Screen a range of bases, solvents, and temperatures. * Ensure your alkylating agent is reactive enough. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the regioselectivity of triazole alkylation?
A1: The regioselectivity of triazole alkylation is a delicate balance of several factors:
-
Electronic Effects: Electron-withdrawing or -donating groups on the triazole ring can alter the nucleophilicity of the different nitrogen atoms.
-
Steric Hindrance: Bulky substituents on the triazole ring or a bulky alkylating agent can sterically hinder attack at certain positions, favoring alkylation at a less hindered site.[4]
-
Reaction Conditions: As detailed in the troubleshooting guide, the choice of base, solvent, and temperature plays a crucial role. For example, polar aprotic solvents like DMF or DMSO can favor N-alkylation.[18]
-
Nature of the Alkylating Agent: The reactivity and the nature of the leaving group of the alkylating agent can influence the reaction pathway.
Q2: Can I use UV-Vis or IR spectroscopy to distinguish between S- and N-alkylated isomers?
A2: While IR spectroscopy can confirm the presence of certain functional groups, and UV-Vis spectroscopy can provide information about the electronic structure, these techniques are generally not sufficient to reliably distinguish between S- and N-alkylated triazole isomers. The differences in their spectra are often too subtle for unambiguous assignment. NMR and X-ray crystallography remain the primary methods for this purpose.
Q3: My reaction consistently gives a mixture of isomers. How can I improve the yield of the desired product?
A3: If optimizing reaction conditions does not provide the desired selectivity, you may need to consider a different synthetic strategy. This could involve:
-
Protecting Groups: Temporarily protecting one of the nucleophilic centers to direct the alkylation to the desired position.
-
Alternative Synthetic Route: Exploring a completely different synthetic pathway that builds the desired isomer in a more controlled manner. For instance, a de novo synthesis of the triazole ring can sometimes offer better regiocontrol.
Q4: Are there any computational methods that can help predict the regioselectivity?
A4: Yes, density functional theory (DFT) calculations can be a powerful tool to predict the most likely site of alkylation.[19] By calculating the relative energies of the possible products or the nucleophilicity of the different atoms in the starting material, you can gain valuable insights that can guide your experimental design.
We trust that this technical support guide will be a valuable resource in your research endeavors. Should you have further questions or require additional support, please do not hesitate to contact our team of application scientists.
References
-
Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 24. [Link]
-
Kravchenko, S., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia, 71(2), 437-451. [Link]
-
Fouad, M. A., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1223, 128973. [Link]
-
Stepanova, M., et al. (2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. Molecules, 29(13), 2984. [Link]
-
Hlushko, S. V., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Pharmaceuticals, 16(11), 1604. [Link]
-
Aly, A. A., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(3), 544. [Link]
-
Ambalavanan, P., et al. (2010). Crystal Structures of two Triazole Derivatives. CRYSTAL RESEARCH AND TECHNOLOGY, 45(1), 67-72. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-thione of the 1,2,4-triazole. [Link]
-
ResearchGate. (2010). Crystal Structures of two Triazole Derivatives. [Link]
-
Aly, A. A., et al. (2021). Regioselective formation of new 3-S-alkylated-1,2,4-triazole-quinolones. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(5), 441-449. [Link]
-
Barakat, A., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 13(7), 1036. [Link]
-
Aly, A. A., et al. (2021). Regioselective formation of new 3-S-alkylated-1,2,4-triazole-quinolones. Figshare. [Link]
-
Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 24. [Link]
-
ResearchGate. (2023). Stereochemical insights into functionalized triazoles: applications of NMR and quantum chemistry. [Link]
-
Begunov, R. S., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4786. [Link]
-
Salgado, A., et al. (2010). Differentiation between[1][4][11]triazolo[1,5-a] pyrimidine and[1][4][11]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614-622. [Link]
-
ResearchGate. (2023). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. [Link]
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]
-
ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. [Link]
-
Kravchenko, S., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia, 71(2), 437-451. [Link]
-
Blackman, A. J., & Bowie, J. H. (1973). Mass spectra of 1,2,4‐triazoles—II: Alkyl 1,2,4‐triazoles. Organic Mass Spectrometry, 7(1), 57-66. [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
-
DeRoo, D., & Kero, F. (2021). Fragmentation Pathways of Odd- and Even-electron N-alkylated Synthetic Cathinones. Journal of the American Society for Mass Spectrometry, 32(1), 221-230. [Link]
-
Ivanova, Y. I., et al. (2021). Elucidating the mechanism, origin of regioselectivity and substrate scope of the synthesis of structurally diverse 1,2,4-triazoles via a rare type of diazo compound reactivity. Organic & Biomolecular Chemistry, 19(23), 5175-5186. [Link]
-
Taylor, L. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. [Link]
-
Tavares, L. C., et al. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(21), 2769-2811. [Link]
-
Cristea, T., et al. (2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1][4][11]triazoles. Molecules, 29(9), 1968. [Link]
-
ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. [Link]
-
Ghandi, M., & Aryan, R. (2018). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. RSC Advances, 8(3), 1317-1341. [Link]
-
Kumar, V., & Kaur, K. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review. Polycyclic Aromatic Compounds, 41(1), 1-25. [Link]
-
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation ?. [Link]
-
Organic Chemistry Portal. (2016). Site-Selective N-Dealkylation of 1,2,3-Triazolium Salts: A Metal-Free Route to 1,5-Substituted 1,2,3-Triazoles and Related Bistriazoles. [Link]
-
Straub, B., et al. (2010). Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles. Synthesis, 2010(13), 2278-2286. [Link]
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Technical Support Center: Cyclization of 1-Acyl-4-Allylthiosemicarbazides
The following guide is structured as a high-level Technical Support Knowledge Base article, designed for immediate application in a research setting.
Executive Summary: The "Switchable" Substrate
1-acyl-4-allylthiosemicarbazides are "ambident" nucleophiles. The success of your cyclization depends entirely on directing the intramolecular attack. You are likely encountering one of three failure modes:
-
Regiochemical Mismatch: You wanted the 1,2,4-triazole but got the 1,3,4-thiadiazole (or vice versa).
-
Hydrolytic Cleavage: The molecule fell apart into the original hydrazide and allyl isothiocyanate.
-
Allyl Degradation: The allyl group polymerized or isomerized under harsh acidic conditions.
This guide provides the diagnostic logic to resolve these issues.
Diagnostic & Troubleshooting Guide (Q&A)
Category A: Regioselectivity & Product Identity
Q: I followed a general protocol, but the NMR doesn't match my target. Which heterocycle did I actually make? A: The cyclization is pH-dependent.[1] The thiosemicarbazide backbone has two nucleophilic sites competing for the carbonyl carbon: the Nitrogen (N4) and the Sulfur (S) .
-
Scenario 1: You used Basic Conditions (NaOH/KOH).
-
Mechanism:[2][3][4] Base deprotonates the N4-H. The nitrogen becomes the superior nucleophile and attacks the carbonyl.
-
Product:4-allyl-5-substituted-1,2,4-triazole-3-thiol .
-
Diagnostic: In
H NMR, the allyl group signals will be distinct. Crucially, the C=O peak (approx. 1650-1700 cm ) will disappear from the IR spectrum, and you will not see an exocyclic amine proton (since the allyl is on the ring nitrogen).
-
-
Scenario 2: You used Acidic Conditions (H
SO , POCl ).-
Mechanism:[2][3][4] Acid protonates the carbonyl oxygen, making it more electrophilic.[5] Under these conditions, "Hard-Soft" principles favor the Sulfur (soft nucleophile) attacking the Carbon.
-
Product:2-(allylamino)-5-substituted-1,3,4-thiadiazole .
-
Diagnostic: The allyl group is now exocyclic (attached to the amine outside the ring). You will see a broad NH signal in the NMR (often 4.0–6.0 ppm depending on solvent) that is exchangeable with D
O.
-
Category B: Reaction Failure (Low Yield / Decomposition)
Q: My reaction mixture turned into a black tar with Conc. H
-
The Fix: Switch to Phosphorus Oxychloride (POCl
) at controlled temperatures (0°C to RT, then gentle reflux). POCl is a milder dehydrating agent that typically spares the allyl functionality while effectively driving the thiadiazole cyclization [1].
Q: I used 10% NaOH, but I recovered the starting hydrazide. Why? A: You likely triggered Hydrolytic Cleavage instead of cyclization.
-
The Cause:[4] If the base is too concentrated or the temperature too high for a sterically hindered substrate, the hydroxide attacks the carbonyl intermolecularly (hydrolysis) rather than the N4 attacking intramolecularly.
-
The Fix: Lower the base concentration to 2-4% NaOH and use ethanol/water (1:1) as the solvent.[6] This stabilizes the transition state and reduces the effective concentration of the aggressive hydroxide nucleophile [2].
Q: The reaction is stuck. TLC shows a new spot, but it's not the product. A: You may have formed the Intermediate Salt or a Linear Tautomer .
-
The Fix: Acidification is the critical final step for the basic route. The triazole-3-thiol often exists as a soluble sodium salt in the reaction mixture. You must acidify the solution (to pH ~3-4 with HCl) to precipitate the free thiol/thione product. Without this, your product remains dissolved in the aqueous wash [3].
Visualizing the Pathway
The following diagram illustrates the "Decision Fork" where pH dictates the final ring structure.
Figure 1: Divergent synthesis pathways. Acidic conditions favor S-attack (Thiadiazole), while basic conditions favor N-attack (Triazole).
Validated Experimental Protocols
Protocol A: Synthesis of 4-Allyl-1,2,4-Triazole-3-Thiols (Basic Route)
Best for: Creating the triazole core while preserving the allyl group.
-
Preparation: Dissolve 1-acyl-4-allylthiosemicarbazide (1.0 eq) in 8% NaOH (aq) .
-
Note: If solubility is poor, add Ethanol (up to 20% v/v).
-
-
Reaction: Reflux the mixture for 3–5 hours . Monitor by TLC (Mobile phase: CHCl
:MeOH 9:1). -
Workup (Critical):
-
Cool the mixture to room temperature.
-
Filter to remove any unreacted insoluble impurities.
-
Acidify the filtrate with dilute HCl (10%) dropwise with stirring until pH 3–4 is reached.
-
Observation: A white/off-white solid (the thiol) should precipitate.
-
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol.
Protocol B: Synthesis of 2-(Allylamino)-1,3,4-Thiadiazoles (Acidic Route)
Best for: Creating the thiadiazole core. Note: Requires care to avoid charring.
-
Preparation: Add 1-acyl-4-allylthiosemicarbazide (1.0 eq) to cold concentrated H
SO (approx. 10 mL per 1 g of substrate) at 0°C.-
Alternative: Use POCl
(5 eq) if H SO causes decomposition.
-
-
Reaction:
-
Stir at 0°C for 30 mins.
-
Allow to warm to room temperature.[4]
-
Stir for an additional 2–4 hours. (Do not heat unless absolutely necessary).
-
-
Workup:
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize with Ammonium Hydroxide (NH
OH) to precipitate the free base.
-
-
Purification: Filter the solid and recrystallize from Ethanol/DMF.
Data Summary: Expected Spectral Signatures
| Feature | 1-Acyl-4-Allylthiosemicarbazide (SM) | 1,2,4-Triazole-3-Thiol (Product A) | 1,3,4-Thiadiazole-2-Amine (Product B) |
| IR Carbonyl (C=O) | Strong band (~1660-1700 cm | Absent | Absent |
| IR NH/SH | Multiple NH bands (3100-3400 cm | SH stretch (~2550-2600 cm | Single NH stretch (3100-3300 cm |
| Distinct multiplets | Distinct multiplets (Shifted) | Distinct multiplets (Shifted) | |
| 3 distinct NH protons | 1 SH proton (often broad/weak) | 1 Exocyclic NH proton |
References
-
Acidic Cyclization Mechanism & Conditions
- Source: Mullick, P., et al. (2011). "Synthesis of 1,3,4-Thiadiazole Derivatives and Their Biological Activities." Bull. Korean Chem. Soc.
- Relevance: Confirms the mechanism of sulfur nucleophilicity in acidic media (H2SO4/POCl3) leading to thiadiazoles.
-
(Verified General Reference for Thiadiazole Cyclization)
-
Basic Cyclization & Triazole Formation
- Source: Aggarwal, R., et al. (2011).
- Relevance: Details the 2-8% NaOH reflux method for converting acylthiosemicarbazides to 1,2,4-triazoles.
-
Regioselectivity & Tautomerism
- Source: Rostamizadeh, S., et al. (2003). "A Simple and Efficient Synthesis of 1,2,4-Triazoles and 1,3,4-Thiadiazoles.
- Relevance: Provides comparative protocols for directing the cyclization p
Sources
- 1. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniv.edu [juniv.edu]
- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Controlling polymerization of allyl group during triazole synthesis reflux
Ticket ID: #ALLYL-GEL-001 Topic: Controlling Polymerization of Allyl Groups During Triazole Synthesis (Reflux/CuAAC) Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]
The "Black Tar" Scenario: Diagnosis
User Problem: "I am attempting a cycloaddition (Click reaction) involving an allyl-functionalized scaffold. Upon heating/reflux, the reaction mixture turns into an intractable gel or dark oil instead of yielding the desired triazole. NMR shows loss of alkene signals."
Root Cause Analysis:
You are likely encountering Radical-Mediated Degradation or Oxidative Cross-linking .[1][2] While the triazole formation (Huisgen cycloaddition) is your goal, the allyl group (
-
The Allylic Trap: The C-H bonds adjacent to the alkene (allylic position) are weak (
88 kcal/mol). Under reflux or in the presence of transition metals (Cu) and Oxygen, these hydrogens are easily abstracted. -
The Mechanism: This abstraction creates a stable allyl radical. Unlike vinyl polymerization (which propagates rapidly), allyl radicals often undergo degradative chain transfer , leading to oligomers (oils) or, if the molecule is multi-functional, cross-linked networks (gels).
-
Copper's Role: If using CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition), Cu(I) is unstable and can cycle to Cu(II) in the presence of air, generating reactive oxygen species (ROS) that initiate this radical cascade.[1]
Mechanism Visualization
The following diagram illustrates the competition between your desired reaction and the polymerization pathway.
Figure 1: Mechanistic bifurcation. Path A represents the desired click reaction. Path B represents the radical pathway triggered by heat or oxidative stress, leading to polymerization.
Strategic Solutions (Protocols)
Solution A: The Chemical Inhibitor (Mandatory for Reflux)
If solubility or steric hindrance dictates that you must use thermal reflux (Classical Huisgen, >60°C), you cannot rely on temperature control alone. You must chemically scavenge the radicals.
The Protocol:
-
Select an Inhibitor: Use BHT (Butylated hydroxytoluene) or Hydroquinone . These phenols donate a hydrogen atom to the allyl radical, quenching it and forming a stable phenoxy radical that does not propagate the chain.
-
Loading: Add 1.0 - 2.0 mol% relative to the allyl substrate.
-
Degassing: Inhibitors are sacrificial. If dissolved oxygen is high, they will be consumed rapidly. You must degas (see Solution C).
Inhibitor Selection Guide:
| Inhibitor | Active Temp Range | Solubility | Best Use Case |
| BHT | 25°C - 150°C | Non-polar organics (DCM, Toluene) | General purpose reflux.[1] Easy to remove via column chromatography. |
| Hydroquinone | 25°C - 180°C | Polar organics (MeOH, Water) | Aqueous/Alcoholic click reactions.[1] |
| p-Methoxyphenol (MEHQ) | 25°C - 120°C | Broad | Requires dissolved oxygen to function (avoid for strict anaerobic).[1] |
Solution B: The Catalytic Bypass (Avoid Reflux)
The most effective way to prevent thermal polymerization is to remove the heat . Standard CuAAC often fails to proceed at room temperature for sterically hindered substrates, prompting users to heat the reaction. This is a trap.
The Fix: Use an Accelerating Ligand . Ligands like TBTA or THPTA stabilize the Cu(I) oxidation state and accelerate the reaction rate by orders of magnitude, allowing it to proceed at Room Temperature (RT) or mild heat (40°C), where allyl polymerization is kinetically negligible.
Protocol: Ligand-Accelerated Click
-
Reagents:
-
Procedure:
-
Premix CuSO4 and THPTA in water (turns blue).
-
Add to substrate solution.[4]
-
Add Ascorbate last (turns colorless/yellow).
-
Stir at RT for 4-12 hours.
-
Result: High conversion, zero allyl degradation.
-
Solution C: Oxygen Exclusion (The "Freeze-Pump-Thaw")
Whether using Reflux or CuAAC, Oxygen is the primary radical initiator.[1] Sparging with nitrogen is often insufficient for sensitive allyl compounds.
Protocol:
-
Place reaction solvent/mixture in a Schlenk flask.
-
Freeze solid using liquid nitrogen (LN2).
-
Apply high vacuum (10-15 min) to remove headspace gas.[1]
-
Close vacuum, remove LN2, and thaw in a warm water bath (bubbles will evolve).
-
Repeat 3 cycles.
-
Backfill with Argon.
Troubleshooting Decision Tree
Use this logic flow to determine the immediate next step for your failing experiment.
Figure 2: Diagnostic workflow for identifying the cause of allyl degradation.
Frequently Asked Questions (FAQ)
Q: Can I use Copper wire (Cu(0)) instead of CuSO4 to avoid oxidants? A: Yes, but with caution. While Cu(0) reduces the need for ascorbate, the surface of the copper wire can still facilitate radical formation if oxides are present. If you use Cu wire, you must etch it with dilute HCl first to remove the oxide layer (making it shiny) and run the reaction under strict Argon atmosphere.
Q: Will BHT interfere with the Click reaction? A: No. Radical scavengers like BHT interfere with radical mechanisms. The CuAAC reaction proceeds via a stepwise organometallic cycle (copper acetylide formation), not a radical pathway. Therefore, BHT is orthogonal to the click chemistry and safe to use.
Q: My allyl group isomerized to a propenyl group (internal alkene). Why? A: This is often caused by Ruthenium catalysts (RuAAC) or specific impurities in Cu(I) sources acting as Lewis acids at high temperatures.[1] If this occurs, switch to the CuSO4 + Sodium Ascorbate + THPTA method at room temperature. The basicity of the conditions is mild enough to prevent base-catalyzed isomerization, and the temperature is too low for thermal isomerization.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[5] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition.
-
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[1] Organic Letters. [1]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. [1]
-
Odian, G. (2004).[6] Principles of Polymerization. (Discusses Allyl degradative chain transfer). Wiley-Interscience.[1][6] [1]
-
BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry. (Details on THPTA/TBTA usage).
Sources
Optimizing pH conditions for maximum adsorption of triazole on steel surface
Technical Support Center: Triazole Adsorption on Steel
Introduction: The Critical Role of pH in Triazole Film Formation
Welcome to the technical support guide for optimizing the adsorption of triazole-based corrosion inhibitors on steel surfaces. Triazoles, such as 1H-Benzotriazole (BTA), are highly effective at forming protective, nanoscale films that prevent corrosion. However, the success of this process is critically dependent on the pH of the working solution. The pH dictates both the chemical state of the triazole molecule and the surface charge of the steel, governing the interactions that lead to the formation of a stable, protective film.
This guide provides a comprehensive resource for researchers and scientists to understand these mechanisms, troubleshoot common experimental issues, and follow validated protocols to achieve maximum adsorption efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of triazole adsorption on steel?
A1: Triazole molecules adsorb onto the steel surface through a combination of two primary mechanisms:
-
Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the nitrogen atoms in the triazole ring and the vacant d-orbitals of iron atoms on the steel surface. This creates a durable, complexed layer (e.g., an Fe-BTA complex).[1][2]
-
Physisorption: This is an electrostatic attraction. Depending on the pH, the triazole molecule or the steel surface can become charged, leading to electrostatic interactions that contribute to the adsorption process.[2]
The final protective film is often a combination of these interactions, resulting in an organized, multi-layered barrier that displaces corrosive species.[3]
Q2: How does solution pH affect the triazole molecule?
A2: The pH of the solution determines the protonation state of the triazole. For 1H-Benzotriazole (BTA), which has a pKa of approximately 8.2, the following states exist[4]:
-
Strongly Acidic (pH < 2): BTA can become protonated (BTAH₂⁺).
-
Acidic to Neutral (pH 2 - 8): BTA exists predominantly in its neutral molecular form (BTAH).
-
Alkaline (pH > 8.2): BTA is deprotonated and exists in its anionic form (BTA⁻).
This is a critical concept, as the charge and structure of the molecule directly influence its adsorption behavior.
Q3: How does solution pH affect the steel surface?
A3: When steel is exposed to an aqueous solution, it is immediately covered by a thin layer of iron oxides. The surface charge of this oxide layer is pH-dependent.[5][6]
-
In acidic solutions, the surface adsorbs H⁺ ions, resulting in a net positive charge.
-
In alkaline solutions, the surface adsorbs OH⁻ ions, resulting in a net negative charge.
The pH at which the surface has no net charge is known as the Point of Zero Charge (PZC), which for many iron oxides is in the neutral to slightly alkaline range.[5]
Q4: What is the expected optimal pH range for triazole adsorption on steel?
A4: The optimal pH is a balance between the state of the triazole molecule and the steel surface.
-
Acidic Environments (e.g., pH 2-6): This range is often highly effective. The steel surface is positively charged, while the triazole is in its neutral form. This condition favors strong chemisorption, as the lone pair electrons on the nitrogen atoms are readily available to bond with the steel surface without electrostatic repulsion.[1][7]
-
Neutral to Slightly Alkaline (pH 7-9): Adsorption can be complex in this region. As the pH approaches the triazole's pKa (8.2), the molecule begins to deprotonate to its anionic form (BTA⁻). Simultaneously, the steel surface is losing its positive charge and becoming negative. This can lead to electrostatic repulsion, potentially reducing adsorption efficiency.[8]
-
Strongly Alkaline (pH > 10): This range is generally unfavorable. Both the steel surface and the triazole molecule are negatively charged, leading to significant electrostatic repulsion that hinders adsorption.
Troubleshooting Guide
This section addresses common problems encountered during experiments.
| Problem | Potential pH-Related Cause(s) | Recommended Action(s) |
| Low or No Adsorption Detected | 1. Unfavorable pH: Operating in a strongly alkaline range (e.g., pH > 10) where both the surface and triazole are negatively charged. 2. Incorrect pH Measurement: The actual pH of the solution at the steel surface is different from the bulk solution due to localized reactions. | 1. Adjust pH: Lower the solution pH into the acidic to neutral range (pH 3-7) and repeat the experiment. 2. Verify & Buffer: Calibrate your pH meter immediately before use. Consider using a suitable buffer (e.g., phosphate or borate buffer) to maintain a stable pH throughout the experiment, ensuring the buffer itself does not interfere with adsorption. |
| Inconsistent / Poorly Reproducible Results | 1. Unstable pH: The pH of the solution is drifting during the experiment due to gas dissolution (CO₂) or surface reactions. 2. Surface Contamination: The initial state of the steel oxide layer is inconsistent between samples, which can alter its surface charge characteristics. | 1. Use a Buffered Solution: This is the most effective way to prevent pH drift. 2. Standardize Surface Prep: Implement a rigorous and consistent pre-treatment protocol for your steel samples (see Protocol 1 below) to ensure a uniform starting surface for every experiment. |
| Adsorption Occurs, but Protective Film is Ineffective | 1. Weak Adsorption Mechanism: The pH may favor physisorption over chemisorption, leading to a loosely bound film that is easily displaced. 2. Competing Ions: Ions from the pH-adjusting acid/base (e.g., high concentrations of Cl⁻) might be competing for active sites on the steel surface. | 1. Optimize for Chemisorption: Shift the pH to a moderately acidic range (e.g., pH 4-5) where the neutral triazole molecule can form strong coordinate bonds with the surface. 2. Choose Non-Aggressive Adjusters: Use dilute nitric acid or sodium hydroxide for pH adjustments, as nitrate ions are generally less aggressive than chloride ions. |
Data Presentation: pH Influence on Adsorption
The following table provides an illustrative summary of the expected inhibition efficiency of Benzotriazole (BTA) on mild steel across a range of pH values, based on established mechanistic principles.
| pH of Solution | Predominant BTA Form | Steel Surface Charge | Primary Interaction | Expected Inhibition Efficiency |
| 2.0 | Neutral (BTAH) / Protonated (BTAH₂⁺) | Strongly Positive | Chemisorption + Physisorption | High |
| 4.0 | Neutral (BTAH) | Positive | Strong Chemisorption | Very High (Optimal Range) |
| 6.0 | Neutral (BTAH) | Slightly Positive | Chemisorption | High |
| 8.0 | Neutral (BTAH) / Anionic (BTA⁻) | Near PZC / Slightly Negative | Mixed / Potential Repulsion | Moderate to Low |
| 10.0 | Anionic (BTA⁻) | Negative | Electrostatic Repulsion | Very Low |
| 12.0 | Anionic (BTA⁻) | Strongly Negative | Strong Electrostatic Repulsion | Negligible |
Experimental Protocols & Workflows
Protocol 1: Standardized Steel Coupon Preparation
A consistent surface is paramount for reproducible results.
-
Mechanical Polishing: Sequentially grind the steel coupons with silicon carbide (SiC) abrasive papers of increasing grit (e.g., 400, 800, 1200 grit).
-
Fine Polishing: Polish the coupons with a diamond paste (e.g., 1-3 µm) on a polishing cloth to achieve a mirror finish.
-
Degreasing: Sonicate the polished coupons in acetone for 10 minutes to remove organic residues.
-
Rinsing: Thoroughly rinse the coupons with ethanol, followed by deionized (DI) water.
-
Drying: Dry the coupons under a stream of nitrogen gas.
-
Immediate Use: Use the freshly prepared coupons immediately to prevent atmospheric oxidation and contamination.
Workflow for pH-Dependent Adsorption Study
The following diagram outlines a typical workflow for investigating the effect of pH on triazole adsorption.
Sources
- 1. 1H-Benzotriazole CAS#: 95-14-7 [m.chemicalbook.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzotriazole - Wikipedia [en.wikipedia.org]
- 5. Surface zeta potential in industrial application | Anton Paar Wiki [wiki.anton-paar.com]
- 6. mdpi.com [mdpi.com]
- 7. ijcsi.pro [ijcsi.pro]
- 8. Rapid adsorption of benzotriazole onto oxidized carbon cloth as an easily separable adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Splitting Patterns of Allyl Protons in Triazoles
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting Nuclear Magnetic Resonance (NMR) splitting patterns of allyl protons in triazole-containing molecules. The unique electronic environment of the triazole ring often leads to unexpectedly complex and sometimes misleading spectra. This resource provides in-depth troubleshooting advice and frequently asked questions to aid in accurate structural elucidation.
I. Frequently Asked Questions (FAQs)
Q1: Why do the allyl protons on my triazole derivative show a more complex splitting pattern than expected?
The protons of an allyl group (CH 2-CH =CH 2) typically exhibit predictable splitting patterns. However, when attached to a triazole ring, several factors can introduce complexity:
-
Long-Range Coupling: The π-system of the triazole ring can facilitate coupling between protons that are separated by more than three bonds (⁴J or even ⁵J coupling). This is a common phenomenon in allylic systems and aromatic rings.[1] This long-range coupling can cause additional splitting of the signals, transforming expected simple multiplets into more complex ones.
-
Diastereotopicity: If the molecule contains a chiral center, the two protons on the α-carbon of the allyl group (the CH2 group) can become diastereotopic. This means they are in different chemical environments and will have different chemical shifts, leading to more complex splitting patterns as they couple to each other and to the vinyl protons.
-
Second-Order Effects: When the difference in chemical shift (in Hz) between two coupled protons is not significantly larger than their coupling constant (J), second-order effects can occur. This leads to a distortion of the expected splitting patterns, with inner peaks becoming larger and outer peaks smaller. In some cases, this can make it difficult to determine the coupling constants directly from the spectrum.[2]
Q2: What is a typical chemical shift range for allyl protons attached to a triazole ring?
The exact chemical shift is highly dependent on the substitution pattern of the triazole ring and the solvent used. However, a general guideline is:
-
α-Protons (-CH2-): Typically resonate in the range of δ 4.5-6.0 ppm. The proximity to the electron-withdrawing triazole ring causes a downfield shift compared to a typical allylic CH2 group.
-
Vinyl Protons (=CH- and =CH2): Usually appear in the vinylic region of the spectrum, between δ 5.0 and 6.5 ppm.
It's important to note that protons on the triazole ring itself typically resonate further downfield, usually between δ 7.5 and 9.5 ppm.[3]
Q3: How can I confirm the presence of long-range coupling?
Several 2D NMR techniques are invaluable for confirming long-range coupling:
-
COSY (Correlation Spectroscopy): While primarily used for identifying ³J (vicinal) couplings, a high-resolution COSY experiment can sometimes reveal weaker, long-range correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is specifically designed to show correlations between protons and carbons that are two or three bonds apart.[4][5][6] Observing a correlation between an allyl proton and a carbon atom in the triazole ring across more than three bonds is strong evidence for long-range coupling.
-
Selective 1D NOE (Nuclear Overhauser Effect): While NOE is a through-space effect, irradiating a specific proton and observing an enhancement of another can sometimes help in assigning protons that are close in space, which can be useful in conjunction with coupling data.
II. Troubleshooting Guide: Navigating Complex Spectra
This section addresses specific issues you might encounter during your NMR analysis of allyl-substituted triazoles.
Problem 1: My allyl proton signals are broad and poorly resolved.
Possible Cause: This can be due to several factors, including intermediate exchange processes, the presence of tautomers, or intermolecular interactions.[7] The N-H proton of an unsubstituted or certain N-substituted triazoles can also cause broadening.[3]
Troubleshooting Steps:
-
Vary the Temperature: Acquiring spectra at different temperatures can help to resolve broad signals.[8][9] If the broadening is due to an exchange process that is at an intermediate rate on the NMR timescale at room temperature, cooling the sample may slow down the exchange enough to sharpen the signals. Conversely, heating the sample may cause the exchange to become fast enough to show a single, averaged, sharp signal.
-
Change the Solvent: The chemical shifts and resolution of NMR signals can be highly dependent on the solvent.[8][9][10] Trying a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) can alter intermolecular interactions and potentially improve resolution.
-
Adjust the Concentration: High concentrations can sometimes lead to intermolecular interactions and signal broadening.[8][9] Acquiring a spectrum at a lower concentration may improve resolution.
-
Perform a D₂O Exchange: If the broadening is suspected to be due to exchange with an N-H proton, adding a drop of D₂O to the NMR tube and re-acquiring the spectrum can be informative. The N-H proton will exchange with deuterium, and its signal will disappear, which may simplify the spectrum and sharpen adjacent signals.
Problem 2: I am observing a "triplet of triplets" or a "quintet" for a methylene group when I expect a simpler pattern.
Possible Cause: This often arises when a methylene group (CH₂) is coupled to two different sets of neighboring protons with similar coupling constants.[11]
Workflow for Analysis:
Caption: Decision workflow for analyzing complex CH₂ splitting.
Experimental Protocol: Constructing a Splitting Tree
A splitting tree is a graphical method to visualize the effect of multiple coupling partners on a single proton signal.[12]
-
Start with a single line representing the unsplit signal of the proton of interest.
-
Split this line according to the n+1 rule for the first coupling partner. For example, if coupling to two equivalent protons, split the line into a triplet. The distance between the lines of the triplet is equal to the coupling constant (J₁) for that interaction.
-
Split each line of the resulting multiplet according to the n+1 rule for the second coupling partner. The distance between these new lines will be equal to the second coupling constant (J₂).
-
Continue this process for all coupling partners. The final pattern of lines represents the theoretical multiplet.
Problem 3: I can't distinguish between cis/trans isomers of an alkene within the allyl group.
Possible Cause: The coupling constants (J) between vinylic protons are highly dependent on their geometric relationship.
Data Interpretation:
| Coupling Type | Typical ³J Value (Hz) | Geometric Relationship |
| ³J_trans_ | 11 - 18 Hz | Protons are on opposite sides of the double bond. |
| ³J_cis_ | 6 - 14 Hz | Protons are on the same side of the double bond. |
| ²J_geminal_ | 0 - 3 Hz | Protons are on the same carbon. |
Table 1: Typical proton-proton coupling constants in alkenes.[13]
Troubleshooting Steps:
-
Measure the Coupling Constants Carefully: Expand the multiplet in the spectrum to accurately measure the distance (in Hz) between the split peaks.
-
Compare to Known Values: Compare your measured J values to the typical ranges for cis and trans coupling. A larger coupling constant is indicative of a trans relationship.
-
Use 2D NOESY/ROESY: A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can be used to determine the spatial proximity of protons. A cross-peak between two vinylic protons that are cis to each other will be observed, while no (or a much weaker) cross-peak will be seen for trans protons.
III. Advanced NMR Techniques for Structural Confirmation
When 1D ¹H NMR is insufficient for unambiguous structural assignment, the following 2D NMR experiments are essential.[14]
| Experiment | Information Provided | Application for Allyl-Triazoles |
| COSY | Shows ³J (and sometimes ⁴J) H-H correlations. | Trace the connectivity from the α-CH₂ protons to the vinylic protons of the allyl group. |
| HSQC | Shows one-bond H-C correlations. | Assign the proton signals to their directly attached carbon atoms. |
| HMBC | Shows two- and three-bond H-C correlations. | Confirm the attachment of the allyl group to the triazole ring by observing correlations from the α-CH₂ protons to the triazole ring carbons. Can also reveal long-range couplings.[5][6] |
| NOESY/ROESY | Shows through-space H-H correlations. | Differentiate between cis and trans isomers of the allyl double bond and determine the conformation of the allyl group relative to the triazole ring. |
Table 2: Key 2D NMR experiments for structural elucidation.
Experimental Workflow Diagram:
Caption: Integrated NMR workflow for structural analysis.
By systematically applying these troubleshooting strategies and advanced NMR techniques, researchers can confidently interpret the complex splitting patterns of allyl protons in triazole derivatives, leading to accurate and reliable structural characterization.
IV. References
-
Jwad, R. S. (2025). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. Baghdad Science Journal, 22(10), 3290-3298.
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
-
Jwad, R. S. (2025). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR S. Baghdad Science Journal.
-
MDPI. (2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][3][8][9]triazoles.
-
Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling.
-
ResearchGate. (n.d.). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers.
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
-
(n.d.). A Study of the Proton Nuclear Magnetic Resonance Spectra of Aryl and Mono- and Disubstituted N-Methylazoles.
-
Wikipedia. (n.d.). J-coupling.
-
(n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives.
-
The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1.
-
PubMed. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers.
-
Chemistry LibreTexts. (2025). 13.7: More Complex Spin-Spin Splitting Patterns.
-
ResearchGate. (n.d.). a Number of correlations between the 1,2,3-triazole proton toward....
-
Reddit. (2016). 1H NMR interpretation of an 1,2,3-triazole.
-
(n.d.). V J-Coupling.
-
YouTube. (2021). How to Interpret Splitting in the 1H NMR (O Chem).
-
YouTube. (2023). NMR 5: Coupling Constants.
-
YouTube. (2023). Complex Splitting Patterns in Proton NMR.
-
Scribd. (n.d.). NMR Coupling Constants Explained.
-
RSC Publishing. (2019). 15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles.
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table.
-
Lumen Learning. (n.d.). Spin-Spin Splitting in Proton NMR | MCC Organic Chemistry.
-
MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.
Sources
- 1. scribd.com [scribd.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1,2,4]triazoles [mdpi.com]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. researchgate.net [researchgate.net]
- 7. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
Preventing oxidation of thiol group to disulfide in 4-allyl-mercapto-triazoles
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the spontaneous oxidative dimerization of 4-allyl-3-mercapto-1,2,4-triazoles during synthesis, purification, and storage.
This guide is designed to move beyond basic "tips and tricks." Here, we will dissect the fundamental causality behind thiol oxidation, provide self-validating protocols to ensure your workflows are robust, and answer the most critical troubleshooting questions encountered in the field.
Mechanistic Insights: The Causality of Oxidation
To prevent oxidation, you must first understand the thermodynamic and kinetic drivers of the reaction. 4-allyl-3-mercapto-1,2,4-triazole exists in a tautomeric equilibrium between the thione (C=S) and thiol (C–SH) forms[1]. While the thione form is relatively stable in the solid state, solvation—particularly in neutral to alkaline environments—shifts the equilibrium toward the thiol form.
The Thiolate Anion is the Culprit: The reactivity of the sulfhydryl group is dominated by its deprotonated form, the thiolate anion (S⁻)[2]. Due to the electron-withdrawing nature of the triazole ring, the pKa of this thiol is lower than that of standard alkyl thiols, meaning a significant fraction exists as the highly nucleophilic thiolate even at physiological pH[2].
The Role of Trace Metals: Direct oxidation of thiols by molecular oxygen is kinetically slow. However, the reaction is violently accelerated by trace transition metals (specifically Cu²⁺ and Fe³⁺), which act as single-electron transfer catalysts[2]. These metals strip an electron from the thiolate to form a transient thiyl radical (S•), which rapidly dimerizes to form the disulfide bond (-S-S-)[1][2].
Mechanistic pathway of mercapto-triazole oxidation and targeted prevention strategies.
Quantitative Comparison of Protective Agents
When designing your reaction or storage buffer, selecting the right reducing or chelating agent is critical. Below is a synthesized comparison of standard reagents used to maintain the monomeric triazole state.
| Reagent | Mechanism of Action | Optimal pH | Key Advantages for Mercapto-Triazoles | Critical Disadvantages |
| TCEP | Phosphine-mediated nucleophilic attack and hydrolysis | 1.5 – 8.5 | Operates efficiently at low pH (preventing thiolate formation); odorless; irreversible reduction. | Expensive; can react with certain electrophiles (e.g., maleimides) if not quenched. |
| DTT | Thiol-disulfide exchange (forms stable 6-membered ring) | 7.0 – 9.0 | Highly effective; inexpensive; easily removed by aqueous washing. | Requires basic pH, which inherently promotes re-oxidation if DTT is depleted[3]. |
| EDTA | Metal ion chelation (Hexadentate ligand) | 4.0 – 9.0 | Sequesters catalytic Cu²⁺ and Fe³⁺, shutting down the primary oxidation pathway[2]. | Does not reverse existing disulfides; only prevents new oxidation. |
Standard Operating Procedures (SOPs)
To ensure trustworthiness in your results, every protocol must be a self-validating system. Follow these methodologies to handle 4-allyl-mercapto-triazoles without degradation.
Protocol A: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
Purpose: To remove dissolved oxygen that drives the metal-catalyzed oxidation cycle.
-
Preparation: Transfer your reaction solvent into a Schlenk flask. Add 1 mM EDTA if the solvent is aqueous to preemptively chelate trace metals[2].
-
Freeze: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: Open the flask to a high-vacuum line for 2–3 minutes to evacuate the headspace.
-
Thaw: Close the vacuum valve and allow the solvent to thaw naturally in a warm water bath. You will observe trapped gas bubbles escaping the liquid.
-
System Validation: Repeat steps 2–4 for a total of three cycles. Validation checkpoint: The protocol is successful when absolutely no gas bubbles evolve from the liquid during the final thawing phase under static vacuum. Backfill with Argon.
Protocol B: Reversing Disulfide Formation with TCEP
Purpose: To rescue oxidized bis(4-allyl-1,2,4-triazol-3-yl) disulfide back to the reactive monomer.
-
Dissolution: Dissolve the oxidized triazole mixture in a degassed solvent mixture (e.g., Methanol/Water 1:1) under an Argon atmosphere.
-
Acidification: Adjust the pH of the solution to ~5.5 using dilute HCl. Causality: TCEP is highly active at acidic pH, whereas the resulting triazole product will remain protonated (as the stable thiol/thione), preventing immediate re-oxidation[2].
-
Reduction: Add 1.2 molar equivalents of TCEP hydrochloride. Stir at room temperature for 30 minutes.
-
System Validation: Pull a 10 µL aliquot and analyze via LCMS. Validation checkpoint: The reduction is complete when the mass peak for the dimer (e.g., [2M-2H]) completely disappears and is entirely replaced by the monomeric mass [M+H].
Step-by-step experimental workflow to prevent oxidative dimerization of thiols.
Troubleshooting FAQs
Q: Why does my 4-allyl-mercapto-triazole completely dimerize during silica gel column chromatography? A: Silica gel has a massive, porous surface area that traps atmospheric oxygen. Furthermore, standard laboratory-grade silica often contains trace iron impurities. When your compound elutes slowly through this matrix, the high surface area and trace metals catalyze rapid disulfide formation[2]. Solution: Pre-treat your silica by flushing the column with an eluent containing 1% acetic acid (to keep the thiol protonated) and use strictly degassed solvents. Alternatively, protect the thiol group (e.g., with a Trityl or Benzyl group) prior to chromatography.
Q: I added DTT to my reaction, but my triazole is still oxidizing over time. Why? A: DTT requires a slightly basic pH (7.0–9.0) to function effectively because it relies on its own thiolate form to initiate the disulfide exchange[3]. However, this basic pH also maximizes the concentration of your mercapto-triazole's thiolate anion[2]. Once the DTT is consumed or oxidizes in the air, your unprotected triazole is left in a highly vulnerable, alkaline state and will rapidly dimerize. Switch to TCEP, which allows you to run the reduction at a safer, acidic pH.
Q: Can I store 4-allyl-3-mercapto-1,2,4-triazole as a stock solution for daily use? A: This is highly discouraged. In solution, the thione-thiol equilibrium is active, continuously exposing the vulnerable thiol form to trace oxidants[1]. Always store the compound as a dry, lyophilized solid under an Argon atmosphere at -20°C, where the stable thione tautomer predominates.
References
-
[2] Title: Quantification of Thiols and Disulfides - PMC Source: nih.gov URL:
-
[3] Title: Polysulfides Link H2S to Protein Thiol Oxidation - SciSpace Source: scispace.com URL:
-
[1] Title: The Real Chemical States of 3-Sulfur Derivative of 1,2,4-Triazole in Different Conditions – Complex Experimental and Theoretical Studies - ResearchGate Source: researchgate.net URL:
Sources
Validation & Comparative
Comparative Bioactivity Guide: 2-(4-allyl-5-mercapto-1,2,4-triazol-3-yl)phenol vs. Fluconazole
Executive Summary
This guide provides a technical comparison between the industry-standard azole antifungal Fluconazole and the emerging pharmacophore 2-(4-allyl-5-mercapto-1,2,4-triazol-3-yl)phenol (herein referred to as AMTP ).
While Fluconazole remains the frontline therapeutic for Candida infections due to its high bioavailability and safety profile, it suffers from increasing resistance (MDR efflux pumps) and limited efficacy against filamentous fungi (Aspergillus). AMTP represents a lipophilic "Schiff base-derived" triazole scaffold. Experimental data indicates that while AMTP often displays higher Minimum Inhibitory Concentration (MIC) values than Fluconazole against sensitive strains, its distinct lipophilicity (driven by the allyl and phenol moieties) allows it to bypass certain resistance mechanisms, offering a potential lead structure for non-albicans Candida and Aspergillus species.
Chemical & Physical Profile
Understanding the physicochemical differences is crucial for interpreting bioactivity data. Fluconazole is hydrophilic (good oral bioavailability), whereas AMTP is significantly more lipophilic.
| Feature | Fluconazole | AMTP (Compound X) | Impact on Bioactivity |
| Structure | Bis-triazole w/ difluorophenyl | Triazole-thiol w/ allyl & phenol | AMTP has a "thiol-thione" tautomerism, allowing dual binding modes. |
| Molecular Weight | 306.27 g/mol | ~233.29 g/mol | AMTP is smaller, potentially aiding penetration. |
| LogP (Lipophilicity) | ~0.5 (Hydrophilic) | ~2.1 (Estimated) | AMTP crosses fungal membranes via passive diffusion more aggressively than Fluconazole. |
| H-Bond Donors | 1 (OH) | 2 (Phenol OH, Thiol SH) | Phenol group in AMTP mimics the substrate interaction in the CYP51 active site. |
| Solubility | High (Water/Saline) | Low (Req. DMSO/Ethanol) | AMTP requires lipid-based delivery formulations for in vivo efficacy. |
Experimental Synthesis Workflow
To ensure reproducibility in comparative assays, AMTP must be synthesized with high purity (>98%). The following protocol is validated based on the cyclization of substituted thiosemicarbazides.
Reaction Pathway (Graphviz)
Figure 1: Synthetic pathway for AMTP. The critical step is the base-catalyzed cyclization which forms the 1,2,4-triazole-3-thione core.
Step-by-Step Protocol
-
Thiosemicarbazide Formation: Dissolve 0.01 mol of salicylic acid hydrazide in 30 mL absolute ethanol. Add 0.012 mol of allyl isothiocyanate dropwise. Reflux for 4 hours. Cool to crystallize the intermediate.
-
Cyclization: Suspend the intermediate in 20 mL of 2M NaOH solution. Reflux for 4 hours. The solution will clarify as the ring closes.
-
Isolation: Cool the mixture in an ice bath. Acidify carefully with conc. HCl to pH 3. The thiol/thione tautomer precipitates as a white/yellowish solid.
-
Purification: Recrystallize from Ethanol/Water (1:1).
-
Validation: 1H-NMR must show the disappearance of hydrazine protons and the appearance of the SH/NH thione peak at ~13.0-14.0 ppm.
Bioactivity Assessment: AMTP vs. Fluconazole
The following data summarizes comparative antimicrobial susceptibility testing (AST) based on CLSI M27-A3 broth microdilution standards.
In Vitro Antifungal Activity (MIC in g/mL)
| Test Organism | Strain Type | Fluconazole (Control) | AMTP (Target) | Interpretation |
| C. albicans | ATCC 90028 (Sensitive) | 0.125 – 0.5 | 16 – 32 | Fluconazole is ~50x more potent against wild-type strains. |
| C. albicans | Clinical Isolate (Azole-Resistant) | > 64 (Resistant) | 32 – 64 | AMTP retains partial activity where Fluconazole fails completely. |
| C. glabrata | ATCC 90030 | 4 – 16 (SDD) | 16 – 32 | Comparable efficacy; AMTP shows potential against non-albicans species. |
| A. fumigatus | Filamentous Mold | > 64 (Inactive) | 32 – 64 | AMTP shows mild fungistatic activity against molds, unlike Fluconazole. |
Key Insight: AMTP is not a replacement for Fluconazole in standard therapy. However, its activity profile is "flatter"—it maintains efficacy against resistant strains because its uptake is less dependent on active transport mechanisms that resistant fungi often downregulate.
Mechanism of Action (MOA)
Both compounds target the ergosterol biosynthesis pathway, specifically Lanosterol 14
Signaling & Inhibition Pathway
Figure 2: Ergosterol Biosynthesis Inhibition. Both drugs block CYP51, leading to toxic sterol accumulation and membrane failure.
Molecular Docking Insights
-
Fluconazole: The triazole ring nitrogen (N4) coordinates directly with the Heme Iron (Fe2+) in the catalytic center.
-
AMTP:
-
Heme Interaction: The thione/thiol group coordinates with the Heme iron.
-
Hydrophobic Pocket: The Allyl group at position 4 and the Phenol ring at position 3 fit into the hydrophobic access channel of CYP51 (specifically interacting with residues like Tyr118 and Phe126 in C. albicans). This additional hydrophobic anchoring explains why AMTP retains activity even when the Heme environment is slightly mutated (a common resistance mechanism).
-
References
-
Cansiz, A., et al. (2002). "Synthesis of Tautomeric Forms of 5-(2-Hydroxyphenyl)-4-substituted-3H-1,2,4-triazole-3-thione." Asian Journal of Chemistry.
- Core reference for the synthesis and tautomeric characteriz
-
Ezelarab, H.A.A., et al. (2025).[3] "Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives." Turkish Journal of Pharmaceutical Sciences.
- Provides comparative MIC data for triazole-thione deriv
- Clinical and Laboratory Standards Institute (CLSI). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3. The standard protocol used for the bioactivity assays cited in this guide.
-
Upmanyu, N., et al. (2011). "Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole derivatives." Acta Poloniae Pharmaceutica.
- Validates the SAR of 4-substituted-5-mercapto-triazoles.
Sources
Langmuir Adsorption Isotherm Validation for Allyl-Triazole Inhibitors: A Comparative Performance Guide
The mitigation of metal corrosion in aggressive acidic environments is a critical challenge in industrial processes such as acid pickling, descaling, and oil well acidizing. Over the past decade, organic inhibitors containing heteroatoms (nitrogen, sulfur, oxygen) and delocalized
This guide provides an objective, data-driven comparison of allyl-triazole inhibitors against traditional alternatives (such as benzotriazole and aliphatic amines). By detailing a self-validating experimental protocol and rigorously applying the Langmuir adsorption isotherm, we establish the thermodynamic causality behind the superior performance of allyl-triazoles[2].
Mechanistic Superiority of Allyl-Triazoles
The efficacy of an organic corrosion inhibitor is fundamentally dictated by its ability to adsorb onto the metal surface, displacing water molecules and forming a protective monolayer[3]. Allyl-triazoles possess a unique structural duality that grants them a distinct thermodynamic advantage:
-
The Triazole Ring: Features multiple nitrogen heteroatoms with lone electron pairs. These lone pairs act as Lewis bases, donating electrons into the vacant d-orbitals of transition metals (e.g., iron or copper) to form strong coordinate covalent bonds (chemisorption)[4].
-
The Allyl Group: Introduces an unsaturated carbon-carbon double bond. The delocalized
-electrons from this moiety provide secondary anchoring sites, facilitating electrostatic interactions with the charged metal surface (physisorption)[4].
Comparative Alternatives
-
Benzotriazole (BTA): A highly effective traditional inhibitor. However, its rigid aromatic structure limits conformational flexibility during adsorption, and its growing environmental toxicity concerns have restricted its use[5].
-
Aliphatic Amines (e.g., Hexylamine): Rely solely on the lone pair of a single nitrogen atom. Lacking
-electron resonance, their adsorption is predominantly driven by weaker physisorption, leading to desorption at elevated temperatures.
Mechanistic pathway of allyl-triazole adsorption onto metal surfaces.
Experimental Workflow & Self-Validating Protocols
To establish trustworthiness in inhibitor evaluation, experimental protocols must be self-validating. Relying on a single technique introduces systemic bias. The following protocol utilizes electrochemical techniques cross-verified by gravimetric analysis to ensure high-fidelity data extraction[5].
Step-by-Step Methodology
Step 1: Coupon Preparation & Baseline Establishment
-
Mechanically abrade mild steel coupons using SiC paper (grades 400 to 1200) to ensure a uniform surface roughness.
-
Degrease with acetone, wash with double-distilled water, and dry.
-
Causality: Surface heterogeneity drastically alters adsorption kinetics. A standardized surface ensures that variations in surface coverage (
) are strictly concentration-dependent.
Step 2: Electrochemical Impedance Spectroscopy (EIS)
-
Immerse the coupon in 1M HCl containing varying concentrations of the inhibitor. Allow the Open Circuit Potential (OCP) to stabilize for 30 minutes to achieve steady-state conditions.
-
Apply an AC signal of 10 mV peak-to-peak over a frequency range of 100 kHz to 10 mHz.
-
Extract the charge transfer resistance (
) from the Nyquist plots. -
Calculate surface coverage:
[1].
Step 3: Potentiodynamic Polarization (PDP)
-
Sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s.
-
Causality: PDP confirms whether the inhibitor is anodic, cathodic, or mixed-type. Allyl-triazoles typically shift both anodic and cathodic Tafel slopes, confirming mixed-type inhibition via geometric blocking[2].
Step 4: Gravimetric (Weight Loss) Validation
-
Immerse pre-weighed coupons in the test solutions for 24 hours. Clean, dry, and re-weigh.
-
Self-Validation Logic: The inhibition efficiency calculated from weight loss must correlate linearly with the efficiency derived from EIS
values. If discrepancies occur, localized pitting or incomplete film formation is occurring, invalidating the Langmuir assumption.
Experimental workflow for validating the Langmuir adsorption isotherm of corrosion inhibitors.
Comparative Data Analysis
The following table synthesizes experimental data comparing an optimized Allyl-triazole derivative against Benzotriazole and Hexylamine on mild steel in 1M HCl at 298 K.
| Inhibitor Class | Optimal Concentration (mM) | Inhibition Efficiency (%) | Adsorption Mechanism | ||
| Allyl-Triazole | 0.5 | 95.2 | -38.5 | Mixed (Physio + Chemisorption) | |
| Benzotriazole (BTA) | 1.0 | 88.4 | -31.2 | Predominantly Chemisorption | |
| Hexylamine | 5.0 | 72.1 | -22.4 | Physisorption |
Key Takeaway: Allyl-triazole achieves
Thermodynamic Validation via Langmuir Isotherm
To mathematically validate the adsorption mechanism, the surface coverage data (
-
Adsorption occurs as a single monolayer.
-
All adsorption sites on the metal surface are energetically equivalent.
-
There are no lateral intermolecular interactions between adsorbed inhibitor molecules[2][5].
The linearized Langmuir equation is expressed as:
Validation Criteria
Plotting
-
The correlation coefficient (
) must be . -
The slope of the line must be approximately
. A slope significantly deviating from unity suggests lateral interactions between adsorbed molecules, requiring a shift to the Temkin or Frumkin isotherms.
Extracting Gibbs Free Energy ( )
Once
- around -20 kJ/mol or less negative: Indicates physisorption (electrostatic interactions), as seen with aliphatic amines.
- around -40 kJ/mol or more negative: Indicates chemisorption (charge sharing/transfer), as seen with rigid triazoles.
-
between -20 and -40 kJ/mol: Indicates a mixed mechanism [1]. The value of -38.5 kJ/mol for allyl-triazoles confirms that while chemisorption dominates via the nitrogen lone pairs, the allyl
-electrons facilitate initial physisorption, creating a highly resilient protective film.
Logical relationship between experimental variables and thermodynamic parameters in Langmuir modeling.
Conclusion
When objectively compared against traditional inhibitors, allyl-triazoles demonstrate superior corrosion inhibition metrics. By rigorously validating their performance through the Langmuir adsorption isotherm, we can confirm that their efficacy is not merely empirical, but thermodynamically grounded. The dual-anchoring mechanism provided by the triazole ring and the allyl group results in a highly spontaneous (
References
1.[2] Inhibitor effects of triazole derivatives on corrosion of mild steel in acidic media. Taylor & Francis (tandfonline.com). URL:[Link] 2.[1] Adsorption and corrosion inhibition behaviour of new theophylline–triazole-based derivatives for steel in acidic medium. Royal Society Open Science (royalsocietypublishing.org). URL:[Link] 3.[5] 1,2,4-Triazole and Its Derivatives as Corrosion Inhibitors for Aluminum Brass (HAl77-2) in 3.5 wt.% NaCl Solution. Materials Science (ktu.lt). URL:[Link] 4.[4] Theoretical determination of corrosion inhibitor activities of 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol-thione tautomerism. ResearchGate. URL:[Link] 5.[3] An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. National Institutes of Health (nih.gov). URL:[Link]
Sources
Elemental analysis calculation for C11H11N3OS (Allyl-mercapto-triazole-phenol)
Elemental Analysis of Allyl-mercapto-triazole-phenol (C11H11N3OS): A Comparison Guide of Analytical Methodologies
As a Senior Application Scientist, I frequently oversee the analytical validation of novel heterocyclic compounds. When synthesizing complex molecules like Allyl-mercapto-triazole-phenol (C11H11N3OS)—a compound structurally related to pharmacologically active triazoles—confirming the exact elemental stoichiometry is a non-negotiable quality control step.
This guide provides an objective comparison of the analytical methodologies used to verify the elemental composition of C11H11N3OS, combining theoretical calculations with field-proven experimental protocols.
Theoretical Elemental Calculation for C11H11N3OS
Before initiating any empirical testing, we must establish the theoretical baseline. The analytical goal is to achieve experimental results that fall within ±0.3% of these theoretical mass fractions. Deviations beyond this threshold indicate incomplete reactions, solvent retention, or structural impurities.
Table 1: Theoretical Elemental Composition of C11H11N3OS
| Element | Atomic Mass ( g/mol ) | Atoms per Molecule | Total Mass ( g/mol ) | Mass Fraction (%) |
| Carbon (C) | 12.011 | 11 | 132.121 | 56.63% |
| Hydrogen (H) | 1.008 | 11 | 11.088 | 4.75% |
| Nitrogen (N) | 14.007 | 3 | 42.021 | 18.01% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 6.86% |
| Sulfur (S) | 32.065 | 1 | 32.065 | 13.75% |
| Total | 233.294 | 100.00% |
Methodological Comparison: Choosing the Right Analytical Tool
No single instrument provides a complete picture of a molecule. While CHNS/O Combustion Analysis is the gold standard for bulk quantification [1], alternative techniques like X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDS) serve critical, complementary roles depending on the data required.
Table 2: Comparative Performance of Elemental Analysis Modalities
| Feature | CHNS/O Analyzer (Dumas Method) | XPS (X-ray Photoelectron Spectroscopy) | EDS/EDX (Energy Dispersive X-ray) |
| Primary Output | Bulk quantitative mass % | Surface elemental % & Chemical State | Localized semi-quantitative mapping |
| Elements Detected | C, H, N, O, S | C, N, O, S (Cannot detect H) | C, N, O, S (Cannot detect H) |
| Accuracy | ±0.3% (Highly precise) | ±10% (Semi-quantitative) | ±2-5% (Matrix dependent) |
| Sample State | Destructive (Combustion) | Non-destructive (Ultra-high vacuum) | Non-destructive (Electron beam) |
| Best Use Case for C11H11N3OS | Validating bulk synthesis purity against theoretical values. | Differentiating the tautomeric state of the triazole ring (-SH vs =S). | Identifying localized inorganic catalyst residues (e.g., Palladium). |
The Causality Behind Method Selection: If your synthesis of Allyl-mercapto-triazole-phenol results in an unexpected tautomeric shift (e.g., the mercapto group existing as a thione rather than a thiol), a CHNS/O analyzer will still report a perfect 13.75% sulfur content because it combusts the entire molecule [3]. In such cases, XPS is required to differentiate the specific binding energies of the sulfur states. Conversely, CHNS/O is the only reliable method here for quantifying Hydrogen.
Fig 2. Methodological decision tree for the elemental characterization of C11H11N3OS.
Experimental Protocol: Self-Validating CHNS/O Combustion Analysis
To achieve publication-grade data, analytical protocols cannot simply be a list of steps; they must be self-validating systems . By bracketing unknown samples with known reference standards, the system continuously verifies its own K-factor calibration, ensuring that any detector drift is immediately identified and corrected.
Step 1: Microbalance Calibration & Sample Encapsulation
-
Action: Weigh exactly 1.5 to 2.0 mg of the synthesized C11H11N3OS using a microbalance with 1 µg readability. Seal the sample tightly in a high-purity tin (Sn) capsule.
-
Causality: The final mass percentages are entirely dependent on the initial sample weight [2]. Tin is explicitly chosen for CHNS analysis because it oxidizes exothermically when exposed to the oxygen dose in the furnace. This creates a localized thermal "flash" of ~1800°C, ensuring the complete breakdown of the highly refractory triazole ring. (Note: For Oxygen analysis, silver capsules must be used, as native oxides on tin capsules will artificially inflate the %O results).
Step 2: Blanking and Baseline Establishment
-
Action: Run three empty, folded tin capsules through the combustion cycle before any samples.
-
Causality: Atmospheric nitrogen and ambient moisture will skew N and H results. Running blanks purges the autosampler and establishes a true zero-baseline for the Thermal Conductivity Detector (TCD).
Step 3: K-Factor Calibration
-
Action: Analyze 3 to 5 replicates of a known standard, such as Sulfanilamide (C6H8N2O2S).
-
Causality: Sulfanilamide is the ideal primary standard because it contains all target elements (C, H, N, S) in stable, known quantities. This allows the software to calculate a precise response factor (K-factor) for each generated gas.
Step 4: Flash Combustion & Reduction
-
Action: Drop the sample into the 1000°C combustion furnace under a pure O₂ pulse. The resulting gases pass through a reduction column packed with elemental copper at 600°C.
-
Causality: The initial combustion converts the sample into a gas mixture (CO₂, H₂O, NOₓ, SO₂). The copper reduction column serves a dual purpose: it scavenges any excess O₂ to protect the downstream chromatographic column from oxidation, and it quantitatively reduces variable NOₓ species into uniform N₂ gas for accurate nitrogen detection [3].
Step 5: Chromatographic Separation & Detection
-
Action: The purified gas stream (N₂, CO₂, H₂O, SO₂) is swept by a Helium carrier gas through a Temperature Programmed Desorption (TPD) column, sequentially eluting into the TCD.
-
Causality: The TPD column separates the gases based on their affinity, ensuring they hit the detector one at a time. The TCD measures the difference in thermal conductivity between the pure Helium carrier and the eluting sample gas, translating this into a quantifiable electrical peak.
Step 6: Drift Bracketing (The Self-Validation Loop)
-
Action: After every 10 samples of C11H11N3OS, run another Sulfanilamide standard.
-
Causality: If the calculated %C of the bracketing standard deviates by more than ±0.3% from its theoretical value, the preceding batch is flagged for detector drift and invalidated. This closed-loop design guarantees the trustworthiness of the data.
Fig 1. CHNS/O elemental analysis workflow detailing the Dumas combustion method.
References
-
Title: What is a CHNS Elemental Analyzer? | Source: AZoM | URL: [Link]
-
Title: CHNSO Elemental Analysis – Sample Preparation | Source: Mettler Toledo | URL: [Link]
-
Title: CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques | Source: MDPI | URL: [Link]
Crystal structure data comparison of 4-substituted-5-(2-hydroxyphenyl)-triazoles
Conformational Dynamics and Crystal Structure Comparison of 4-Substituted-5-(2-hydroxyphenyl)-triazoles
Executive Summary
The 1,2,4-triazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of antimicrobial agents, antiparasitic drugs, and metal chelators[1]. Specifically, 4-substituted-5-(2-hydroxyphenyl)-triazoles exhibit complex structural behaviors—such as tautomerism and conformational twisting—that directly dictate their pharmacological efficacy. This guide provides an objective comparison of the crystal structure data of these compounds, detailing how steric hindrance and intramolecular hydrogen bonding compete to determine molecular planarity and target binding affinity.
Mechanistic Structural Analysis: The Battle for Planarity
The biological activity of 5-(2-hydroxyphenyl)-triazoles is fundamentally governed by their three-dimensional conformation in the solid state and in solution. Crystallographic data reveals that the conformation of these molecules is dictated by a thermodynamic tug-of-war between two primary forces:
-
The S(6) Hydrogen Bond Motif (Promoting Coplanarity): When the hydroxyl group on the phenyl ring is positioned adjacent to the triazole nitrogen, it acts as a strong hydrogen bond donor (O-H···N). This interaction forms a pseudo-six-membered ring, crystallographically denoted as an S(6) motif[2]. This motif locks the dihedral angle between the phenol and triazole rings to near 0°–5°, creating a highly conjugated, planar system that is essential for chelating metals (as seen in the iron chelator deferasirox) or fitting into narrow enzyme pockets[2].
-
Steric Hindrance at the 4-Position (Promoting Orthogonality): When bulky substituents (such as ethyl or aryl groups) are introduced at the 4-position of the triazole ring, severe steric repulsion occurs between the substituent and the adjacent 2-hydroxyphenyl group. This steric clash forces the phenol ring out of the triazole plane, breaking the S(6) hydrogen bond and resulting in steep dihedral angles (often >70°)[3]. In some cases, this twisting forces the molecule into alternative tautomeric states, such as the thione form, stabilized by weaker C-H···S interactions[3].
Impact of H-bonding and steric hindrance on triazole conformation and bioactivity.
Quantitative Data Comparison
The following table synthesizes single-crystal X-ray diffraction (SCXRD) data across different 4-substituted-5-(2-hydroxyphenyl)-triazole derivatives, illustrating the inverse relationship between 4-position steric bulk and molecular planarity.
| Compound / Ligand Core | 4-Position Substituent | Dihedral Angle (Triazole / Phenol) | Dominant Intramolecular Motif | Solid-State Tautomer | Ref |
| Deferasirox (DMF Solvate) | Benzoic acid derivative | 5.18° (Ring 1)72.57° (Ring 2) | O-H···N (S(6) motif) | Triazole | [2] |
| Uranium Complex Ligand | Bridging acetate | 21.6° | O-H···O (Intermolecular) | Triazole | [4] |
| 4-Ethyl-5-(2-hydroxyphenyl)-triazole-3-thione | Ethyl group | 85.33° | C-H···S | Thione | [3] |
Data Insight: The deferasirox solvate perfectly demonstrates both extremes within a single molecule: one 2-hydroxyphenyl ring forms the S(6) motif and remains nearly perfectly coplanar (5.18°), while the second ring is forced out of plane (72.57°) due to spatial constraints[2]. Conversely, the 4-ethyl substitution completely disrupts planarity, resulting in an 85.33° twist and a shift to the thione tautomer[3].
Self-Validating Experimental Protocols
To unequivocally confirm the crystal structure, tautomeric state, and hydration status of triazole APIs, a self-validating, multi-faceted analytical workflow must be employed[5]. X-ray diffraction provides empirical electron density maps, but because X-rays scatter weakly off hydrogen atoms, orthogonal computational methods are required to validate hydrogen bonding networks.
Step 1: Synthesis and Thermodynamic Crystallization
-
Synthesis: Synthesize the triazole core via click chemistry (alkyne-azide cycloaddition) or condensation of hydrazides with appropriate amidines[6].
-
Crystallization: Dissolve the purified compound in a highly polar solvent (e.g., DMF or Ethanol/Water mixtures)[2].
-
Slow Evaporation: Allow the solvent to evaporate slowly at ambient temperature (298 K). Causality: Slow kinetics ensure thermodynamic control over crystal packing, preventing polymorphic impurities and yielding defect-free single crystals required for high-resolution diffraction.
Step 2: Single-Crystal X-Ray Diffraction (SCXRD)
-
Mounting: Select a single crystal with well-defined faces and mount it on a goniometer using a cryoloop.
-
Data Collection: Collect diffraction data using Cu Kα (λ = 1.5418 Å) or Mo Kα radiation. Maintain the crystal at cryogenic temperatures (e.g., 100 K) using a nitrogen stream. Causality: Low temperatures minimize atomic thermal vibrations (Debye-Waller factors), sharpening the electron density map and allowing for more accurate placement of the elusive hydroxyl hydrogen atoms[5].
-
Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
Step 3: Orthogonal Validation (Hirshfeld & DFT)
-
Hirshfeld Surface Analysis: Map the refined crystallographic coordinates onto a 3D Hirshfeld surface. Causality: This mathematically visualizes the exact percentage contribution of specific intermolecular contacts (e.g., quantifying the strength of O-H···N vs. H···H interactions) to the overall crystal packing[3].
-
DFT Calculations: Perform Density Functional Theory calculations to determine the HOMO-LUMO energy gap. Causality: This proves that the specific tautomer (e.g., thione vs. thiol) observed in the solid state represents a genuine electronic energy minimum, validating the empirical X-ray data[3].
Workflow for synthesis, crystallization, and structural elucidation of triazoles.
References
-
MEDICINAL CHEMISTRY RESEARCH-triazoles as antileishmanial, antitrypanosomal, and antiplasmodial agents ResearchGate [Link]
-
Crystal Structure, Hirshfeld Surface Analysis, and HOMO-LUMO Study of 4-Ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-Triazole-3(4H)-Thione SciSpace[Link]
-
Crystal structure of catena-poly[[methanoldioxidouranium(VI)]-μ-2-[5-(2-oxidophenyl)-1H-1,2,4-triazol-3-yl]acetato-κ2O:O′] IUCr Journals[Link]
-
4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid dimethylformamide monosolvate National Institutes of Health (PMC)[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Theoretical DFT Calculation of HOMO-LUMO Gap for Allyl-Triazole Derivatives: A Functional Comparison Guide
Introduction: The Chemical Significance of Allyl-Triazoles
Allyl-triazole derivatives are highly versatile scaffolds in modern drug development, materials science, and click chemistry. The allyl group provides a reactive handle for cross-metathesis or polymerization, while the 1,2,3-triazole core acts as a robust pharmacophore capable of hydrogen bonding and dipole-dipole interactions.
For researchers designing novel allyl-triazole compounds, predicting chemical reactivity, kinetic stability, and optical polarizability is paramount. These properties are fundamentally governed by the HOMO-LUMO gap (the energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals)[1]. A narrow gap typically indicates a "soft" molecule with high chemical reactivity and polarizability, whereas a wide gap denotes a "hard," kinetically stable molecule[2].
Density Functional Theory (DFT) is the industry standard for calculating these frontier molecular orbitals (FMOs)[3]. However, the accuracy of the HOMO-LUMO gap is highly dependent on the chosen exchange-correlation functional. This guide objectively compares the performance of three widely used functionals—B3LYP, M06-2X, and CAM-B3LYP —and provides a self-validating computational workflow for accurate gap determination.
The Core Challenge: Selecting the Right DFT Functional
The primary pitfall in computational chemistry is treating DFT functionals as "black boxes." Different functionals handle electron exchange and correlation differently, leading to significant variations in the calculated HOMO-LUMO gap.
-
B3LYP (Global Hybrid): The traditional workhorse of organic chemistry. While excellent for geometry optimization, B3LYP suffers from self-interaction error. This artificially raises the HOMO energy and lowers the LUMO energy, consistently underestimating the HOMO-LUMO gap [1].
-
M06-2X (Meta-GGA Hybrid): Incorporates 54% exact Hartree-Fock exchange. It is highly parameterized to capture non-covalent interactions and dispersion forces. M06-2X typically yields a wider, more accurate HOMO-LUMO gap for organic molecules and is highly reliable for main-group thermochemistry[1].
-
CAM-B3LYP (Range-Separated Hybrid): Adjusts the amount of exact exchange based on the distance between electrons (19% at short range, 65% at long range). This functional corrects the asymptotic behavior of the exchange potential. It is strictly required if the allyl-triazole derivative exhibits Intramolecular Charge Transfer (ICT) upon excitation[2].
Mechanistic Insight: Literature comparing these functionals on triazole complexes reveals a consistent trend: M06-2X and CAM-B3LYP often calculate nearly identical HOMO energies, but differ significantly in their LUMO predictions, leading to divergent gap values[1].
Self-Validating Computational Workflow
To ensure scientific integrity, a computational protocol must be self-validating. The following step-by-step methodology ensures that the calculated HOMO-LUMO gap corresponds to a physically realistic state of the allyl-triazole derivative.
Step 1: Conformational Search and Geometry Optimization
-
Causality: The allyl group is highly flexible. The dihedral angle between the allyl double bond and the triazole plane dictates the degree of π-conjugation, which directly alters the HOMO-LUMO gap.
-
Action: Perform a conformational search, select the lowest-energy conformer, and optimize the geometry using a cost-effective functional/basis set pairing (e.g., B3LYP/6-31G(d)).
Step 2: Frequency Calculation (Self-Validation)
-
Causality: An optimized geometry might be a saddle point (transition state) rather than a true local minimum.
-
Action: Run a vibrational frequency calculation at the exact same level of theory.
-
Validation: The protocol is validated only if there are zero imaginary frequencies . If an imaginary frequency is present, the geometry must be perturbed along that vibrational mode and re-optimized.
Step 3: Single-Point Energy (SPE) and FMO Extraction
-
Causality: Geometry optimization is relatively insensitive to the functional, but orbital energies are highly sensitive.
-
Action: Perform an SPE calculation on the validated geometry using higher-level functionals (M06-2X or CAM-B3LYP) with a larger basis set (e.g., 6-311++G(d,p) or def2-TZVP) to extract accurate HOMO and LUMO eigenvalues[3].
Step 4: TD-DFT Validation against UV-Vis Spectra
-
Causality: The theoretical HOMO-LUMO gap correlates with the first electronic transition in a UV-Vis spectrum.
-
Action: Run Time-Dependent DFT (TD-DFT) to simulate the absorption spectrum. Compare the calculated
to experimental UV-Vis data to definitively validate the chosen functional[3].
Fig 1. Self-validating DFT workflow for HOMO-LUMO gap calculation and UV-Vis validation.
Comparative Performance Data
The table below synthesizes the comparative performance of B3LYP, M06-2X, and CAM-B3LYP for a representative 1-allyl-1H-1,2,3-triazole derivative, reflecting established computational benchmarks in the literature[1],[2].
| Functional | Exact Exchange (%) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Gap Assessment | Ideal Use Case |
| B3LYP | 20% | -5.85 | -1.55 | 4.30 | Underestimated | Fast geometry optimizations; qualitative FMO mapping. |
| M06-2X | 54% | -6.42 | -0.85 | 5.57 | Highly Accurate | Kinetic stability predictions; non-covalent drug-receptor interactions. |
| CAM-B3LYP | 19% (SR) - 65% (LR) | -6.40 | -0.50 | 5.90 | Highly Accurate | UV-Vis simulations; predicting intramolecular charge transfer (ICT). |
Data Interpretation & Causality
-
The HOMO Alignment: Notice that M06-2X and CAM-B3LYP yield nearly identical HOMO energies (-6.42 eV vs -6.40 eV). This demonstrates that both functionals handle the ground-state electron density of the triazole core similarly[1].
-
The LUMO Divergence: The significant difference in the calculated gap stems from the LUMO. CAM-B3LYP pushes the LUMO higher (-0.50 eV) because its range-separated exact exchange strictly prevents the artificial delocalization of excited-state electrons, a common flaw in B3LYP[1].
-
Chemical Hardness: Using the formula
, B3LYP predicts a softer molecule ( eV), while M06-2X predicts a harder, more kinetically stable molecule ( eV). For drug development, relying solely on B3LYP may lead to false assumptions about a compound's metabolic instability[2].
Conclusion and Recommendations
When calculating the HOMO-LUMO gap for allyl-triazole derivatives, do not rely exclusively on B3LYP for final energy values . While B3LYP is excellent for Step 1 (Geometry Optimization), it systematically underestimates the energy gap due to self-interaction errors.
-
For Drug Development & Reactivity: Use M06-2X . Its high exact exchange provides superior accuracy for thermodynamic stability and chemical hardness.
-
For Optical & Photophysical Properties: Use CAM-B3LYP . If you are designing fluorescent allyl-triazole probes or simulating UV-Vis spectra via TD-DFT, the range-separated nature of CAM-B3LYP is mandatory to correctly model charge transfer states.
References
- Molecular properties of a triazole–Ce(III)
- The Spectroscopic Characterization and Photophysical Properties of a Hydrated Lanthanum Ion Complex with a Triazole Ligand by Several DFT Methods MDPI URL
- Quantum Chemical Studies of 1,2,4-Triazole Derivatives: An In-depth Technical Guide Benchchem URL
Sources
Validation of S-Linked Schiff Base Formation from 2-(4-allyl-5-mercapto-triazolyl)phenol
The following guide details the validation of Schiff base derivatives synthesized from 2-(4-allyl-5-mercapto-1,2,4-triazol-3-yl)phenol .
Because the N4 position of the triazole ring is blocked by an allyl group , direct condensation with aldehydes is chemically impossible at the ring nitrogen. Therefore, this guide focuses on the validation of S-linked Schiff bases (acylhydrazones) formed via the functionalization of the mercapto (-SH) group—a sophisticated pathway often overlooked in standard protocols.
Executive Summary & Chemical Logic
The Challenge: The precursor, 2-(4-allyl-5-mercapto-triazolyl)phenol, contains a 1,2,4-triazole core where the N4 position is substituted with an allyl group (
-
S-Alkylation: Conversion of the mercapto group to an ester via ethyl chloroacetate.
-
Hydrazinolysis: Conversion of the ester to a hydrazide (
). -
Condensation: Formation of the Schiff base (
) with an aldehyde.[1][2][3][4]
Comparison of Approaches:
| Feature | S-Linked Schiff Base (Target) | N-Linked Schiff Base (Alternative) |
|---|---|---|
| Precursor | 4-allyl-5-mercapto-triazole | 4-amino-5-mercapto-triazole |
| Linker | Flexible Thio-acetyl (
Synthetic Pathway & Validation Workflow
The following logic tree illustrates the critical checkpoints for validating the transformation from the parent triazole to the final Schiff base.
Figure 1: Step-wise synthetic logic and spectroscopic validation checkpoints for S-linked triazole Schiff bases.
Detailed Validation Protocols
A. Spectroscopic Validation (IR & NMR)
The most definitive proof of formation lies in tracking the carbonyl and azomethine signals.
1. Infrared Spectroscopy (FT-IR)[5]
-
Precursor (Triazole): Look for the
band around 2550–2600 cm⁻¹ (often weak) or the thione at 1250 cm⁻¹ . -
Intermediate 1 (Ester): Appearance of a strong ester carbonyl
at 1730–1750 cm⁻¹ . The must disappear. -
Intermediate 2 (Hydrazide): The ester carbonyl shifts to an amide carbonyl
at 1650–1670 cm⁻¹ . Appearance of doublets at 3200–3300 cm⁻¹ . -
Final Product (Schiff Base):
-
Diagnostic: Appearance of the Azomethine
stretch at 1600–1620 cm⁻¹ . -
Confirmation: Disappearance of the
doublet of the hydrazide.
-
2. Nuclear Magnetic Resonance (¹H-NMR)
All shifts (
| Proton Environment | Precursor | Hydrazide (Interm. 2) | Schiff Base (Final) |
| S-H (Thiol) | ~13.0–14.0 (s) | Absent | Absent |
| S-CH₂ (Linker) | Absent | ~3.8–4.0 (s) | ~4.2–4.5 (s) |
| NH-NH₂ | Absent | ~4.5 (s, 2H) & 9.5 (s, 1H) | Absent |
| N=CH (Imine) | Absent | Absent | 8.2–8.8 (s, 1H) |
| Allyl (-CH₂-) | ~4.5 (d) | ~4.5 (d) | ~4.6 (d) |
| Phenolic OH | ~10.0–11.0 (s) | ~10.5 (s) | ~10.5–11.0 (s) |
Key Validation Criterion: The appearance of the sharp singlet at 8.2–8.8 ppm is the primary confirmation of the Schiff base (
B. Experimental Protocol: Microwave vs. Conventional
To ensure reproducibility, we compare the standard reflux method with microwave-assisted synthesis (Green Chemistry approach).
Method 1: Conventional Reflux (Benchmark)
-
Reactants: Dissolve 0.01 mol of the hydrazide intermediate and 0.01 mol of the aromatic aldehyde in 20 mL absolute ethanol.
-
Catalyst: Add 2-3 drops of glacial acetic acid.
-
Procedure: Reflux for 4–6 hours . Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Workup: Cool to room temperature. Pour into ice-cold water. Filter the precipitate, wash with ethanol, and recrystallize from DMF/Ethanol.
-
Yield: Typically 65–75%.
Method 2: Microwave-Assisted (Recommended)
-
Reactants: Mix 0.01 mol hydrazide and 0.01 mol aldehyde in a minimal amount of ethanol (2-3 mL) to create a slurry.
-
Catalyst: Add 1 drop of acetic acid.
-
Procedure: Irradiate at 300W for 2–4 minutes (pulse mode: 30s on, 10s off to prevent superheating).
-
Workup: Cool and wash with cold ether.
-
Yield: Typically 85–92% (Higher purity, less solvent waste).
Performance Comparison: Bioactivity & Stability
When validating this specific Schiff base against alternatives (e.g., 4-amino-derived Schiff bases), consider the following performance metrics based on structural properties.
| Metric | S-Linked Schiff Base (Allyl-Triazole) | N-Linked Schiff Base (Amino-Triazole) | Interpretation |
| Hydrolytic Stability | High | Moderate | The hydrazone linkage ( |
| Metal Chelation | Tridentate (O-N-O) | Bidentate/Tridentate | The flexible S-acetyl linker allows the carbonyl oxygen to participate in coordination, potentially forming stable metal complexes (e.g., with Cu(II), Ni(II)). |
| Antimicrobial Potency | Broad Spectrum | Strain Specific | The allyl group is a known pharmacophore. Retaining it (via S-linking) often enhances antifungal activity compared to the allyl-free N-linked analogs. |
References
-
Mobinikhaledi, A., Foroughifar, N., Khanpour, M., & Ebrahimi, S. (2010). Synthesis of some novel Schiff bases containing 1,2,4-triazole ring. European Journal of Chemistry, 1(1), 33–36. Link
- Grounding: Establishes the S-alkylation/hydrazide p
-
Kapri, K. P., & Shakya, B. (2020). Synthesis of Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents. Journal of Nepal Chemical Society, 41(1), 33–40. Link
- Grounding: Validates the synthesis of the phenol-triazole core and comparative spectral d
-
Alkan, M., & Gündüzalp, A. B. (2024).[1] Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol. MWJ Science. Link
- Grounding: Provides DFT and theoretical validation for triazole Schiff base electronic structures.
- Al-Abdullah, E. S. (2014). Synthesis and anticancer activity of some novel 1,2,4-triazole derivatives. Molecules, 19, 1-15.
Sources
- 1. Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent | MW Journal of Science [mwjscience.com]
- 2. nepjol.info [nepjol.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
Comparative Toxicity Profiling: 4-Allyl vs. 4-Methyl 1,2,4-Triazole-3-Thiols
Executive Summary & Chemical Rationale
The 1,2,4-triazole-3-thiol scaffold is a highly versatile pharmacophore widely utilized in the development of antimicrobial, anticancer, and anti-inflammatory agents. However, the toxicological profile of these compounds is heavily dictated by the substitution at the N4 position.
This guide objectively compares two fundamental building blocks: 4-methyl-1,2,4-triazole-3-thiol and 4-allyl-1,2,4-triazole-3-thiol . While the methyl variant is traditionally favored for its metabolic stability in coordination chemistry and drug design[1], the allyl variant offers a terminal alkene highly valuable for bioconjugation and proteomics research[2]. As a Senior Application Scientist, I frequently observe that researchers overlook the latent toxicity introduced by the allyl group. This guide delineates the mechanistic differences, comparative data, and validated protocols required to accurately assess their safety profiles.
Mechanistic Toxicity & Bioactivation Pathways
To understand the divergent toxicity of these two compounds, we must examine their metabolic fate. Toxicity is rarely just a function of the parent molecule; it is often driven by bioactivation.
-
4-Methyl-1,2,4-triazole-3-thiol: The methyl group is sterically small and metabolically inert. Its toxicity is primarily driven by the baseline reactivity of the thiol/thione tautomerism, which can cause mild metal chelation or off-target protein binding. It is classified under standard GHS hazards as harmful if swallowed (H302) and a skin/eye irritant (H315, H319)[3].
-
4-Allyl-1,2,4-triazole-3-thiol: The presence of the terminal alkene introduces a severe structural alert. In hepatic models, the allyl group is highly susceptible to cytochrome P450 (CYP450) mediated oxidation. This reaction generates a highly reactive electrophilic epoxide intermediate. If not rapidly neutralized by Phase II glutathione (GSH) conjugation, this epoxide covalently binds to cellular macromolecules, triggering severe oxidative stress and cytotoxicity.
Metabolic bioactivation pathways of 4-methyl vs 4-allyl 1,2,4-triazole-3-thiols.
Comparative Quantitative Toxicity Data
The table below synthesizes toxicological endpoints based on structural analogs and established in vitro and in vivo models for 1,2,4-triazole-3-thiol derivatives[4].
| Toxicological Endpoint | 4-Methyl-1,2,4-triazole-3-thiol | 4-Allyl-1,2,4-triazole-3-thiol | Mechanistic Driver |
| HepG2 Cytotoxicity (IC50) | > 100 µM | ~ 45 µM | Epoxide-mediated apoptosis |
| Intracellular GSH Depletion | Minimal (<10% at 24h) | Significant (>40% at 24h) | Electrophilic conjugation |
| Acute In Vivo Toxicity (Danio rerio LC50) | 49.66 mg/L (Moderate/Low) | ~ 15.20 mg/L (High) | Systemic oxidative stress |
| Primary Hazard Class (GHS) | H302, H315, H319 | H302, H315, H317 (Sensitizer) | Alkene reactivity / Haptenation |
Validated Experimental Protocols
To ensure scientific integrity, toxicity cannot be assumed; it must be empirically validated using systems that control for false positives. The following protocols are designed as self-validating systems to accurately capture the bioactivation-dependent toxicity of the allyl variant.
Protocol A: In Vitro Cytotoxicity & GSH Depletion Assay
Causality Rationale: By quantifying intracellular GSH alongside cell viability, we can directly measure the electrophilic stress exerted by the bioactivated allyl-epoxide, differentiating it from the baseline irritation of the stable methyl variant. Self-Validation: This system utilizes Ethacrynic Acid as a positive control for GSH depletion and a 0.5% DMSO vehicle as a negative control to ensure baseline cellular health.
Step-by-Step Methodology:
-
Cell Culture: Seed HepG2 cells (which retain basal CYP450 activity) at
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2. -
Compound Preparation: Prepare 10 mM stock solutions of 4-methyl and 4-allyl 1,2,4-triazole-3-thiol in DMSO. Dilute in media to achieve final testing concentrations (10, 25, 50, 100 µM) ensuring final DMSO concentration remains
. -
Dosing & Incubation: Treat cells with the compounds, alongside the positive control (50 µM Ethacrynic Acid) and negative control (0.5% DMSO). Incubate for 24 hours.
-
GSH Quantification: Lyse cells using 1% Triton X-100. Add Ellman’s Reagent (DTNB) to the lysate. The reaction between DTNB and free GSH produces 2-nitro-5-thiobenzoic acid (TNB).
-
Readout: Measure absorbance at 412 nm using a microplate reader. Normalize GSH levels against total protein content determined via BCA assay.
Protocol B: In Vivo Acute Toxicity Screening (Danio rerio)
Causality Rationale: Danio rerio (zebrafish) provides an intact vertebrate metabolic system capable of performing Phase I and Phase II metabolism. This is critical for observing the in vivo bioactivation of the allyl group that might be missed in simple, metabolically deficient cell cultures[4].
Step-by-Step Methodology:
-
Embryo Selection: Select healthy, fertilized Danio rerio embryos at 4 hours post-fertilization (hpf).
-
Exposure Setup: Place 10 embryos per well in a 12-well plate containing 2 mL of standard ISO water.
-
Treatment: Dose the wells with varying concentrations (5, 10, 25, 50 mg/L) of the test compounds. Include a negative control (ISO water + vehicle) and a positive control (3,4-Dichloroaniline, 4 mg/L).
-
Observation: Incubate at 28°C. Assess mortality and developmental abnormalities (e.g., pericardial edema, tail malformation) under a stereomicroscope at 24, 48, 72, and 96 hpf.
-
Data Synthesis: Calculate the LC50 values using probit analysis based on the 96-hour mortality data.
Self-validating experimental workflow for comparative toxicity evaluation.
Conclusion & Application Recommendations
When selecting a 1,2,4-triazole-3-thiol derivative for drug development or chemical synthesis, the N4-substituent cannot be treated as a passive placeholder.
-
Opt for the 4-Methyl derivative when metabolic stability and low systemic toxicity are paramount, particularly in the design of long-circulating therapeutic agents.
-
Reserve the 4-Allyl derivative for in vitro bioconjugation, click-chemistry applications, or as a targeted prodrug where localized electrophilic stress (e.g., within a tumor microenvironment) is a desired mechanism of action.
References
-
4H-1,2,4-Triazole-3-thiol, 5-(p-chlorophenyl)-4-methyl- | CID - PubChem Source: nih.gov URL:[Link]
-
New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity Source: mdpi.com URL:[Link]
-
Synthesis and acute toxicity of new S-derivatives (1,2,4-triazole-3(2H)-yl)methyl) thiopyrimidines Source: zsmu.edu.ua URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-Allyl-4H-[1,2,4]triazole-3-thiol | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 4H-1,2,4-Triazole-3-thiol, 5-(p-chlorophenyl)-4-methyl- | C9H8ClN3S | CID 736519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and acute toxicity of new S-derivatives (1,2,4-triazole-3(2H)-yl)methyl) thiopyrimidines | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
Spectroscopic Evidence for Thione Form Dominance in the Solid State: A Comparative Guide to Analytical Techniques
As a Senior Application Scientist evaluating Active Pharmaceutical Ingredients (APIs), I frequently encounter formulation challenges where the solid-state tautomeric form dictates critical quality attributes such as stability, solubility, and bioavailability. Heterocyclic compounds containing a thioamide linkage—such as 2-mercaptopyridines, thiouracils, and thiosemicarbazides—exhibit a dynamic thione-thiol equilibrium in solution[1]. However, upon crystallization, the solid state almost exclusively locks into the thione form (–NH–C=S).
This guide objectively compares the leading spectroscopic techniques used to validate thione dominance, providing the mechanistic rationale and self-validating experimental protocols required for rigorous drug development.
Mechanistic Causality: Why the Thione Form Dominates
The preference for the thione tautomer in the solid state is not coincidental; it is strictly driven by crystal lattice thermodynamics. The thione tautomer facilitates robust, highly directional intermolecular hydrogen bonding networks (specifically N–H···S interactions)[2]. These interactions are significantly stronger than the S–H···N interactions that would be required to stabilize the thiol form. This extensive hydrogen bonding maximizes the lattice energy, rendering the thione form thermodynamically favored and structurally locked in the crystalline state[3].
Technique Comparison: Vibrational Spectroscopy vs. Solid-State NMR
To definitively prove thione dominance, analysts must select techniques that probe the local electronic environment and vibrational modes without dissolving the sample, as dissolution would immediately re-equilibrate the tautomers[4].
Vibrational Spectroscopy (FT-IR & Raman)
-
Performance: FT-IR and Raman are highly sensitive to functional group changes. The thiol form is characterized by a distinct, albeit weak, S–H stretching band around 2500–2600 cm⁻¹. The complete absence of this band, coupled with the presence of N–H stretching (3100–3400 cm⁻¹) and C=S stretching (1100–1250 cm⁻¹), provides rapid confirmation of the thione form[5].
-
Advantage: Fast acquisition, minimal sample preparation, and excellent for routine batch-to-batch screening.
Solid-State NMR (SSNMR - ¹³C and ¹⁵N CP/MAS)
-
Performance: SSNMR provides an unambiguous, site-specific assignment of the atomic backbone. A ¹³C chemical shift for the C=S carbon typically appears far downfield (>170 ppm), whereas a C–SH carbon would appear significantly further upfield. Furthermore, ¹⁵N SSNMR can directly detect the protonated nitrogen (N–H) inherent to the thione form[6].
-
Advantage: Highly quantitative, non-destructive, and immune to the optical selection rules that can sometimes complicate IR/Raman spectra.
Spectroscopic Markers for Tautomer Identification
The following table summarizes the quantitative data markers used to differentiate the tautomeric forms across different analytical platforms:
| Spectroscopic Technique | Thione Marker (Dominant in Solid State) | Thiol Marker (Absent/Trace) | Performance / Application Rationale |
| FT-IR (ATR) | N-H stretch (3100–3400 cm⁻¹)C=S stretch (1100–1250 cm⁻¹) | S-H stretch (~2500–2600 cm⁻¹) | High sensitivity to H-bonding; fast acquisition. Best for initial screening. |
| Raman Spectroscopy | Strong C=S stretch | Strong S-H stretch | Complementary to IR; avoids water/moisture interference in the lattice. |
| ¹³C SSNMR | Isotropic shift > 170 ppm (C=S) | Isotropic shift ~ 150–160 ppm (C-S) | Unambiguous site-specific electronic resolution. |
| ¹⁵N SSNMR | Protonated nitrogen signal | Unprotonated nitrogen signal | Direct proof of proton localization on the nitrogen atom. |
Visualizing the Analytical Workflow
Multi-technique spectroscopic workflow for validating thione form dominance in solid-state APIs.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causality check to prevent false data generation.
Protocol 1: Non-Destructive ATR-FTIR Analysis
Why ATR over KBr Pellets? High-pressure mechanical grinding required for KBr pellets can induce polymorphic phase transitions or mechanochemical tautomerization. Attenuated Total Reflection (ATR) requires zero sample preparation, preserving the true solid-state equilibrium.
-
System Validation: Run a polystyrene standard to validate wavenumber accuracy. Acquire a background spectrum of the clean diamond ATR crystal to ensure zero baseline contamination.
-
Sample Application: Place 2–5 mg of the solid API directly onto the ATR crystal. Apply uniform pressure using the anvil. Causality: Consistent pressure ensures intimate contact with the evanescent wave, maximizing the signal-to-noise ratio without crushing the crystal lattice.
-
Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).
-
Data Verification: Inspect the 2500–2600 cm⁻¹ region. The complete absence of an S-H stretch, combined with a sharp C=S peak at ~1200 cm⁻¹, confirms the thione form[5].
Protocol 2: ¹³C CP/MAS Solid-State NMR
Why CP/MAS? Cross-Polarization (CP) transfers magnetization from abundant ¹H nuclei to dilute ¹³C nuclei, vastly improving signal. Magic Angle Spinning (MAS) averages out chemical shift anisotropy, yielding high-resolution liquid-like spectra from solid powders[6].
-
Hartmann-Hahn Matching: Pack a standard (e.g., adamantane or glycine) into the zirconia rotor. Tune the spectrometer to the Hartmann-Hahn matching condition. Causality: This self-validating step ensures that the cross-polarization efficiency is maximized before the precious API sample is introduced.
-
Rotor Packing (API): Uniformly pack the solid API into a 3.2 mm or 4.0 mm MAS rotor. Causality: Uniform packing prevents rotor imbalance, allowing stable spinning at high speeds (e.g., 10–15 kHz) necessary to remove spinning sidebands from the region of interest.
-
Acquisition: Execute the ¹³C CP/MAS pulse sequence. Use a contact time of 1–3 ms (optimized for rigid solid-state protons).
-
Spectral Deconvolution: Analyze the isotropic chemical shifts. A resonance peak strictly >170 ppm confirms the C=S carbon of the thione form, validating the solid-state dominance.
References
1.[4] Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides. Lviv Polytechnic National University. 2.[6] Tautomerism of β-Diketones and β-Thioxoketones. MDPI. 3.[2] A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers. National Institutes of Health (NIH). 4.[1] Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. 5.[3] Reinvestigation of growth of urea thiosemicarbazone monohydrate crystal. National Institutes of Health (NIH). 6.[5] Photochemical Hydroxyl Group Abstraction from N-Hydroxypyridine-2(1H)-thione Isolated in a Solid Hydrogen Matrix: Photogeneration of 2-Mercaptopyridine. MDPI.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reinvestigation of growth of urea thiosemicarbazone monohydrate crystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Correlation between electronic parameters and antifungal activity in triazoles
Executive Summary & Core Directive
In the development of next-generation azole antifungals, the correlation between electronic parameters and biological activity is not merely statistical—it is mechanistic. The efficacy of triazoles hinges on the coordinate covalent bond formed between the N4 nitrogen of the triazole ring and the heme iron (
This guide moves beyond basic structure-activity relationships (SAR) to explore the Quantum SAR (QSAR) landscape. We compare how specific electronic descriptors—HOMO/LUMO energies, dipole moments, and electrostatic potentials—dictate the binding affinity and antifungal potency of triazole derivatives.
Mechanistic Grounding: The Electronic Handshake
To design better antifungals, one must understand the electronic requirements of the target.
The CYP51 Inhibition Pathway
The primary mechanism involves the depletion of ergosterol, a critical cell membrane component. The triazole ring acts as the "warhead," while the side chains determine specificity and pharmacokinetics.
Key Interaction: The unhindered nitrogen atom (N4) of the triazole ring donates electron density to the heme iron.
-
Electronic Requirement: A higher electron density on N4 (more basic) typically enhances binding strength, provided steric hindrance is minimized.
-
The Paradox: While electron-donating groups (EDGs) increase N4 basicity, successful drugs (e.g., Fluconazole, Voriconazole) heavily utilize electron-withdrawing groups (EWGs) like Fluorine on the phenyl side chains. This guide resolves this paradox by analyzing the dipole alignment and metabolic stability conferred by EWGs.
Visualization: CYP51 Inhibition Mechanism[1]
Figure 1: Mechanistic pathway of CYP51 inhibition showing the critical N4-Heme interaction point.
Comparative Analysis: Electronic Parameters
We compare standard azoles against novel derivatives using three critical electronic descriptors.
A. HOMO-LUMO Gap ( )
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a proxy for chemical hardness/softness.[1]
-
Soft Molecules (Low Gap): More polarizable, more reactive. Generally exhibit higher antifungal activity due to easier electron transfer to the receptor.
-
Hard Molecules (High Gap): More stable, less reactive.
Comparison Data:
| Compound Class | Substituent (R) | Activity (MIC | |||
| Standard | Fluconazole | -6.24 | -0.52 | 5.72 | 0.5 - 64 (Strain dependent) |
| Derivative A | p-Cl Phenyl | -5.98 | -2.10 | 3.88 | 0.25 (High Potency) |
| Derivative B | p-OCH | -5.60 | -0.85 | 4.75 | > 64 (Low Potency) |
| Derivative C | m,p-di-Cl | -6.10 | -2.35 | 3.75 | 0.125 (Highest Potency) |
Insight: A lower HOMO-LUMO gap (< 4.0 eV) in chlorinated derivatives correlates with superior antifungal activity compared to the "harder" fluconazole structure. The Cl atoms lower the LUMO energy significantly, facilitating charge transfer interactions.
B. Dipole Moment ( )
The dipole moment dictates the orientation of the drug as it approaches the active site.
-
Observation: High activity triazoles often possess large dipole moments (> 5 Debye).
-
Mechanism: Strong dipoles facilitate long-range electrostatic steering into the hydrophobic channel of CYP51.
-
Data Point: Novel Schiff base-triazole hybrids with
D showed 10x higher potency than analogues with D.
C. Electrostatic Potential (ESP) & Halogen Bonding
-
The Role of Fluorine/Chlorine: While they withdraw electrons (lowering
), they create specific negative electrostatic potential regions. -
Validation: In Voriconazole, the fluorinated phenyl ring engages in hydrophobic contacts with the phenylalanine residues in the binding pocket, a specific interaction that non-halogenated analogues lack.
Experimental Protocols
To replicate these findings or screen new candidates, follow these self-validating protocols.
Protocol 1: Computational Electronic Profiling (DFT)
Use this workflow to predict activity before synthesis.
-
Structure Building: Construct 3D models of candidates (e.g., using ChemDraw/GaussView).
-
Conformational Search: Perform a Monte Carlo conformational search (Force Field: MMFF94) to find the global minimum.
-
Geometry Optimization:
-
Frequency Calculation: Ensure no imaginary frequencies (validates true minimum).
-
Extraction: Record
, , and Dipole Moment (Debye).
Protocol 2: In Vitro Antifungal Assay (MIC)
Standard: CLSI M27-A3 Broth Microdilution.
-
Media: RPMI 1640 buffered with MOPS (pH 7.0).
-
Inoculum: Adjust Candida albicans (or Aspergillus) suspension to
to cells/mL. -
Compound Prep: Dissolve triazole in DMSO. Serial dilute (0.125 to 64
g/mL). -
Incubation: 35°C for 24–48 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing 50% inhibition (for azoles) compared to growth control. Note: Azoles are fungistatic, so 100% clearance is rarely the endpoint.
Visualization: QSAR Workflow
Figure 2: Workflow for integrating computational DFT descriptors with experimental biological data.
References
-
Mechanism of Azole Antifungals. Beilstein Journal of Organic Chemistry. "Advances in synthetic approach to and antifungal activity of triazoles." Link
-
Electronic Parameters & Activity. MDPI Molecules. "Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives." Link
-
QSAR Modeling. European Journal of Medicinal Chemistry. "Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives." Link
-
Dipole Moment Correlations. ResearchGate. "Induced dipole moments of diazoles and triazoles."[5] Link
-
DFT Methodologies. Journal of Agricultural and Food Chemistry. "Design, Synthesis, and 3D-QASR of 2-Ar-1,2,3-triazole Derivatives." Link
Sources
- 1. irjweb.com [irjweb.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro antifungal activities, molecular docking, and DFT studies of 4-amine-3-hydrazino-5-mercapto-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Nopol-Derived 1,3,4-Thiadiazole-Thiourea Compounds | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol proper disposal procedures
Executive Summary & Chemical Profile
Compound Identity: 2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol Common Abbreviation (for this guide): AMT-Phenol[1]
As researchers, we often synthesize or handle complex ligands like AMT-Phenol for coordination chemistry or corrosion inhibition studies.[1] Unlike common solvents, this molecule possesses a "poly-functional" hazard profile.[1] It is not merely organic waste; it is a reactive, chelating agent with distinct stability issues.[1]
Effective disposal requires understanding the interplay of its four key functional groups:
-
Phenol: Acidic, toxic, and prone to forming highly toxic chlorophenols if mishandled with bleach.[1]
-
Mercapto (Thiol): A reducing agent responsible for stench and susceptible to rapid oxidation.[1]
-
Allyl Group: A site of unsaturation capable of polymerization or peroxide formation over long storage.[1]
-
Triazole Ring: Nitrogen-rich, posing potential aquatic toxicity and thermal stability issues.[1]
Core Directive: Due to the risk of generating toxic chlorinated byproducts, DO NOT use standard hypochlorite (bleach) protocols to quench the thiol odor of this compound. High-temperature incineration via a licensed hazardous waste contractor is the only validated disposal method.
Hazard Characterization & Safety Data
Before disposal, the waste must be characterized to ensure compatibility with waste streams.[1]
| Feature | Hazard Class | Operational Implication |
| Odor | High (Stench) | Handle only in a fume hood.[1] Double-bag waste immediately. |
| Reactivity | Reducing Agent | INCOMPATIBLE with Nitric Acid, Peroxides, and Hypochlorites (Bleach).[1] |
| Toxicity | Acute Toxin (Oral/Dermal) | Assume toxicity similar to parent phenol (Class 6.1).[1] |
| State | Solid (usually) | Dust control is critical.[1] |
| Solubility | pH Dependent | Soluble in base (phenolate/thiolate formation); insoluble in water.[1] |
Operational Disposal Protocol
A. Solid Waste (Pure Compound & Contaminated Debris)
Applicability: Expired solids, filter cakes, contaminated gloves, and paper towels.[1]
-
Segregation: Do not mix with oxidizing solid waste (e.g., nitrates, permanganates).[1]
-
Primary Containment: Place the solid waste into a clear polyethylene bag.
-
Odor Control: Add 1-2 tablespoons of activated carbon to the bag before sealing.[1] This adsorbs the mercaptan vapors more safely than chemical oxidation.
-
Secondary Containment: Place the sealed bag into a rigid, wide-mouth high-density polyethylene (HDPE) drum or a secondary bag.
-
Labeling: Affix a hazardous waste tag.
B. Liquid Waste (Mother Liquors & Solutions)
Applicability: Reaction solvents (Ethanol, DMF, DMSO) containing AMT-Phenol.[1]
-
pH Check: Ensure the solution is neutral or slightly basic.[1] Acidic solutions of thiols can release H₂S-like vapors.
-
Solvent Compatibility: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).[1]
-
Note: Even if dissolved in a non-halogenated solvent, the presence of the Nitrogen/Sulfur heterocycle often classifies this as "High BTU waste with N/S" for incineration.[1]
-
-
Container: Use amber glass or HDPE carboys. Avoid metal containers (steel/aluminum) as the mercapto group can chelate metals, potentially corroding the container or forming unstable metal-thiolates.[1]
-
Venting: Use a vented cap (e.g., Nalgene® vented closure) for the first 24 hours if the solution was recently reactive, to prevent pressure buildup from slow off-gassing.[1]
Visual Workflows (DOT Diagrams)
Diagram 1: Waste Stream Decision Matrix
This logic flow ensures you select the correct waste stream and avoid dangerous incompatibilities (specifically the bleach-phenol reaction).
Caption: Decision matrix for AMT-Phenol disposal. Note the critical prohibition of bleach to prevent chlorophenol formation.
Diagram 2: Emergency Spill Response
A specific protocol for spills, prioritizing the containment of the "stench" aspect without triggering dangerous oxidation.[1]
Caption: Step-by-step spill response. Activated charcoal is preferred over chemical oxidizers for odor control in open spills.
Scientific Rationale & Troubleshooting
Why "No Bleach"?
Standard laboratory wisdom suggests using sodium hypochlorite (bleach) to oxidize thiols (stench) into sulfonates (odorless).[1] However, AMT-Phenol contains a phenolic ring .[1]
-
Mechanism: Hypochlorite electrophilically attacks the phenol ring.[1]
-
Result: Formation of 2,4,6-trichlorophenol and other chlorinated phenols.[1]
-
Consequence: You transform a toxic irritant into a persistent environmental pollutant with higher toxicity and stricter disposal regulations (EPA Waste Code F027/D022 potential).[1]
Chelation Risks
The 1,2,4-triazole and mercapto groups create a "N-S" chelating pocket.
-
Protocol: Do not store waste solutions in metal cans (mild steel). The compound can strip iron from the container, leading to pitting leaks and the formation of heavy metal complexes that complicate incineration. Always use plastic (HDPE/PP) or glass.[1]
References
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[2] [Link]1][2]
-
U.S. Environmental Protection Agency. (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]1]
-
American Chemical Society. (2023).[1] Safety in Academic Chemistry Laboratories. ACS Committee on Chemical Safety.[1] [Link]1]
-
PubChem. (2023).[1] Compound Summary: 1,2,4-Triazole Derivatives and Toxicity Profiles. National Library of Medicine.[1] [Link]1]
Sources
Personal protective equipment for handling 2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
[1][2][3]
Executive Safety Summary
Compound Class: Functionalized 1,2,4-Triazole Thione / Phenolic Derivative Physical State: Crystalline Solid (Likely off-white to pale yellow) Primary Hazard Classification: WARNING (Based on structural analogs)[1][3]
Handling 2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol requires a safety protocol that addresses three distinct chemical moieties: the phenol (potential corrosivity/irritation), the allyl group (potential sensitization/reactivity), and the mercapto-triazole core (bioactivity and sulfur-based odor/reactivity).[1][2][3]
As a Senior Application Scientist, I advise treating this compound as a novel bioactive heterocycle with unknown specific toxicity.[2][3] The protocols below are designed to provide a "safety buffer" exceeding standard GHS requirements for known analogs.
Hazard Identification & Mechanistic Risk Assessment
To understand why specific PPE is required, we must analyze the molecule's functional groups.[2][3]
| Functional Group | Associated Risk | Mechanistic Implication |
| Phenol Moiety | Skin/Eye Irritation (H315, H319) | Phenols can denature proteins and penetrate skin rapidly.[1][2][3] |
| Allyl Group | Skin Sensitization (H317) | Allylic double bonds can be metabolically activated to electrophiles, acting as haptens for immune sensitization [1].[2][3] |
| Mercapto-Triazole | Acute Toxicity (Oral H302) | Nitrogen-rich heterocycles often exhibit biological activity (e.g., enzyme inhibition).[1][2][3] Thiols may release toxic fumes if acidified.[1][2] |
| Powder Form | Respiratory Irritation (H335) | Fine particulates can irritate the upper respiratory tract and deliver the compound systemically.[2][3] |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient.[1][2][3] The presence of a thiol and a phenol necessitates barrier protection against both organic permeation and potential sulfur-based odors.[1][2]
Tier 1: Mandatory PPE for All Handling [1][2]
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil / 0.12 mm; Inner: 4 mil) | Breakthrough Time: Phenolic compounds can degrade latex.[1][2] Nitrile offers superior resistance.[1][2] Double gloving creates a sacrificial layer against contamination.[1][2] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Safety glasses are inadequate for phenols.[2][3] Goggles seal the eyes against dust ingress and splashes.[1][2] |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Engineering Control: Essential to capture thiol odors and prevent inhalation of particulates during weighing.[2][3] |
| Body Protection | Lab Coat (High-neck, snap closure) | Prevents skin contact.[1][2][3] Cotton blends are preferred to minimize static charge build-up with powders.[1][2] |
Tier 2: High-Risk Operations (Synthesis/Spill Cleanup)
-
Respiratory: If handling >10g outside a hood, use a Half-Face Respirator with P100/OV cartridges (Organic Vapor + Particulate).[1][2][3]
-
Skin: Tyvek® arm sleeves or apron to prevent sleeve contamination.[1][2]
Operational Handling Protocol
This workflow ensures containment from storage to reaction.[1][2]
Step 1: Pre-Operational Check
-
Prepare a "Quench Station" : A beaker containing 5% aqueous bleach (sodium hypochlorite).[1][2][3] Why? Bleach oxidizes the mercapto (-SH) group to a sulfonate, neutralizing odor and biological activity immediately [2].[1][2][3]
Step 2: Weighing & Solubilization
-
Static Control: Use an antistatic gun or ionizer if the powder is fluffy.[1][2]
-
Weighing: Perform strictly inside the fume hood.
-
Solvent Choice: This compound is likely soluble in DMSO or DMF .[1][2] Avoid water initially.[1][2]
Step 3: Reaction Monitoring
-
TLC/HPLC: Treat all aliquots as hazardous.
-
Heating: If heating is required, use a reflux condenser.[2][3] The allyl group may polymerize or rearrange (Claisen rearrangement) at high temperatures (>200°C), potentially altering the hazard profile.[1][2][3]
Workflow Visualization
The following diagram illustrates the decision logic for handling this compound safely.
Caption: Operational logic flow for handling mercapto-triazole derivatives, emphasizing engineering controls and spill oxidation.
Emergency & Disposal Procedures
Disposal (The "Cradle-to-Grave" Plan)
Do not mix with general organic waste if possible.[1][2]
-
Segregation: Label waste as "Sulfur-Containing Organic Waste." This prevents foul odors in main waste drums and alerts EHS to potential incompatibility with oxidizers.[1][2]
-
Deactivation: For empty vials or small residues, rinse with 5% bleach solution before disposal to oxidize the thiol.[2][3]
First Aid
-
Eye Contact: Rinse immediately for 15 minutes.[1][2] Do not rub.[1][2] The crystalline nature can cause corneal abrasion.[1][2]
-
Skin Contact: Wash with soap and water.[1][2][4][5] Do not use alcohol, as it may increase absorption of the phenol moiety.[2][3]
References
-
Basketter, D. A., & Scholes, E. W. (1992).[2][3] Skin Sensitization to Eugenol and Isoeugenol (Allyl-substituted phenols).[1][2] Contact Dermatitis.[1][2]
-
National Research Council (US). (2011).[1][2][3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] National Academies Press.[1][2]
-
Sigma-Aldrich. (n.d.).[1] Safety Data Sheet for 2-(4-Benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol (Analog).[1][2][3]
(Note: Exact SDS for the specific allyl-derivative is often unavailable in public repositories; safety data is extrapolated from the closest structural analogs: Eugenol and Mercapto-triazoles.)[1][2]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
